Product packaging for Prolylisoleucine(Cat. No.:CAS No. 51926-51-3)

Prolylisoleucine

Cat. No.: B1679179
CAS No.: 51926-51-3
M. Wt: 228.29 g/mol
InChI Key: OCYROESYHWUPBP-VGMNWLOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

RN refers to (L)-isomer

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20N2O3 B1679179 Prolylisoleucine CAS No. 51926-51-3

Properties

CAS No.

51926-51-3

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

(2S,3R)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C11H20N2O3/c1-3-7(2)9(11(15)16)13-10(14)8-5-4-6-12-8/h7-9,12H,3-6H2,1-2H3,(H,13,14)(H,15,16)/t7-,8+,9+/m1/s1

InChI Key

OCYROESYHWUPBP-VGMNWLOBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)[O-])NC(=O)[C@@H]1CCC[NH2+]1

Canonical SMILES

CCC(C)C(C(=O)[O-])NC(=O)C1CCC[NH2+]1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-L-prolyl-L-isoleucine
Pro-Ile
prolylisoleucine

Origin of Product

United States

Foundational & Exploratory

Prolylisoleucine chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a detailed overview of the chemical structure, properties, and biological significance of the dipeptide prolylisoleucine (Pro-Ile). The content is tailored for researchers, scientists, and professionals in drug development, offering a thorough understanding of this molecule.

Chemical Structure and Identity

This compound is a dipeptide composed of the amino acids proline and isoleucine, linked by a peptide bond. The proline residue is at the N-terminus and the isoleucine residue is at the C-terminus.

The standard representation of L-prolyl-L-isoleucine has the following chemical identifiers:

  • IUPAC Name: (2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid

  • Molecular Formula: C₁₁H₂₀N₂O₃

  • Canonical SMILES: CC--INVALID-LINK----INVALID-LINK--NC(=O)[C@@H]1CCCN1

  • InChI Key: OCYROESYHWUPBP-CIUDSAMLSA-N

  • CAS Number: 51926-51-3

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValueSource
Molecular Weight 228.29 g/mol
Exact Mass 228.14739250 Da
XLogP3 -2.6
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Topological Polar Surface Area 78.4 Ų
Heavy Atom Count 16
Complexity 268
Solubility Soluble in basic aqueous solutions.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are outlined below. These methodologies are based on standard principles of peptide chemistry.

Synthesis of this compound

This compound can be synthesized using either solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS).

3.1.1. Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for synthesizing peptides. The general workflow is as follows:

  • Resin Preparation: A suitable solid support (resin), typically a polystyrene-based resin functionalized with a linker, is chosen. For the synthesis of a C-terminal carboxylic acid, a Wang or Merrifield resin is commonly used.

  • Attachment of the First Amino Acid: The C-terminal amino acid, isoleucine, with its N-terminus protected (e.g., with Fmoc or Boc), is coupled to the resin.

  • Deprotection: The N-terminal protecting group of the resin-bound isoleucine is removed.

  • Coupling of the Second Amino Acid: The next amino acid, proline, with its N-terminus protected, is activated and coupled to the deprotected N-terminus of the resin-bound isoleucine.

  • Cleavage: Once the dipeptide is assembled on the resin, it is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA), along with scavengers to protect sensitive side chains.

  • Precipitation and Washing: The cleaved peptide is typically precipitated in cold diethyl ether and then washed to remove residual cleavage reagents and scavengers.

SPPS_Workflow Resin Resin Support Attach_Ile Attach Fmoc-Ile-OH Resin->Attach_Ile Deprotect_Ile Fmoc Deprotection Attach_Ile->Deprotect_Ile Couple_Pro Couple Fmoc-Pro-OH Deprotect_Ile->Couple_Pro Cleavage Cleavage from Resin Couple_Pro->Cleavage Purification Purification (HPLC) Cleavage->Purification

Fig. 1: Solid-Phase Peptide Synthesis Workflow

3.1.2. Liquid-Phase Peptide Synthesis (LPPS)

In LPPS, the synthesis is carried out entirely in solution.

  • Protection: The amino group of proline and the carboxyl group of isoleucine are protected.

  • Activation: The carboxyl group of the N-protected proline is activated using a coupling reagent (e.g., DCC, HBTU).

  • Coupling: The activated proline is reacted with the C-protected isoleucine to form the protected dipeptide.

  • Deprotection: The protecting groups are removed to yield the final this compound dipeptide.

Purification

The crude this compound obtained after synthesis is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 column is commonly used for the purification of peptides.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like TFA (0.1%), is used as the mobile phase.

  • Detection: The peptide is detected by monitoring the absorbance at 214 nm or 280 nm.

  • Fraction Collection: Fractions containing the pure peptide are collected, and the solvent is removed by lyophilization.

Analysis and Characterization

The purity and identity of the synthesized this compound are confirmed using analytical techniques such as:

  • Analytical RP-HPLC: To assess the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the dipeptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and confirm the connectivity of the atoms.

Biological Activity and Signaling

This compound is identified as a metabolite, indicating its presence and role in biological systems. While specific signaling pathways directly activated or modulated by this compound are not extensively documented in publicly available research, the constituent amino acids, proline and isoleucine, are known to be involved in various cellular processes.

Isoleucine, as a branched-chain amino acid (BCAA), plays a role in protein synthesis and can influence cell signaling pathways related to metabolism. Proline is crucial for protein structure and is involved in cellular responses to stress.

Further research is required to elucidate the specific biological functions and signaling cascades associated with the dipeptide this compound. A potential area of investigation could be its role as a signaling molecule in intercellular communication or as a modulator of enzymatic activity.

Logical_Relationship Pro_Ile This compound Cell_Surface_Receptor Cell Surface Receptor (Hypothetical) Pro_Ile->Cell_Surface_Receptor Binding Second_Messenger Second Messenger Cascade Cell_Surface_Receptor->Second_Messenger Activation Cellular_Response Cellular Response (e.g., Gene Expression, Enzyme Activity) Second_Messenger->Cellular_Response Modulation

The Biological Functions of Pro-Ile Dipeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Prolyl-Isoleucine (Pro-Ile) is a small biomolecule composed of the amino acids proline and isoleucine. While research on the specific biological functions of the Pro-Ile dipeptide is still emerging, its constituent amino acids and structural motifs are found in a variety of bioactive peptides, suggesting its potential involvement in key physiological processes. This technical guide provides a comprehensive overview of the known and potential biological activities of the Pro-Ile dipeptide, with a focus on its role in enzyme inhibition, neuroprotection, and its potential as an antioxidant and anti-inflammatory agent. This document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development efforts centered on this and related dipeptides.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). The inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[1][2] Proline-containing peptides are of particular interest as DPP-IV inhibitors.

Interestingly, the inhibitory activity of dipeptides containing proline and isoleucine is sequence-dependent. While the Pro-Ile dipeptide has been reported to not inhibit DPP-IV activity, its reverse sequence, Ile-Pro, demonstrates competitive inhibition of the enzyme.[3]

Quantitative Data for DPP-IV Inhibition by Ile-Pro
DipeptideIC50 (µM)Inhibition TypeSource
Ile-Pro410Competitive[4]

This data is for the reverse dipeptide, Ile-Pro, as Pro-Ile has been shown to be inactive as a DPP-IV inhibitor.

Experimental Protocol for DPP-IV Inhibition Assay

A common method to assess the DPP-IV inhibitory activity of a peptide is a fluorometric assay.

Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-IV. The release of the fluorescent product, 7-amino-4-methylcoumarin (AMC), is monitored over time. In the presence of an inhibitor, the rate of AMC production is reduced.

Materials:

  • Recombinant human DPP-IV

  • Gly-Pro-AMC substrate

  • Pro-Ile dipeptide (and other test compounds)

  • Tris-HCl buffer (pH 8.0)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the Pro-Ile dipeptide in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the DPP-IV enzyme, and varying concentrations of the Pro-Ile dipeptide.

  • Pre-incubate the enzyme with the peptide for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the Gly-Pro-AMC substrate.

  • Measure the fluorescence intensity at regular intervals using a fluorometer with excitation and emission wavelengths appropriate for AMC (e.g., 360 nm and 460 nm, respectively).

  • Calculate the initial reaction velocity for each concentration of the Pro-Ile dipeptide.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

The inhibition of DPP-IV leads to prolonged activity of incretin hormones like GLP-1, which in turn potentiates glucose-dependent insulin secretion from pancreatic β-cells.

DPP_IV_Inhibition_Pathway Ile-Pro Ile-Pro DPP-IV DPP-IV Ile-Pro->DPP-IV Inhibits GLP-1 (inactive) GLP-1 (inactive) DPP-IV->GLP-1 (inactive) Cleaves GLP-1 (active) GLP-1 (active) GLP-1 (active)->DPP-IV Substrate Pancreatic β-cells Pancreatic β-cells GLP-1 (active)->Pancreatic β-cells Stimulates Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Increases

DPP-IV inhibition by Ile-Pro leads to enhanced insulin secretion.

Neuroprotective Potential

Proline-rich peptides and hydrophobic dipeptides have been investigated for their neuroprotective properties.[5][6] One study explored the potential of several hydrophobic dipeptides, including Pro-Ile, to stimulate the synthesis of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). In this specific study, however, Leu-Ile was identified as the active dipeptide, while Pro-Ile did not demonstrate significant activity in inducing these neurotrophic factors.[7]

While direct evidence for the neuroprotective effects of Pro-Ile is currently lacking, the broader class of proline-containing peptides has shown promise in preclinical models of neurodegenerative diseases.[6]

Experimental Protocol for Assessing Neuroprotective Activity

A common in vitro model to assess neuroprotection involves challenging neuronal cells with a neurotoxin and measuring cell viability in the presence and absence of the test compound.

Principle: This assay quantifies the ability of a compound to protect neuronal cells from toxin-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or PC12)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or amyloid-beta peptide)

  • Pro-Ile dipeptide

  • Cell culture medium and supplements

  • Cell viability assay reagent (e.g., MTT or PrestoBlue)

  • Plate reader

Procedure:

  • Culture neuronal cells in a 96-well plate to a desired confluency.

  • Pre-treat the cells with various concentrations of the Pro-Ile dipeptide for a specified duration (e.g., 24 hours).

  • Introduce the neurotoxin to the cell culture medium to induce cell death. A control group without the neurotoxin is also maintained.

  • Incubate the cells with the neurotoxin for a period sufficient to induce significant cell death (e.g., 24-48 hours).

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control. An increase in cell viability in the presence of the Pro-Ile dipeptide would suggest a neuroprotective effect.

Potential Antioxidant and Anti-inflammatory Activities

Peptides containing hydrophobic amino acids like proline and isoleucine are often associated with antioxidant and anti-inflammatory properties.[8] These properties are attributed to the ability of the amino acid residues to scavenge free radicals and modulate inflammatory signaling pathways. While specific studies on the antioxidant and anti-inflammatory effects of the Pro-Ile dipeptide are not yet available, its chemical nature suggests it may possess such activities.

Experimental Protocols for Assessing Potential Bioactivities

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.[9][10][11]

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, mix the DPPH solution with various concentrations of the Pro-Ile dipeptide.

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm).

  • The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to a control without the peptide.

Principle: Protein denaturation is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA).[12]

Procedure:

  • Prepare a solution of BSA in a suitable buffer.

  • Mix the BSA solution with various concentrations of the Pro-Ile dipeptide.

  • Induce denaturation by heating the mixture at a specific temperature (e.g., 72°C) for a set time (e.g., 5 minutes).

  • After cooling, measure the turbidity of the solutions spectrophotometrically at a specific wavelength (e.g., 660 nm).

  • A decrease in turbidity in the presence of the Pro-Ile dipeptide indicates inhibition of protein denaturation and suggests anti-inflammatory potential.

Relevant Signaling Pathways

Inflammatory responses are often mediated by signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[13][14] Bioactive peptides can exert anti-inflammatory effects by modulating these pathways.

Anti_Inflammatory_Pathways cluster_0 MAPK Pathway cluster_1 NF-κB Pathway Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) Pro-inflammatory Cytokines (MAPK) Pro-inflammatory Cytokines MAPK (p38, JNK, ERK)->Pro-inflammatory Cytokines (MAPK) Inflammatory Stimuli_2 Inflammatory Stimuli IKK IKK Inflammatory Stimuli_2->IKK phosphorylates & degrades IκB IκB IKK->IκB phosphorylates & degrades NF-κB NF-κB IκB->NF-κB releases Pro-inflammatory Cytokines (NF-kB) Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines (NF-kB) activates transcription of Pro-Ile (hypothetical) Pro-Ile (hypothetical) Pro-Ile (hypothetical)->MAPK (p38, JNK, ERK) Inhibits? Pro-Ile (hypothetical)->NF-κB Inhibits?

Hypothetical modulation of MAPK and NF-κB pathways by Pro-Ile.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a logical workflow for the initial screening and characterization of the biological functions of the Pro-Ile dipeptide.

Experimental_Workflow Peptide_Synthesis Pro-Ile Dipeptide Synthesis & Purification DPPIV_Assay DPP-IV Inhibition Assay Peptide_Synthesis->DPPIV_Assay Neuro_Assay Neuroprotection Assay (e.g., vs. 6-OHDA) Peptide_Synthesis->Neuro_Assay Antioxidant_Assay Antioxidant Assays (DPPH, FRAP, etc.) Peptide_Synthesis->Antioxidant_Assay AntiInflam_Assay Anti-inflammatory Assays (e.g., Cytokine measurement) Peptide_Synthesis->AntiInflam_Assay Data_Analysis Data Analysis (IC50, EC50, etc.) DPPIV_Assay->Data_Analysis Neuro_Assay->Data_Analysis Antioxidant_Assay->Data_Analysis AntiInflam_Assay->Data_Analysis Pathway_Analysis Signaling Pathway Investigation (Western Blot, etc.) Data_Analysis->Pathway_Analysis If active Conclusion Conclusion on Bioactivity Data_Analysis->Conclusion If inactive Pathway_Analysis->Conclusion

A proposed experimental workflow for assessing Pro-Ile bioactivity.

Conclusion and Future Directions

The Pro-Ile dipeptide presents an interesting case where its biological activity, particularly in the context of DPP-IV inhibition, is highly dependent on its amino acid sequence. Current evidence suggests that Pro-Ile itself is not an inhibitor of DPP-IV, in contrast to its reverse sequence, Ile-Pro. Furthermore, direct evidence for its neuroprotective, antioxidant, and anti-inflammatory effects is lacking, although its chemical structure suggests that these are plausible areas for future investigation.

For researchers and drug development professionals, the Pro-Ile dipeptide and its isomers serve as a compelling example of the structure-activity relationships that govern the biological functions of small peptides. Future research should focus on:

  • Systematic screening of Pro-Ile in a broader range of biological assays to identify potential novel activities.

  • Investigating the mechanisms behind the sequence-dependent inhibition of DPP-IV by Pro-Ile and Ile-Pro.

  • Exploring the potential of Pro-Ile and other proline-containing dipeptides in models of oxidative stress and inflammation.

  • Utilizing Pro-Ile as a negative control in studies involving Ile-Pro to further elucidate the specific structural requirements for bioactivity.

By systematically addressing these research gaps, a clearer understanding of the biological role of the Pro-Ile dipeptide will emerge, potentially uncovering new avenues for therapeutic intervention.

References

Prolylisoleucine (CAS Number: 51926-51-3): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prolylisoleucine, also known by its IUPAC name (2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid and the abbreviation Pro-Ile, is a dipeptide composed of the amino acids proline and isoleucine. With the CAS number 51926-51-3, this molecule has garnered interest in the scientific community primarily for its role as a specific inhibitor of the M3 family metallopeptidase, neurolysin (EC 3.4.24.16), also known as endopeptidase 24.16. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed hypothetical synthesis protocol, its known biological activity with an experimental protocol for its assessment, and a proposed mechanism of action through its influence on key signaling pathways.

Physicochemical Properties

PropertyValueSource
CAS Number 51926-51-3ChemIDplus; EPA DSSTox[1]
Molecular Formula C₁₁H₂₀N₂O₃PubChem[1]
Molecular Weight 228.29 g/mol PubChem[1]
Melting Point 231-233 °CCAS Common Chemistry[2]
Solubility Soluble in basic aqueous solutions. As a dipeptide of less than five residues, it is expected to be soluble in water. For highly hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile can be used for initial dissolution.Chemical-Suppliers.com[3], General Peptide Solubility Guidelines
Optical Rotation Specific rotation data is not readily available in the literature. As a chiral molecule, it is optically active.N/A
Calculated LogP -2.6PubChem[1]

Synthesis of this compound

A detailed, specific protocol for the synthesis of this compound is not widely published. However, it can be readily synthesized using standard solution-phase peptide synthesis methodologies. A plausible and detailed hypothetical protocol is outlined below, involving the coupling of N-protected proline with a C-protected isoleucine, followed by deprotection.

Experimental Protocol: Hypothetical Synthesis

Materials:

  • N-Benzyloxycarbonyl-L-proline (Z-Pro-OH)

  • L-Isoleucine methyl ester hydrochloride (H-Ile-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • 1 M Sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Peptide Coupling cluster_step2 Step 2: Deprotection Z_Pro Z-Pro-OH Coupling DCC, HOBt, TEA in DCM Z_Pro->Coupling Ile_OMe H-Ile-OMe·HCl Ile_OMe->Coupling Z_Pro_Ile_OMe Z-Pro-Ile-OMe Coupling->Z_Pro_Ile_OMe Z_deprotection H₂, Pd/C in MeOH Z_Pro_Ile_OMe->Z_deprotection Ester_hydrolysis 1. NaOH 2. HCl Z_deprotection->Ester_hydrolysis Pro_Ile This compound (Pro-Ile) Ester_hydrolysis->Pro_Ile

Hypothetical workflow for the synthesis of this compound.

Procedure:

  • Peptide Coupling:

    • To a solution of N-Benzyloxycarbonyl-L-proline (Z-Pro-OH) (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

    • Stir the mixture at 0 °C for 30 minutes.

    • In a separate flask, suspend L-Isoleucine methyl ester hydrochloride (H-Ile-OMe·HCl) (1 equivalent) in anhydrous DCM and add triethylamine (TEA) (1.1 equivalents) to neutralize the hydrochloride salt.

    • Add the neutralized H-Ile-OMe solution to the activated Z-Pro-OH solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

    • Combine the filtrates and wash successively with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected dipeptide, Z-Pro-Ile-OMe.

    • Purify the crude product by flash chromatography on silica gel if necessary.

  • Deprotection:

    • Z-group removal (Hydrogenolysis): Dissolve the purified Z-Pro-Ile-OMe in methanol (MeOH) and add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

    • Concentrate the filtrate under reduced pressure to obtain H-Pro-Ile-OMe.

    • Ester hydrolysis: Dissolve the resulting H-Pro-Ile-OMe in a mixture of methanol and water.

    • Add 1 M sodium hydroxide (NaOH) (1.1 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Neutralize the reaction mixture with 1 M hydrochloric acid (HCl) to a pH of approximately 7.

    • Concentrate the solution under reduced pressure to remove the methanol.

    • The resulting aqueous solution can be lyophilized to obtain this compound as a solid. Further purification can be achieved by recrystallization or preparative HPLC if required.

Biological Activity: Inhibition of Neurolysin

This compound is a known specific inhibitor of neurolysin (endopeptidase 24.16), a zinc metallopeptidase involved in the metabolism of several neuropeptides, including neurotensin, bradykinin, and substance P.[1][4] It exhibits competitive inhibition with a reported Ki of approximately 90 µM for the hydrolysis of neurotensin.[1] At a concentration of 5 mM, Pro-Ile shows high specificity for neurolysin and does not significantly inhibit other peptidases such as endopeptidase 24.11, angiotensin-converting enzyme, or trypsin.[1]

Experimental Protocol: Neurolysin Inhibition Assay

This protocol is based on a continuous fluorometric assay using a quenched fluorescent substrate (QFS).

Materials:

  • Recombinant or purified neurolysin

  • Quenched fluorescent substrate (QFS), e.g., Mca-Pro-Leu-Gly-Pro-D-Lys(DNP)-OH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • This compound (Pro-Ile) stock solution of known concentration

  • Microplate reader capable of fluorescence detection (e.g., excitation at 320 nm and emission at 420 nm)

  • 384-well plates

Workflow Diagram:

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare solutions: - Neurolysin - QFS - Pro-Ile dilutions Incubate Incubate Neurolysin with Pro-Ile Reagents->Incubate Add_QFS Add QFS to initiate reaction Incubate->Add_QFS Measure Measure fluorescence over time Add_QFS->Measure Plot Plot reaction rates vs. [Pro-Ile] Measure->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Workflow for the neurolysin inhibition assay.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer to cover a range of concentrations (e.g., from 1 µM to 10 mM).

  • In a 384-well plate, add a fixed concentration of neurolysin to each well containing the different concentrations of this compound or the vehicle control (assay buffer).

  • Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 15-30 minutes) at a constant temperature (e.g., 37 °C).

  • Initiate the enzymatic reaction by adding the QFS to each well to a final concentration of, for example, 15 µM.

  • Immediately begin monitoring the increase in fluorescence over time using a microplate reader.

  • Determine the initial reaction rates (slopes of the fluorescence vs. time curves) for each inhibitor concentration.

  • Plot the reaction rates as a percentage of the uninhibited control against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value from the resulting dose-response curve.

  • The Ki can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Km of the enzyme for the substrate are known.

Proposed Signaling Pathways Affected by this compound

Direct experimental studies on the specific signaling pathways modulated by this compound are scarce. However, based on its known inhibitory action on neurolysin, a hypothetical mechanism of action can be proposed. By inhibiting neurolysin, this compound is expected to increase the local concentrations of neurolysin substrates, namely neurotensin, bradykinin, and substance P. These neuropeptides then act on their respective G-protein coupled receptors (GPCRs) to trigger downstream signaling cascades.

Hypothesized Signaling Cascade:

Signaling_Pathway cluster_substrates Neurolysin Substrates (Increased Levels) cluster_receptors Receptors cluster_downstream Downstream Signaling ProIle This compound Neurolysin Neurolysin (Endopeptidase 24.16) ProIle->Neurolysin inhibits NT Neurotensin Neurolysin->NT degrades BK Bradykinin Neurolysin->BK degrades SP Substance P Neurolysin->SP degrades NTSR1 NTSR1 NT->NTSR1 activates B2R B2R BK->B2R activates NK1R NK1R SP->NK1R activates Gq_Gi Gq / Gi protein activation NTSR1->Gq_Gi B2R->Gq_Gi NK1R->Gq_Gi PLC PLC activation Gq_Gi->PLC IP3_DAG ↑ IP₃, DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC PKC activation IP3_DAG->PKC MAPK MAPK pathway activation (ERK1/2) Ca2->MAPK PKC->MAPK

Proposed signaling pathways affected by this compound.

  • Neurotensin Signaling: Increased neurotensin would lead to the activation of the neurotensin receptor 1 (NTSR1), a GPCR that couples to Gq and Gi proteins. This can lead to the activation of phospholipase C (PLC), subsequent increases in inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a rise in intracellular calcium levels, ultimately activating protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).[1][5]

  • Bradykinin Signaling: Elevated bradykinin levels would activate the bradykinin B2 receptor (B2R), another GPCR coupled to Gq and Gi. This activation also stimulates the PLC/IP₃/DAG pathway, leading to increased intracellular calcium and activation of PKC and MAPK pathways.[6][7]

  • Substance P Signaling: Accumulation of substance P would result in the activation of the neurokinin-1 receptor (NK1R). NK1R activation similarly triggers Gq-mediated signaling, leading to PLC activation and downstream effects comparable to those of neurotensin and bradykinin.[2][8]

Spectral Data

Expected ¹H NMR Chemical Shifts
  • Proline residue:

    • α-H: ~4.1-4.4 ppm

    • β-H, δ-H: ~1.8-2.2 ppm and ~3.0-3.3 ppm

    • γ-H: ~1.9-2.1 ppm

  • Isoleucine residue:

    • α-H: ~4.2-4.5 ppm

    • β-H: ~1.8-2.0 ppm

    • γ-CH₂: ~1.1-1.5 ppm

    • γ-CH₃: ~0.9-1.0 ppm

    • δ-CH₃: ~0.8-0.9 ppm

  • Amide NH: ~7.5-8.5 ppm (may be broad and exchangeable with D₂O)

Expected ¹³C NMR Chemical Shifts
  • Proline residue:

    • C=O (amide): ~170-175 ppm

    • Cα: ~60-63 ppm

    • Cβ: ~29-31 ppm

    • Cγ: ~24-26 ppm

    • Cδ: ~47-49 ppm

  • Isoleucine residue:

    • C=O (acid): ~173-178 ppm

    • Cα: ~58-61 ppm

    • Cβ: ~36-38 ppm

    • Cγ (CH₂): ~25-27 ppm

    • Cγ (CH₃): ~15-17 ppm

    • Cδ (CH₃): ~11-13 ppm

Expected Mass Spectrometry Fragmentation

In electrospray ionization mass spectrometry (ESI-MS), this compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 229.15. Tandem mass spectrometry (MS/MS) of this ion would likely exhibit characteristic fragmentation patterns for peptides containing a proline residue. A significant fragmentation pathway is the cleavage of the amide bond N-terminal to the proline, which in this case is not possible as proline is at the N-terminus. Therefore, the major fragmentation would be the cleavage of the peptide bond between proline and isoleucine, leading to the formation of b- and y-ions.

  • b-ions: Cleavage of the peptide bond with the charge retained on the N-terminal fragment. The b₁ ion (from the proline residue) would be expected at m/z 98.06.

  • y-ions: Cleavage of the peptide bond with the charge retained on the C-terminal fragment. The y₁ ion (from the isoleucine residue) would be expected at m/z 132.10.

  • Other common fragmentations include the loss of water (-18) and ammonia (-17) from the precursor or fragment ions.

Conclusion

This compound (CAS 51926-51-3) is a valuable research tool for studying the physiological and pathological roles of the metallopeptidase neurolysin. Its specificity as an inhibitor allows for the investigation of the downstream effects of neurolysin substrate accumulation, providing insights into neuropeptide signaling in various biological contexts. While detailed experimental data for some of its physicochemical properties are not extensively documented, its synthesis and biological evaluation can be readily achieved using standard laboratory techniques. This guide provides a foundational resource for researchers and drug development professionals interested in utilizing this compound in their studies.

References

The Natural Occurrence of Prolyl-Isoleucine Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolyl-isoleucine (Pro-Ile) containing peptides, existing as both linear and cyclic dipeptides, are a class of naturally occurring bioactive molecules that have garnered significant interest in the scientific community. These peptides are found in a diverse range of natural sources, from fermented foods to microbial metabolites, and exhibit a variety of biological activities. This technical guide provides an in-depth overview of the natural occurrence of prolyl-isoleucine peptides, their quantitative distribution, detailed experimental protocols for their analysis, and the signaling pathways they modulate.

Natural Occurrence and Quantitative Data

Prolyl-isoleucine peptides are biosynthesized by a variety of organisms and are also formed during food processing, particularly fermentation. The two most well-documented naturally occurring prolyl-isoleucine-containing peptides are the cyclic dipeptide cyclo(Pro-Ile) and the tripeptide Isoleucyl-Prolyl-Proline (IPP).

Cyclo(L-Pro-L-Ile)

The cyclic dipeptide cyclo(L-Pro-L-Ile) is a secondary metabolite produced by various microorganisms, including bacteria and fungi. Notably, it has been isolated from the bacterium Bacillus thuringiensis, where it has been shown to play a role in plant disease control by inducing systemic resistance in plants.[1][2] While specific concentrations in fermentation broths are not extensively reported in publicly available literature, its activity as a plant defense elicitor is observed at concentrations around 1 mM in experimental settings.[3]

Isoleucyl-Prolyl-Proline (IPP)

The tripeptide Isoleucyl-Prolyl-Proline (IPP) is a well-known bioactive peptide primarily found in fermented dairy products.[4] It is formed by the proteolytic activity of starter cultures on milk proteins, particularly casein.[5] IPP is recognized for its potential role in cardiovascular health, primarily through its angiotensin-converting enzyme (ACE) inhibitory activity.[4] The concentration of IPP can vary significantly depending on the type of fermented product, the starter cultures used, and the duration of fermentation and ripening.

Table 1: Quantitative Data of Isoleucyl-Prolyl-Proline (IPP) in Various Swiss Cheeses

Cheese VarietyNumber of Samples (n)Mean IPP Concentration (mg/kg)IPP Concentration Range (mg/kg)
Berner Alpkäse & Hobelkäse1028.30.9 - 97.6
L'Etivaz101.80.9 - 3.0
Gruyère104.31.3 - 8.3
Sbrinz1010.21.6 - 20.4
Emmentaler1029.514.7 - 41.0
Appenzeller1079.235.9 - 261.5
Tilsiter1022.14.8 - 62.1
Raclette1017.61.6 - 46.7
Vacherin Fribourgeois1017.65.7 - 108.8

Data sourced from a study on Swiss cheese varieties. The concentration of Val-Pro-Pro (VPP), another related bioactive peptide, was also measured but is not included in this table.[1][6]

Experimental Protocols

Extraction of Cyclic Dipeptides from Bacillus thuringiensis Culture

This protocol outlines a general procedure for the extraction of cyclo(Pro-Ile) from a liquid culture of Bacillus thuringiensis.

Materials:

  • Bacillus thuringiensis liquid culture (e.g., in Tryptic Soy Broth - TSB)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge and appropriate centrifuge tubes

  • Separatory funnel

Procedure:

  • Cell Removal: Centrifuge the bacterial culture at a high speed (e.g., 8,000 x g for 15 minutes) to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted secondary metabolites, including cyclic dipeptides.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate. The organic (ethyl acetate) layer will contain the cyclic dipeptides.

    • Collect the upper organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the yield.

  • Drying and Concentration:

    • Pool the collected organic extracts.

    • Dry the extract over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the filtrate to dryness using a rotary evaporator at a temperature below 40°C.

  • Sample Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for subsequent analysis by LC-MS/MS.

Extraction of Prolyl-Isoleucine Peptides from Hard Cheese

This protocol describes a method for the extraction of small peptides, including IPP, from a hard cheese matrix.

Materials:

  • Hard cheese sample

  • Distilled water

  • Trichloroacetic acid (TCA) solution (e.g., 24% w/v)

  • Homogenizer (e.g., Ultra-Turrax)

  • Centrifuge and centrifuge tubes

  • pH meter

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Grate or finely chop the cheese sample.

  • Aqueous Extraction:

    • Homogenize a known weight of the cheese sample (e.g., 10 g) with a defined volume of distilled water (e.g., 40 mL) for 2-3 minutes.

    • Adjust the pH of the homogenate to 4.6 with HCl to precipitate caseins.

    • Centrifuge the mixture (e.g., 10,000 x g for 20 minutes at 4°C) to separate the whey fraction (supernatant) from the cheese curd (pellet).

  • Protein Precipitation:

    • To the collected supernatant, add an equal volume of cold 24% TCA solution to precipitate larger proteins.

    • Incubate on ice for 30 minutes.

    • Centrifuge (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE) for Desalting and Peptide Enrichment:

    • Condition a C18 SPE cartridge by washing with methanol followed by equilibration with water containing 0.1% TFA.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with water containing 0.1% TFA to remove salts and other hydrophilic impurities.

    • Elute the peptides with a solution of acetonitrile in water (e.g., 50% acetonitrile) containing 0.1% TFA.

  • Drying and Reconstitution:

    • Dry the eluted peptide fraction using a vacuum concentrator or by lyophilization.

    • Reconstitute the dried peptide extract in a suitable solvent for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section provides a general framework for the quantitative analysis of prolyl-isoleucine peptides. Specific parameters will need to be optimized for the particular instrument and target peptide.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example for Cyclic Dipeptides):

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 10-15 minutes).

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for each target peptide need to be determined by infusing a standard of the peptide. For cyclo(Pro-Ile) (MW: 210.27), the precursor ion would be [M+H]+ at m/z 211.1. For IPP (MW: 325.40), the precursor ion would be [M+H]+ at m/z 326.2.

  • Optimization: Parameters such as collision energy and cone voltage should be optimized for each MRM transition to achieve maximum sensitivity.

Quantification:

  • A standard curve is generated by injecting known concentrations of a pure prolyl-isoleucine peptide standard.

  • The concentration of the peptide in the extracted samples is determined by comparing the peak area of the analyte to the standard curve.

  • The use of a stable isotope-labeled internal standard is recommended for accurate quantification.

Signaling Pathways and Mechanisms of Action

Cyclo(L-Pro-L-Ile) and Plant Defense Signaling

Cyclo(L-Pro-L-Ile) acts as a microbial elicitor, triggering a defense response in plants known as Induced Systemic Resistance (ISR).[3] This response involves the activation of signaling pathways mediated by the plant hormones salicylic acid (SA) and jasmonic acid (JA).[3] The binding of cyclo(Pro-Ile) to a putative plant receptor initiates a signaling cascade that leads to the upregulation of pathogenesis-related (PR) genes, which encode proteins with antimicrobial activities.[1][2]

Plant_Defense_Signaling Cyclo(Pro-Ile) Cyclo(Pro-Ile) Putative Receptor Putative Receptor Cyclo(Pro-Ile)->Putative Receptor Binds to Signaling Cascade Signaling Cascade Putative Receptor->Signaling Cascade Activates Salicylic Acid (SA) Pathway Salicylic Acid (SA) Pathway Signaling Cascade->Salicylic Acid (SA) Pathway Jasmonic Acid (JA) Pathway Jasmonic Acid (JA) Pathway Signaling Cascade->Jasmonic Acid (JA) Pathway Upregulation of PR Genes Upregulation of PR Genes Salicylic Acid (SA) Pathway->Upregulation of PR Genes Jasmonic Acid (JA) Pathway->Upregulation of PR Genes Plant Defense Response Plant Defense Response Upregulation of PR Genes->Plant Defense Response Leads to

Caption: Cyclo(Pro-Ile) induced plant defense signaling pathway.

Isoleucyl-Prolyl-Proline (IPP) and ACE Inhibition

The primary mechanism of action for the antihypertensive effect of IPP is the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure. By inhibiting ACE, IPP prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Renin Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE ACE ACE Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Aldosterone Secretion Aldosterone Secretion Angiotensin II->Aldosterone Secretion Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Aldosterone Secretion->Increased Blood Pressure IPP IPP IPP->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System and inhibition by IPP.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the extraction, identification, and quantification of prolyl-isoleucine peptides from a natural source.

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification & Enrichment cluster_analysis Analysis Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Protein Precipitation Protein Precipitation Supernatant Collection->Protein Precipitation Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Protein Precipitation->Solid-Phase Extraction (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction (SPE)->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: General experimental workflow for prolyl-isoleucine peptide analysis.

Conclusion

Prolyl-isoleucine peptides, found in various natural sources, represent a promising area of research for the development of novel therapeutic agents and functional food ingredients. This guide provides a foundational understanding of their natural occurrence, methods for their analysis, and their mechanisms of action. Further research is warranted to fully elucidate the quantitative distribution of these peptides in a wider range of natural products and to explore their full therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Prolylisoleucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolylisoleucine (Pro-Ile) is a dipeptide composed of the amino acids proline and isoleucine. Dipeptides are of significant interest in biomedical research due to their roles as signaling molecules, potential therapeutic agents, and key components in proteomics. Understanding the fundamental physicochemical characteristics of this compound is crucial for its application in drug development, nutritional science, and cellular biology. This guide provides a comprehensive overview of the known physicochemical properties of this compound, details experimental protocols for its characterization, and explores its potential biological significance.

Physicochemical Properties

Quantitative data on the experimental physicochemical properties of this compound are not extensively available in the public domain. However, computational predictions and data from its constituent amino acids provide valuable insights.

Table 1: Computed Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₁H₂₀N₂O₃PubChem
Molecular Weight 228.29 g/mol PubChem
XLogP3 -1.8PubChem
Topological Polar Surface Area 83.6 ŲPubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem
Exact Mass 228.14739250 DaPubChem
Monoisotopic Mass 228.14739250 DaPubChem

Note: These values are computationally predicted and have not been experimentally verified in the cited sources.

Table 2: Physicochemical Properties of Constituent Amino Acids
PropertyL-ProlineL-IsoleucineSource
Molecular Weight ( g/mol ) 115.13131.17PubChem
Melting Point (°C) 228 (decomposes)288 (decomposes)ChemicalBook[1]
Aqueous Solubility Highly solubleSparingly soluble
pKa (α-carboxyl) 1.992.36University of Calgary[2]
pKa (α-amino) 10.609.60University of Calgary[2]
Isoelectric Point (pI) 6.306.02University of Calgary[2]

Solubility: While specific quantitative data for this compound is scarce, one source suggests its solubility in basic aqueous solutions[3]. The solubility of peptides is influenced by the hydrophobicity of their constituent amino acids. Given the hydrophobic nature of the isoleucine side chain, the solubility of this compound in neutral aqueous solutions is expected to be limited.

Stability: The peptide bond in this compound, particularly the involvement of the secondary amine of proline, confers a unique conformational rigidity. The stability of dipeptides is a critical factor in their biological activity and potential as therapeutic agents.

Experimental Protocols

Synthesis and Purification

Protocol: Solid-Phase Peptide Synthesis (SPPS) and HPLC Purification

  • Resin Preparation: Start with a pre-loaded isoleucine resin (e.g., Ile-Wang resin).

  • Deprotection: Remove the Fmoc protecting group from the isoleucine residue using a solution of 20% piperidine in dimethylformamide (DMF).

  • Coupling: Activate the carboxyl group of Fmoc-proline using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add this solution to the deprotected isoleucine resin to form the peptide bond.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: Purify the crude this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A common mobile phase system is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA)[4][5].

  • Lyophilization: Lyophilize the purified fractions to obtain the final peptide as a powder.

Characterization

a. Mass Spectrometry for Molecular Weight Verification

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve the purified this compound in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to aid ionization.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for this compound is at m/z 229.15.

  • Analysis: Confirm the molecular weight of the synthesized peptide by identifying the correct molecular ion peak[6][7].

b. NMR Spectroscopy for Structural Elucidation

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve the lyophilized this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Analysis: Analyze the chemical shifts and coupling constants to confirm the amino acid sequence and the covalent structure of the dipeptide[8][9].

c. Determination of Isoelectric Point (pI)

Protocol: Capillary Isoelectric Focusing (cIEF)

  • Sample Preparation: Mix the this compound sample with a solution of ampholytes that create a pH gradient.

  • Focusing: Apply a high voltage across the capillary. The peptide will migrate through the pH gradient until it reaches a point where its net charge is zero, its isoelectric point.

  • Detection: The focused peptide is then mobilized past a detector (e.g., UV-Vis) to determine its position, which corresponds to its pI[10].

Potential Biological Significance and Signaling Pathways

While the specific signaling pathways of this compound are not well-documented, the biological activities of its constituent amino acids and other bioactive dipeptides offer insights into its potential roles. Proline is known to be involved in cellular stress responses and collagen synthesis, while isoleucine plays a role in regulating metabolism, including the mTOR signaling pathway[11][12].

Bioactive peptides are recognized as important signaling molecules that can modulate various physiological processes, including inflammation and cell proliferation, often through pathways such as MAPK and NF-κB[13][14][15].

Based on this, a putative signaling pathway for this compound could involve its interaction with cell surface receptors, leading to the modulation of intracellular signaling cascades that affect gene expression and cellular responses.

Prolylisoleucine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ProIle This compound Receptor Putative Receptor (e.g., GPCR) ProIle->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger MAPK_Cascade MAPK Cascade Second_Messenger->MAPK_Cascade NFkB_Pathway NF-κB Pathway Second_Messenger->NFkB_Pathway Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors NFkB_Pathway->Transcription_Factors Gene_Expression Gene Expression (e.g., Anti-inflammatory cytokines) Transcription_Factors->Gene_Expression Dipeptide_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Purity Analytical HPLC Lyophilization->Purity MS Mass Spectrometry (ESI-MS) Lyophilization->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Lyophilization->NMR pI_Determination Isoelectric Focusing (cIEF) Lyophilization->pI_Determination Solubility_Test Solubility Assessment Lyophilization->Solubility_Test Melting_Point Melting Point Determination Lyophilization->Melting_Point Data_Interpretation Data Interpretation & Reporting Purity->Data_Interpretation MS->Data_Interpretation NMR->Data_Interpretation pI_Determination->Data_Interpretation Solubility_Test->Data_Interpretation Melting_Point->Data_Interpretation

References

The Proline-Isoleucine Peptide Bond: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Characteristics of the Proline-Isoleucine Peptide Bond

The peptide bond between proline and its preceding amino acid residue presents a unique set of conformational and chemical characteristics that significantly influence protein structure, function, and dynamics. When the preceding residue is the sterically demanding amino acid isoleucine, these characteristics are further accentuated, creating a structural motif with profound implications for protein folding, stability, and molecular recognition. This technical guide provides a comprehensive overview of the proline-isoleucine (Ile-Pro) peptide bond, tailored for researchers, scientists, and drug development professionals.

Conformational Landscape of the Isoleucine-Proline Peptide Bond

The defining feature of any Xaa-Pro peptide bond is its ability to adopt both cis and trans conformations, a consequence of the reduced energy difference between these two isomeric states compared to peptide bonds not involving proline.[1][2] The cyclic nature of the proline side chain, which links back to the backbone nitrogen, leads to comparable steric hindrance in both conformations.[2]

The ω (omega) dihedral angle, which defines the rotation around the peptide bond, is approximately 180° for the trans conformation and 0° for the cis conformation.[3] While the trans form is generally more stable, the energy barrier for isomerization is high, around 20 kcal/mol, making the interconversion a slow process on the biological timescale.[4] This slow isomerization can be a rate-limiting step in protein folding.[4]

The presence of isoleucine, with its bulky and branched β-carbon side chain, preceding proline introduces significant steric constraints that influence the conformational preferences of the peptide bond and the puckering of the proline ring.

Dihedral Angles: A Quantitative Perspective

The conformation of the polypeptide backbone is defined by the dihedral angles φ (phi), ψ (psi), and ω (omega). For the Ile-Pro linkage, these angles are subject to specific constraints.

Dihedral AngleDescriptionTypical Values for Xaa-ProNotes on Isoleucine's Influence
φ (phi) Rotation around the N-Cα bondRestricted to approximately -60° to -75° due to the proline ring.[5]The bulky isoleucine side chain further restricts the conformational space, favoring the more extended region of the allowed φ angles.
ψ (psi) Rotation around the Cα-C' bondCan adopt a wider range of values, with clusters around -45° (α-helical) and +145° (extended/β-sheet).[5]Steric hindrance from isoleucine's Cγ and Cδ atoms can disfavor certain ψ angles, influencing the local secondary structure.
ω (omega) Rotation around the C'-N bond (peptide bond)Approximately 180° (trans) or 0° (cis).[3]The trans conformation is generally favored. The energy difference between cis and trans for a model Gly-Pro peptide is largely enthalpic, with ΔH° of approximately -1.27 kcal/mol in both aqueous and non-polar environments.[6][7] Specific thermodynamic data for Ile-Pro is not readily available but is expected to show a greater preference for the trans state due to increased steric clash in the cis form.

Table 1: Dihedral Angle Characteristics of the Isoleucine-Proline Peptide Bond.

Ramachandran Plot Analysis

The sterically allowed combinations of φ and ψ angles for a given amino acid residue can be visualized on a Ramachandran plot. For proline, the plot is significantly restricted due to its cyclic side chain. Residues preceding proline also exhibit a distinct Ramachandran distribution. While a specific plot for the isoleucine-proline linkage is not commonly generated, the general "pre-proline" plot reveals a preference for the β-strand region and a less populated α-helical region, a trend that is likely intensified by the steric bulk of isoleucine.

G phi_axis_end psi_axis_end phi_axis_start psi_axis_start origin origin origin->phi_axis_end φ (deg) origin->psi_axis_end ψ (deg) origin->phi_axis_start origin->psi_axis_start phi_0 0 phi_neg180 -180 psi_180 180 psi_neg180 -180 beta_region β-region (Favored for Ile-Pro) alpha_region α-region (Less favored)

A simplified Ramachandran plot for a pre-proline residue like isoleucine.

Impact on Protein Structure and Function

The unique conformational properties of the Ile-Pro bond have significant consequences for protein architecture and biological activity.

  • Structural Rigidity and Turns: The restricted rotation around the φ angle makes proline a potent "structure-breaker," often found in turns and loops between secondary structural elements. The presence of isoleucine can further rigidify these turns.

  • Cis-Trans Isomerism as a Molecular Switch: The slow interconversion between cis and trans isomers can act as a molecular switch, regulating protein function. This process is often catalyzed by peptidyl-prolyl isomerases (PPIases).[8]

  • Protein-Protein Interactions: Proline-rich motifs are frequently involved in protein-protein interactions, where they are recognized by specific domains such as SH3, WW, and EVH1 domains.[9] The isoleucine residue within or flanking these motifs can contribute to the specificity and affinity of the interaction.

A Case Study: The Role of an Ile-Pro Motif in SH3 Domain Signaling

A notable example of an Ile-Pro motif in a signaling context is the intramolecular interaction within the p47phox (NCF1) protein, a component of the NADPH oxidase complex. The proline-rich region of the p47phox PX domain contains a canonical SH3-binding motif, RIIPHLP, which interacts with its own C-terminal SH3 domain.[10] This interaction maintains the protein in an inactive, autoinhibited state. Upon cellular stimulation and phosphorylation of p47phox, a conformational change is induced, releasing the intramolecular inhibition and allowing the PX and SH3 domains to bind to their respective targets at the membrane, leading to the activation of the NADPH oxidase.

G cluster_inactive Inactive State cluster_active Active State p47_inactive p47phox (autoinhibited) PX_inactive PX Domain (RIIPHLP motif) SH3_inactive C-terminal SH3 Domain p47_active p47phox (active) p47_inactive->p47_active Conformational Change PX_inactive->SH3_inactive Intramolecular Interaction PX_active PX Domain SH3_active C-terminal SH3 Domain Membrane Membrane Phosphoinositides PX_active->Membrane Binds to p22phox p22phox SH3_active->p22phox Binds to Stimulation Stimulation Stimulation->p47_inactive Phosphorylation

Signaling pathway of p47phox activation involving an Ile-Pro motif.

Susceptibility to Cleavage

Peptide bonds N-terminal to proline residues exhibit a characteristic fragmentation pattern in tandem mass spectrometry, often referred to as the "proline effect." Cleavage at the Xaa-Pro bond is frequently observed. When the preceding residue (Xaa) is isoleucine (or other branched-chain amino acids like valine and leucine), this cleavage is particularly abundant.[11] This enhanced fragmentation is attributed to the conformational rigidity imposed by the bulky side chain, which can influence the proton mobility and favor cleavage at this site.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for characterizing the cis and trans isomers of the Ile-Pro bond in solution.

Methodology:

  • Sample Preparation: Dissolve the peptide or protein of interest in a suitable buffer (e.g., phosphate buffer in H₂O/D₂O 9:1) to a concentration of 0.5-1 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall folding and purity of the sample. The presence of multiple conformations, such as cis and trans isomers, may be indicated by the presence of multiple sets of peaks for residues flanking the proline.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of individual amino acid residues. A mixing time of 60-80 ms is typically used.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximities between protons. The key diagnostic for cis vs. trans Xaa-Pro bonds is the intensity of the NOE cross-peak between the α-proton of the Xaa residue (isoleucine) and the δ-protons of proline. A strong Hα(i) - Hδ(i+1) NOE is indicative of a cis conformation, while a strong Hα(i) - Hα(i+1) NOE suggests a trans conformation. A mixing time of 100-200 ms is commonly employed.

  • ¹³C Chemical Shift Analysis: The ¹³C chemical shifts of the proline Cβ and Cγ carbons are highly sensitive to the isomerization state. In the trans isomer, the Cβ and Cγ chemical shifts are typically around 31.8 ppm and 27.4 ppm, respectively. In the cis isomer, these shifts are around 33.8 ppm and 24.4 ppm. This difference can be measured using 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiments on ¹³C-labeled samples.

G Sample Peptide/Protein Sample 1D_NMR 1D ¹H NMR Sample->1D_NMR 2D_NMR 2D NMR Experiments 1D_NMR->2D_NMR TOCSY TOCSY 2D_NMR->TOCSY NOESY NOESY 2D_NMR->NOESY HSQC ¹H-¹³C HSQC (optional, for labeled samples) 2D_NMR->HSQC Assignment Resonance Assignment TOCSY->Assignment NOESY->Assignment HSQC->Assignment Analysis Conformational Analysis Assignment->Analysis cis_trans Cis/Trans Isomer Ratio Analysis->cis_trans Structure 3D Structure Calculation Analysis->Structure

Workflow for NMR-based characterization of the Ile-Pro bond.
X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the Ile-Pro bond in the crystalline state.

Methodology:

  • Crystallization: The protein is brought to a supersaturated state by the addition of precipitants (e.g., polyethylene glycol, salts) under specific pH and temperature conditions to promote the formation of well-ordered crystals.[12][13][14] This is often the most challenging step and typically involves screening a wide range of conditions.[12][13][14]

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[15] The crystal is rotated to collect a complete dataset of diffraction intensities.[15]

  • Data Processing: The diffraction images are processed to determine the intensities and positions of the diffraction spots.[16] This information is used to calculate the electron density map of the molecule.[16]

  • Structure Solution and Refinement: An initial model of the protein is built into the electron density map. This model is then refined to improve the fit to the experimental data and to ensure stereochemically reasonable geometry. The conformation of the Ile-Pro peptide bond can be directly visualized in the final refined structure.

G Protein Purified Protein Crystallization Crystallization Screening Protein->Crystallization Crystal High-Quality Crystal Crystallization->Crystal Data_Collection X-ray Diffraction Data Collection Crystal->Data_Collection Diffraction_Pattern Diffraction Pattern Data_Collection->Diffraction_Pattern Data_Processing Data Processing Diffraction_Pattern->Data_Processing Electron_Density Electron Density Map Data_Processing->Electron_Density Model_Building Model Building and Refinement Electron_Density->Model_Building Structure 3D Protein Structure Model_Building->Structure

Workflow for X-ray crystallography of a protein containing an Ile-Pro bond.
Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is a key technique for identifying and sequencing peptides, and the fragmentation pattern around the Ile-Pro bond is of particular interest.

Methodology:

  • Sample Preparation and Ionization: The protein is first digested into smaller peptides using a protease (e.g., trypsin). The resulting peptide mixture is then introduced into the mass spectrometer, typically using electrospray ionization (ESI).

  • MS1 Scan: The mass-to-charge (m/z) ratios of the intact peptide ions are measured in the first stage of the mass spectrometer.

  • Precursor Ion Selection: A specific peptide ion of interest (the precursor ion) is selected.

  • Fragmentation: The selected precursor ion is subjected to collision-induced dissociation (CID) by colliding it with an inert gas (e.g., argon or nitrogen).[17] The collision energy is a critical parameter that influences the extent of fragmentation. For peptides, a normalized collision energy in the range of 25-35% is often used.[17]

  • MS2 Scan: The m/z ratios of the resulting fragment ions are measured in the second stage of the mass spectrometer.

  • Data Analysis: The resulting MS/MS spectrum, which shows the fragment ion masses, is analyzed to determine the amino acid sequence of the peptide. The presence of a prominent y-ion or b-ion corresponding to cleavage N-terminal to the proline residue is a strong indicator of an Xaa-Pro bond.

G Protein Protein Sample Digestion Proteolytic Digestion Protein->Digestion Peptides Peptide Mixture Digestion->Peptides Ionization Electrospray Ionization Peptides->Ionization MS1 MS1: Peptide Ion Selection Ionization->MS1 Fragmentation MS2: Collision-Induced Dissociation MS1->Fragmentation Spectrum MS/MS Spectrum Fragmentation->Spectrum Sequencing Peptide Sequencing Spectrum->Sequencing

Workflow for tandem mass spectrometry analysis of an Ile-Pro containing peptide.

Conclusion

The isoleucine-proline peptide bond represents a fascinating and functionally significant structural motif in proteins. Its unique conformational properties, arising from the combination of proline's cyclic structure and isoleucine's steric bulk, play a crucial role in determining local protein architecture, mediating protein-protein interactions, and regulating biological processes through cis-trans isomerization. A thorough understanding of the characteristics of the Ile-Pro bond, facilitated by the experimental and computational approaches outlined in this guide, is essential for researchers in the fields of protein science and drug development. By elucidating the structural and dynamic consequences of this unique dipeptide linkage, new opportunities for the rational design of therapeutics that target proline-mediated interactions can be uncovered.

References

The Pivotal Role of Isoleucine in Driving Protein Hydrophobic Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role the amino acid isoleucine plays in mediating hydrophobic interactions within and between proteins. We will delve into the unique structural properties of isoleucine, its quantitative contribution to protein stability, and its significance in the rational design of therapeutics. This document outlines key experimental methodologies used to investigate these interactions and presents the information in a clear, structured format to aid in research and development.

Isoleucine: A Unique Contributor to the Hydrophobic Core

Isoleucine (Ile) is an essential, nonpolar, aliphatic amino acid distinguished by its chiral β-branched side chain.[1][2][3] This structure, a sec-butyl group, is isomeric with leucine but offers distinct steric and conformational properties that are fundamental to its function in protein architecture.

Structural and Physicochemical Properties

The defining feature of isoleucine is its hydrophobic side chain, which consists of a branched hydrocarbon group.[][5] This nonpolar nature makes it energetically unfavorable for isoleucine to be exposed to an aqueous environment, thus driving its burial within the protein's core during the folding process. This phenomenon, known as the hydrophobic effect, is a primary force stabilizing the tertiary and quaternary structures of proteins.[6][7]

The β-branching of isoleucine's side chain, a feature it shares with valine and threonine, imposes significant steric constraints on the protein backbone.[1] This bulkiness near the polypeptide chain restricts the range of permissible phi (φ) and psi (ψ) dihedral angles, making it more conformationally constrained than many other amino acids. Consequently, isoleucine displays a preference for β-sheet structures and is less commonly found in α-helices.[1]

Quantitative Assessment of Isoleucine's Hydrophobicity

The hydrophobicity of an amino acid can be quantified using various experimental and computational scales. These scales are crucial for predicting protein structure, understanding folding dynamics, and identifying transmembrane regions.[8][9][10] Isoleucine consistently ranks as one of the most hydrophobic amino acids across multiple scales.

Hydrophobicity ScaleValue for IsoleucineReference Amino Acids (for comparison)
Kyte-Doolittle 4.5Leucine: 3.8, Valine: 4.2, Glycine: -0.4
Hopp-Woods -1.8Leucine: -1.8, Valine: -1.5, Glycine: 0.0
Eisenberg Consensus 0.73Leucine: 0.97, Valine: 0.54, Glycine: 0.16
Wimley-White (Octanol) 1.12 (ΔG kcal/mol)Leucine: 1.25, Valine: 0.75, Alanine: 0.25
Normalized Index @ pH 7 99Phenylalanine: 100, Leucine: 97, Valine: 76

Table 1: A summary of isoleucine's hydrophobicity values from several widely recognized scales. Note that the values and their interpretation differ between scales; for instance, a more positive value indicates greater hydrophobicity on the Kyte-Doolittle scale, while a more negative value is more hydrophobic on the Hopp-Woods scale.[11][12]

Isoleucine's Role in Protein Folding and Stability

The hydrophobic collapse is a critical event in protein folding, where nonpolar residues like isoleucine are sequestered away from the aqueous solvent. Isoleucine, along with leucine and valine, often forms clusters that constitute the stable core of folded proteins, acting as nuclei for the folding process.[13][14][15]

The energetic contribution of isoleucine to protein stability is significant. Site-directed mutagenesis studies, where isoleucine is replaced with other amino acids, have quantitatively demonstrated its importance. For instance, substituting isoleucine with a less hydrophobic residue like alanine often leads to a measurable decrease in the protein's melting temperature (Tm) and Gibbs free energy of unfolding (ΔG). In studies on coiled-coil proteins, the mutation of leucine to isoleucine at certain core positions resulted in a stabilizing effect, with ΔΔG values ranging from 0.59 to 1.03 kcal/mol per mutation, highlighting the subtle yet crucial packing effects.[16][17]

Figure 1: Isoleucine's role in the hydrophobic effect.

Isoleucine in Protein-Protein Interactions and Drug Design

Hydrophobic interactions are paramount for molecular recognition, governing the association of proteins with other proteins, ligands, and substrates.[6] The side chain of isoleucine can be directly involved in forming these critical interfaces.

In the context of drug development, hydrophobic pockets on protein surfaces are often targeted for ligand binding.[6] Isoleucine residues frequently line these pockets, contributing to the affinity and specificity of small molecule inhibitors. A detailed understanding of the shape and hydrophobicity of these pockets, including the precise orientation of isoleucine side chains, is essential for structure-based drug design. For example, a site-directed mutagenesis study on human epidermal growth factor (hEGF) demonstrated that an isoleucine residue was optimal for binding to a hydrophobic pocket on its receptor.[18]

Experimental Protocols for Studying Isoleucine's Hydrophobic Interactions

A variety of powerful techniques are employed to elucidate the role of isoleucine and other hydrophobic residues in protein structure and function.

Site-Directed Mutagenesis

This technique is used to systematically substitute specific amino acids to probe their contribution to protein stability and function.[19]

Methodology:

  • Plasmid Preparation: A plasmid containing the gene of interest is isolated and purified.

  • Primer Design: Oligonucleotide primers are designed to be complementary to the target DNA sequence, with the exception of a mismatch at the codon for the isoleucine to be mutated.

  • Mutagenesis Reaction: Polymerase Chain Reaction (PCR) is performed using the primers to create mutated copies of the plasmid.

  • Template Removal: The original, non-mutated parental DNA is digested using an enzyme such as DpnI, which specifically targets methylated DNA (parental DNA is methylated, while PCR-synthesized DNA is not).

  • Transformation: The mutated plasmids are transformed into competent bacterial cells (e.g., E. coli) for replication.

  • Verification: The plasmids are isolated from the transformed cells, and the DNA is sequenced to confirm the desired mutation.

  • Protein Expression and Analysis: The mutated protein is expressed, purified, and then analyzed using techniques like Circular Dichroism (CD) or Differential Scanning Calorimetry (DSC) to assess changes in stability, or binding assays to measure changes in interaction affinity.

Workflow for Site-Directed Mutagenesis start Isolate Plasmid (Wild-Type Gene) primers Design & Synthesize Mutagenic Primers start->primers pcr PCR Amplification (Introduce Mutation) start->pcr primers->pcr dpni DpnI Digestion (Remove Parental DNA) pcr->dpni transform Transform into E. coli dpni->transform verify Sequence Verification (Confirm Mutation) transform->verify verify->primers Incorrect Sequence express Express & Purify Mutant Protein verify->express Correct Sequence analyze Functional/Stability Analysis (e.g., DSC, ITC) express->analyze

Figure 2: Site-directed mutagenesis experimental workflow.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[20][21][22]

Methodology:

  • Sample Preparation: The protein and its binding partner (ligand) are prepared in identical, well-matched buffers to minimize heats of dilution.[23] Samples must be thoroughly degassed.

  • Instrument Setup: The ITC instrument consists of a reference cell (containing buffer) and a sample cell (containing the protein solution).[23]

  • Titration: The ligand is loaded into a syringe and injected in small, precise aliquots into the sample cell containing the protein.

  • Heat Measurement: The instrument measures the minute temperature difference between the sample and reference cells that occurs upon binding (or dilution). This difference is compensated by a heater, and the power required to maintain a zero temperature difference is recorded.

  • Data Analysis: The heat released or absorbed per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the association constant (Ka), binding stoichiometry (n), and enthalpy of binding (ΔH).[20] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Principle of Isothermal Titration Calorimetry (ITC) cluster_instrument Microcalorimeter cluster_output Data Output & Analysis syringe Syringe (Ligand) sample_cell Sample Cell (Protein in Buffer) syringe->sample_cell Injection detector Thermoelectric Detectors sample_cell->detector ref_cell Reference Cell (Buffer Only) ref_cell->detector raw_data Raw Data (Heat Pulses) detector->raw_data Measures ΔT isotherm Binding Isotherm (Heat vs. Molar Ratio) raw_data->isotherm Integration thermo Thermodynamic Parameters (Ka, ΔH, n, ΔG, ΔS) isotherm->thermo Curve Fitting

Figure 3: Diagram of the ITC experimental process.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution information on protein structure, dynamics, and interactions in solution, closely mimicking the physiological environment.[24][25][26]

Methodology:

  • Isotope Labeling: The protein of interest is typically overexpressed in media enriched with NMR-active isotopes, such as ¹⁵N and ¹³C.

  • Sample Preparation: The labeled protein is purified and prepared in a suitable buffer at high concentration.

  • Data Acquisition: The sample is placed in a high-field magnet, and a series of radiofrequency pulses are applied. The response of the atomic nuclei is recorded over time. Key experiments include ¹H-¹⁵N HSQC, which provides a "fingerprint" of the protein, with one peak for each backbone N-H group.

  • Studying Hydrophobic Cores: Nuclear Overhauser Effect (NOE) experiments are crucial for identifying protons that are close in space (< 6 Å), which is essential for defining the packing of hydrophobic residues like isoleucine in the protein core.

  • Interaction Mapping: Chemical Shift Perturbation (CSP) studies are used to map binding interfaces. A ¹H-¹⁵N HSQC spectrum of the labeled protein is recorded alone and then in the presence of an unlabeled binding partner. Residues at the interaction interface will often show significant changes (perturbations) in their corresponding peak positions, allowing for the identification of the binding site.

Conclusion

Isoleucine's unique β-branched hydrophobic side chain makes it a critical determinant of protein structure, stability, and function. Its strong tendency to participate in hydrophobic interactions drives protein folding and stabilizes the native conformation by forming well-packed cores. These same interactions are fundamental to the specific recognition events between proteins and their binding partners. For researchers in basic science and drug development, a thorough understanding of isoleucine's properties, coupled with the application of precise experimental techniques like site-directed mutagenesis, ITC, and NMR, is indispensable for elucidating biological mechanisms and for the rational design of novel therapeutics that target hydrophobic interfaces.

References

Technical Overview of Prolylisoleucine (Pro-Ile)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the chemical properties of prolylisoleucine, a dipeptide composed of the amino acids proline and isoleucine.

Core Molecular Data

This compound, also known as Pro-Ile, is formed through the condensation of L-proline and L-isoleucine. The key quantitative data for this dipeptide are summarized below.

PropertyValueSource
Molecular Formula C11H20N2O3PubChem CID 104014[1]
Molecular Weight 228.29 g/mol PubChem CID 104014[1][2][3]
Monoisotopic Mass 228.14739250 DaPubChem CID 104014[1]

Chemical Structure and Formation

The formation of this compound from its constituent amino acids, L-proline and L-isoleucine, occurs via a dehydration synthesis reaction, resulting in the formation of a peptide bond.

G Pro L-Proline (C5H9NO2) plus + Pro->plus Ile L-Isoleucine (C6H13NO2) mid_point Ile->mid_point H2O Water (H2O) ProIle This compound (C11H20N2O3) plus->Ile reaction Peptide Bond Formation (Dehydration Synthesis) mid_point->H2O mid_point->ProIle mid_point->reaction

Caption: Formation of this compound via dehydration synthesis.

Methodology for Molecular Weight Determination

The standard and most accurate method for determining the molecular weight of a dipeptide like this compound is Mass Spectrometry (MS) .

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: A pure sample of this compound is dissolved in a suitable solvent, typically a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid), to facilitate ionization.

  • Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common technique for this type of molecule. ESI generates charged molecular ions (e.g., [M+H]+) in the gas phase with minimal fragmentation.

  • Mass Analysis: The generated ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Interpretation: The peak in the spectrum corresponding to the singly charged, protonated molecule ([M+H]+) is identified. The molecular weight (M) is calculated by subtracting the mass of a proton (approx. 1.007 Da) from the measured m/z value of this peak. The high-resolution instrument provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition (C11H20N2O3).

The computed molecular weight of 228.29 g/mol is derived from the sum of the atomic weights of the constituent atoms in the molecular formula C11H20N2O3.[1] This theoretical value is readily confirmed by the experimental protocol described above.

Note: this compound is a simple dipeptide. As such, complex signaling pathways or extensive experimental workflows beyond standard analytical characterization are not typically associated with this molecule in isolation. It may, however, be studied as a component of larger peptides or as a metabolic product.

References

Methodological & Application

Application Note: NMR Spectroscopy for the Structural Elucidaion of Prolylisoleucine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the high-resolution structural determination of peptides and proteins in solution, providing critical insights into their three-dimensional structure, conformation, and dynamics under near-physiological conditions. Unlike methods that require crystallization, NMR allows for the characterization of molecules in their native solution state. This application note provides a detailed overview and a set of protocols for the structural elucidation of the dipeptide Prolylisoleucine (Pro-Ile) using a suite of one- and two-dimensional NMR experiments. The workflow covers sample preparation, data acquisition, spectral assignment, and conformational analysis.

Part 1: Overall Experimental Workflow

The structural elucidation of this compound by NMR follows a systematic workflow. It begins with the careful preparation of a high-purity sample, followed by the acquisition of a series of NMR spectra. Each spectrum provides specific information about the molecule's covalent bonding and spatial arrangement. The data from these spectra are then integrated to assign all proton and carbon signals and ultimately determine the peptide's structure and conformation.

G Figure 1. Workflow for this compound Structural Elucidation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Prepare Sample (0.5-1.0 mM in H2O/D2O) Acq_1D 1D ¹H & ¹³C NMR (Initial Assessment) Prep->Acq_1D Acq_2D_Homo 2D Homonuclear (COSY, TOCSY) Acq_1D->Acq_2D_Homo Acq_2D_Hetero 2D Heteronuclear (HSQC, HMBC) Acq_2D_Homo->Acq_2D_Hetero Assign_Spin Assign Spin Systems (TOCSY) Acq_2D_Homo->Assign_Spin Acq_2D_NOE 2D NOESY/ROESY (Conformation) Acq_2D_Hetero->Acq_2D_NOE Assign_Carbon Assign ¹³C Resonances (HSQC, HMBC) Acq_2D_Hetero->Assign_Carbon Assign_Seq Sequential Assignment (HMBC, NOESY) Acq_2D_NOE->Assign_Seq Assign_Spin->Assign_Seq Structure Structural & Conformational Analysis (NOEs) Assign_Seq->Structure Assign_Carbon->Assign_Seq

Caption: Workflow for this compound Structural Elucidation.

Part 2: Detailed Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample conditions.

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

  • Peptide Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from contaminants.[1]

  • Concentration: Dissolve the peptide to a final concentration of 0.5–1.0 mM.[2][3] Higher concentrations improve the signal-to-noise ratio, reducing experiment time.

  • Solvent: For observing exchangeable amide protons, use a solvent system of 90% H₂O / 10% D₂O.[1] The D₂O provides the deuterium lock signal for the spectrometer. For experiments where amide protons are not of interest, 100% D₂O can be used.

  • Buffer and pH: Use a suitable buffer, such as phosphate-buffered saline (PBS), with the pH adjusted to a value between 4 and 7 to minimize the exchange rate of amide protons.[4]

  • Reference Standard: Add a chemical shift reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), for accurate calibration of the chemical shift axis.

1D ¹H and ¹³C NMR Spectroscopy

These are the initial experiments to assess sample purity, concentration, and overall spectral quality.

  • ¹H NMR Protocol:

    • Pulse Program: Standard single-pulse experiment with water suppression (e.g., presaturation).

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm

      • Number of Scans: 16-64 (depending on concentration)

      • Relaxation Delay (d1): 1-2 seconds

    • Processing: Apply Fourier transform, phase correction, and baseline correction.

  • ¹³C NMR Protocol:

    • Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Acquisition Parameters:

      • Spectral Width: ~200 ppm

      • Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

      • Relaxation Delay (d1): 2 seconds

2D Homonuclear Correlation Spectroscopy (COSY & TOCSY)

These experiments identify protons that are coupled through bonds, which is essential for identifying amino acid spin systems.

  • COSY (Correlation Spectroscopy) Protocol:

    • Purpose: Identifies protons that are coupled through 2-3 bonds (e.g., Hα-Hβ).[5]

    • Pulse Program: Standard COSY or DQF-COSY for higher resolution.[5]

    • Acquisition Parameters:

      • Spectral Width (F1 and F2): ~12 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans: 4-16

      • Relaxation Delay (d1): 1.5 seconds

  • TOCSY (Total Correlation Spectroscopy) Protocol:

    • Purpose: Correlates all protons within a single spin system, even if they are not directly coupled. This is the primary experiment for identifying amino acid residues.[2]

    • Pulse Program: Standard TOCSY with a clean MLEV-17 sequence for spin-locking.

    • Acquisition Parameters:

      • Mixing Time: 60-80 ms to allow magnetization transfer throughout the spin system.[1]

      • Other parameters are similar to COSY.

2D Heteronuclear Correlation Spectroscopy (HSQC & HMBC)

These experiments establish correlations between protons and carbons, providing the carbon chemical shifts and crucial connectivity information.

  • HSQC (Heteronuclear Single Quantum Coherence) Protocol:

    • Purpose: Correlates protons with directly attached carbons (one-bond ¹J-CH coupling).[5]

    • Pulse Program: Standard gradient-selected HSQC.

    • Acquisition Parameters:

      • Spectral Width (F2, ¹H): ~12 ppm

      • Spectral Width (F1, ¹³C): ~180 ppm

      • Number of Increments (F1): 128-256

      • Number of Scans: 8-32

  • HMBC (Heteronuclear Multiple Bond Correlation) Protocol:

    • Purpose: Correlates protons and carbons over multiple bonds (2-4 bonds), which is critical for linking adjacent amino acid residues via the carbonyl carbon.[5][6]

    • Pulse Program: Standard gradient-selected HMBC.

    • Acquisition Parameters:

      • Long-Range Coupling Delay: Optimized for a coupling constant of ~8 Hz.[5]

      • Other parameters are similar to HSQC, but often require more scans for adequate sensitivity.

2D NOESY/ROESY for Conformational Analysis

These experiments detect protons that are close in space (<5 Å), providing distance constraints for 3D structure calculation and conformational analysis.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) Protocol:

    • Purpose: Identifies through-space correlations. Essential for sequential assignment (e.g., Hα(i) to HN(i+1)) and determining the peptide's 3D fold.[1]

    • Pulse Program: Standard gradient-selected NOESY.

    • Acquisition Parameters:

      • Mixing Time: 100-300 ms. This delay is crucial and may need to be optimized.[1]

      • Other parameters are similar to COSY.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy) Protocol:

    • Purpose: Similar to NOESY, but particularly useful for molecules in the intermediate molecular weight range where the standard NOE may be zero or weak.[3] The ROE is always positive, avoiding ambiguity.[3][7]

Part 3: Spectral Interpretation and Assignment Strategy

The assignment process involves systematically identifying all proton and carbon signals and assigning them to specific atoms in the this compound molecule. This is achieved by integrating the information from the various NMR experiments.

G Figure 2. Logic for NMR Resonance Assignment Pro Proline Spin System (Hα, Hβ, Hγ, Hδ) Pro_C Proline Carbons (Cα, Cβ, Cγ, Cδ, C') Pro->Pro_C HSQC p1 Pro->p1 TOCSY Ile Isoleucine Spin System (NH, Hα, Hβ, Hγ, Hδ) Ile_C Isoleucine Carbons (Cα, Cβ, Cγ, Cδ, C') Ile->Ile_C HSQC p2 Ile->p2 NOESY (Hα(i) - NH(i+1)) HMBC (Hα(i) - C'(i-1)) p1->Ile TOCSY p2->Pro Sequential Link

Caption: Logic for NMR Resonance Assignment.

  • Identify Spin Systems (TOCSY): Use the TOCSY spectrum to identify the complete set of coupled protons for each amino acid. Isoleucine will show correlations from the amide proton (NH) through to the sidechain methyls. Proline, lacking an amide proton, is identified by its characteristic aliphatic spin system (Hα, Hβ, Hγ, Hδ).[3]

  • Assign Carbons (HSQC): Use the HSQC spectrum to assign the chemical shift of each carbon that is directly bonded to a proton identified in the previous step.

  • Establish Sequential Connectivity (NOESY & HMBC): The key step is to link the Proline and Isoleucine residues. This is achieved by observing:

    • NOESY: A cross-peak between the Hα proton of Proline and the amide (NH) proton of Isoleucine. This through-space correlation confirms they are adjacent in the sequence.[2]

    • HMBC: A cross-peak between the Hα or Hδ protons of Proline and the carbonyl carbon (C') of the Proline residue. A second cross-peak between the amide (NH) proton of Isoleucine and the same Proline carbonyl carbon also confirms the peptide bond.[6]

  • Confirm Sidechain and Quaternary Carbons (HMBC): Use HMBC correlations to assign the remaining quaternary carbons (like the carbonyls) and confirm sidechain assignments.

Part 4: Quantitative Data Summary

The following tables summarize typical chemical shifts for this compound. Note that exact values can vary depending on solvent, pH, and temperature. The data for Isoleucine is adapted from experimental data in H₂O at pH 7.0, while Proline values are representative shifts found in peptides.[8]

Table 1: Representative ¹H Chemical Shifts (ppm) for this compound

Atom Proline Residue Isoleucine Residue Multiplicity
NH - ~8.2 d
~4.4 ~4.13 d
~2.3 (pro-S), ~2.0 (pro-R) ~1.96 m
~1.9 - 2.1 ~1.46 (pro-S), ~1.25 (pro-R) m
~3.7 (pro-S), ~3.6 (pro-R) ~0.93 t

| Hγ2 | - | ~1.00 | d |

Data for Isoleucine adapted from HMDB experimental data (HMDB0000172).[8] Proline shifts are typical values for residues in a peptide chain.

Table 2: Representative ¹³C Chemical Shifts (ppm) for this compound

Atom Proline Residue Isoleucine Residue
C' (Carbonyl) ~174 ~175
~62 ~61.1
~32 (trans), ~30 (cis) ~38.7
~27 (trans), ~24 (cis) ~26.9
~48 ~16.8

| Cγ2 | - | ~12.5 |

Data for Isoleucine adapted from HMDB experimental data (HMDB0000172).[9] Proline shifts are typical values, with Cβ and Cγ being sensitive to the cis/trans isomerization of the peptide bond.[4]

Conclusion

The structural elucidation of the this compound dipeptide is a straightforward process using a standard suite of modern NMR experiments. By systematically applying 1D and 2D NMR techniques, researchers can unambiguously assign all proton and carbon resonances. Further analysis of NOESY/ROESY spectra provides crucial information on the peptide's solution conformation, including the likely isomerization state of the peptidyl-prolyl bond. The protocols and data presented here serve as a comprehensive guide for scientists engaged in peptide characterization and drug development.

References

Prolylisoleucine as a Building Block for Peptidomimetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolylisoleucine (Pro-Ile) is a dipeptide residue that serves as a valuable building block in the design of peptidomimetics. Its inherent conformational rigidity, conferred by the pyrrolidine ring of proline, and the bulky hydrophobic side chain of isoleucine, makes it an attractive scaffold for mimicking or disrupting protein-protein interactions (PPIs) and for designing potent enzyme inhibitors. Peptidomimetics incorporating the Pro-Ile motif can exhibit enhanced metabolic stability, improved oral bioavailability, and increased target specificity compared to their natural peptide counterparts.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data for researchers interested in utilizing this compound in the development of novel therapeutics.

One of the most well-studied applications of a Pro-Ile containing peptide is the inhibition of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The tripeptide Isoleucyl-Prolyl-Isoleucine (Ile-Pro-Ile) is a potent inhibitor of DPP-IV, and its analogs have been extensively studied to understand the structure-activity relationships governing this inhibition.[3]

Data Presentation

The following tables summarize quantitative data for Ile-Pro-Ile and its analogs as DPP-IV inhibitors. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of novel Pro-Ile based peptidomimetics.

Peptide/PeptidomimeticIC50 (µM)Inhibition TypeReference
Ile-Pro-Ile3.9 ± 1.0Competitive[4]
Val-Pro-Ile6.5 ± 0.5Competitive[4]
Leu-Pro-Ile8.2 ± 0.8Competitive[4]
Ala-Pro-Ile28.8 ± 3.5Competitive[4]
Gly-Pro-Ile110.1 ± 12.1Competitive[4]
Phe-Pro-Ile15.6 ± 2.1Competitive[4]
Tyr-Pro-Ile20.4 ± 2.5Competitive[4]
Trp-Pro-Ile10.7 ± 1.3Mixed[4]
Ile-Ala-Ile> 500-[4]
Ile-Gly-Ile> 500-[4]
Ile-Pro-Val15.4 ± 1.9Competitive[4]
Ile-Pro-Leu12.8 ± 1.5Competitive[4]
Ile-Pro-Ala45.6 ± 5.1Competitive[4]
Ile-Pro-Gly210.5 ± 25.3Competitive[4]
Ile-Pro-Phe25.1 ± 3.0Competitive[4]
Ile-Pro-Tyr33.8 ± 4.1Competitive[4]
Ile-Pro-Trp18.9 ± 2.3Competitive[4]
Val-Pro-Val22.7 ± 2.7Competitive[4]
Leu-Pro-Leu19.5 ± 2.3Competitive[4]
Ala-Pro-Ala88.9 ± 10.7Competitive[4]
Gly-Pro-Gly450.2 ± 54.0Competitive[4]
Phe-Pro-Phe247.0 ± 32.7Competitive[4]
Tyr-Pro-Tyr315.8 ± 37.9Competitive[4]
Trp-Pro-Trp155.6 ± 18.7Mixed[4]
Diprotin A (Ile-Pro-Ile)24.7Competitive[5]

Note: IC50 values represent the concentration of the peptide required to inhibit 50% of the DPP-IV enzyme activity. A lower IC50 value indicates a more potent inhibitor.

While specific pharmacokinetic data for Pro-Ile based peptidomimetics is limited in publicly available literature, general strategies to improve the in vivo half-life and oral bioavailability of peptides are applicable. These include N- and C-terminal modifications, cyclization, and incorporation of unnatural amino acids.[6][7] For instance, a proline-rich antibacterial peptide showed a half-life of approximately 100 minutes in 25% mouse serum in vitro.[6]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Pro-Ile Containing Peptides

This protocol describes a standard method for the synthesis of linear peptides containing the Pro-Ile motif using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin or pre-loaded Wang resin

  • Fmoc-protected amino acids (including Fmoc-Pro-OH and Fmoc-Ile-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation reagent: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Cold diethyl ether

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the solution to activate the amino acid. c. Add the activated amino acid solution to the resin and shake for 2 hours at room temperature. d. Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: a. After the final amino acid has been coupled, wash the resin with DCM and dry it under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups. c. Filter the resin and collect the filtrate containing the peptide.

  • Precipitation and Purification: a. Precipitate the crude peptide by adding cold diethyl ether to the filtrate. b. Centrifuge to pellet the peptide, and wash with cold diethyl ether. c. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Protocol 2: In Vitro DPP-IV Inhibition Assay

This protocol outlines a method to determine the IC50 value of a Pro-Ile containing peptidomimetic against DPP-IV.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-p-nitroanilide (G-pNA) or Gly-Pro-aminomethylcoumarin (GP-AMC)

  • Tris-HCl buffer (pH 8.0)

  • Test compound (Pro-Ile peptidomimetic) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of DPP-IV enzyme and the substrate in Tris-HCl buffer.

  • Assay Setup: a. In a 96-well plate, add increasing concentrations of the test compound. Include a positive control (known DPP-IV inhibitor, e.g., sitagliptin) and a negative control (solvent only). b. Add the DPP-IV enzyme solution to each well and incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Measurement: Measure the absorbance (for G-pNA at 405 nm) or fluorescence (for GP-AMC at Ex/Em = 360/460 nm) at regular intervals for 15-30 minutes using a microplate reader.

  • Data Analysis: a. Calculate the initial reaction velocity for each concentration of the test compound. b. Plot the percentage of DPP-IV inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization

experimental_workflow cluster_synthesis Peptidomimetic Synthesis (SPPS) cluster_evaluation Biological Evaluation Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling Deprotection1->Coupling Washing Washing Coupling->Washing Washing->Deprotection1 Repeat for each amino acid Cleavage Cleavage & Deprotection Washing->Cleavage Purification Purification & Characterization Cleavage->Purification InVitro In Vitro DPP-IV Inhibition Assay Purification->InVitro InVivo In Vivo Pharmacokinetic & Efficacy Studies InVitro->InVivo

Caption: A generalized experimental workflow for the synthesis and evaluation of Pro-Ile peptidomimetics.

dppiv_inhibition cluster_enzyme DPP-IV Enzyme cluster_substrate Natural Substrate (e.g., GLP-1) cluster_inhibitor Pro-Ile Peptidomimetic (Inhibitor) cluster_products Products ActiveSite Active Site (Ser630, Asp708, His740) InactivePeptide Inactive Peptide ActiveSite->InactivePeptide Cleavage Dipeptide Dipeptide ActiveSite->Dipeptide Cleavage Substrate N-terminus with Proline at position 2 Substrate->ActiveSite Binds to Active Site Inhibitor Pro-Ile Mimic Inhibitor->ActiveSite Binds competitively to Active Site

Caption: Mechanism of competitive inhibition of DPP-IV by a Pro-Ile containing peptidomimetic.

References

Application Notes and Protocols for the Enzymatic Synthesis of Prolyl-Isoleucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic synthesis of the dipeptide prolyl-isoleucine (Pro-Ile). The primary method detailed is reverse proteolysis, a thermodynamically controlled process utilizing a protease to catalyze peptide bond formation. This approach offers high stereospecificity and mild reaction conditions, making it an attractive alternative to traditional chemical synthesis. Protocols for the synthesis using thermolysin, a thermostable metalloproteinase, are provided, along with methods for the purification and characterization of the final product. Additionally, an overview of an alternative enzymatic approach using aminoacyl-tRNA synthetases is discussed. Quantitative data from representative enzymatic peptide syntheses are summarized, and detailed analytical procedures using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for reaction monitoring and product quantification are described.

Introduction

Dipeptides, such as prolyl-isoleucine, are valuable molecules in drug discovery and development, often serving as building blocks for larger peptidomimetics or possessing intrinsic biological activity. The enzymatic synthesis of these dipeptides presents several advantages over chemical methods, including milder reaction conditions, avoidance of toxic reagents, and inherent stereoselectivity, which eliminates the need for protecting groups and reduces the risk of racemization.[1]

Two primary enzymatic strategies for dipeptide synthesis are reverse proteolysis and the use of aminoacyl-tRNA synthetases (aaRSs). Reverse proteolysis employs proteases in a non-physiological direction to form peptide bonds.[2] This process can be either kinetically or thermodynamically controlled. In the thermodynamically controlled approach, the equilibrium of the hydrolysis reaction is shifted towards synthesis, often by adjusting reaction conditions such as pH, temperature, and solvent composition, or by using high concentrations of substrates.[3] Thermolysin, a protease with a preference for hydrophobic residues at the amino-component of the newly formed peptide bond, is a suitable candidate for the synthesis of prolyl-isoleucine.[4][5] Papain is another protease that can be used for peptide synthesis at alkaline pH.[6]

The aaRS-based method mimics the initial steps of protein biosynthesis, where specific enzymes charge tRNAs with their cognate amino acids.[7][8] By providing purified prolyl-tRNA synthetase (ProRS) and isoleucyl-tRNA synthetase (IleRS) with their respective amino acids and ATP, it is theoretically possible to generate the activated amino acids necessary for peptide bond formation in a controlled, cell-free environment.[9]

This document will focus on the practical application of thermolysin-catalyzed synthesis of prolyl-isoleucine, providing a detailed experimental protocol and analytical methods for its characterization.

Data Presentation

The following tables summarize quantitative data from enzymatic dipeptide syntheses using proteases, providing a reference for expected yields and reaction conditions.

Table 1: Thermolysin-Catalyzed Dipeptide Synthesis

Acyl Donor (N-protected)Amine ComponentEnzyme ConcentrationSubstrate Concentration (Acyl/Amine)pHTemperature (°C)Time (h)Yield (%)Reference
Cbz-Phe-OHLeu-NH₂10 µM0.05 M / 0.05 M7.0375~80[4][10]
Fmoc-Tyr-OHLeu-NH₂1 mg/mL20 mM / 80 mM7.540120~90[2]
Fmoc-Phe-OHLeu-resin2 mg/mL0.025 M / 0.5 µmol7.53724~95[11]
Z-Asp-OHPhe-OMeNot specifiedNot specified7.04024>90[12]
Z-Arg-OHPhe-OMeNot specifiedNot specified7.34024~85[12]

Table 2: Papain-Catalyzed Dipeptide Synthesis

Acyl Donor (N-protected)Amine ComponentEnzyme ConcentrationSubstrate Concentration (Acyl/Amine)pHTemperature (°C)Time (h)Yield (%)Reference
Z-Gly-OEtLeu-NH₂Not specifiedNot specified8.5-9.5372450-94[6]
Z-Phe-OEtAla-NH₂Not specifiedNot specified8.5-9.5372450-94[6]
Z-Gly-dimethylaminophenyl esterPhe-NH₂Not specifiedNot specifiedNot specifiedNot specifiedNot specified97.5[3]

Experimental Protocols

Protocol 1: Thermolysin-Catalyzed Synthesis of N-Cbz-Prolyl-Isoleucine

This protocol describes the synthesis of N-terminally protected prolyl-isoleucine using thermolysin. An N-Cbz protecting group is used on proline to prevent self-condensation and to direct the synthesis.

Materials:

  • N-Cbz-L-Proline (Acyl donor)

  • L-Isoleucine methyl ester hydrochloride (Amine component)

  • Thermolysin (from Bacillus thermoproteolyticus rokko)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

Equipment:

  • Reaction vessel (e.g., 50 mL round bottom flask)

  • Magnetic stirrer and stir bar

  • Water bath or incubator shaker

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • HPLC system for analysis

Procedure:

  • Substrate Preparation:

    • Dissolve N-Cbz-L-Proline (e.g., 0.05 M) in a minimal amount of Tris-HCl buffer (100 mM, pH 7.5). Adjust the pH to 7.5 with 1 M NaOH if necessary.

    • Dissolve L-Isoleucine methyl ester hydrochloride (e.g., 0.05 M) in the same Tris-HCl buffer.

  • Enzymatic Reaction:

    • Combine the solutions of the acyl donor and amine component in the reaction vessel.

    • Add thermolysin to a final concentration of 10-20 µM.

    • Incubate the reaction mixture at 37-40°C with gentle stirring for 24-48 hours.[2][4]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at different time points (e.g., 0, 4, 8, 24, 48 h).

    • Analyze the aliquots by HPLC to determine the consumption of reactants and the formation of the dipeptide product (see Protocol 3).

  • Work-up and Product Isolation:

    • Once the reaction has reached completion (or equilibrium), terminate the reaction by adding ethyl acetate to extract the product.

    • Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

    • Wash the combined organic phases with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Deprotection (Optional):

    • The resulting N-Cbz-Pro-Ile-OMe can be deprotected if the free dipeptide is desired. This typically involves catalytic hydrogenation to remove the Cbz group and saponification to hydrolyze the methyl ester.

Protocol 2: Analytical HPLC Method for Reaction Monitoring

This protocol outlines a general method for the separation and quantification of substrates and the dipeptide product.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • A gradient elution is typically used, for example: 5-60% B over 25 minutes.[13]

HPLC Parameters:

  • Flow rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: 214 nm or 220 nm[13]

  • Injection Volume: 10-20 µL

Procedure:

  • Sample Preparation:

    • Dilute the reaction aliquots with Mobile Phase A to a suitable concentration.

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • Standard Curve:

    • Prepare standard solutions of L-Proline, L-Isoleucine, and (if available) Prolyl-Isoleucine of known concentrations.

    • Inject the standards to determine their retention times and to generate a standard curve for quantification.

  • Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Identify the peaks corresponding to the substrates and the product based on their retention times compared to the standards.

    • Quantify the amount of product formed by integrating the peak area and using the standard curve.

Protocol 3: LC-MS/MS for Product Confirmation and Quantification

This protocol provides a general framework for the confirmation and sensitive quantification of prolyl-isoleucine.

Instrumentation:

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Use a similar C18 column and mobile phase system as described in Protocol 2, but with formic acid (0.1%) instead of TFA for better MS compatibility.[14]

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): The m/z of protonated prolyl-isoleucine [M+H]⁺.

  • Product Ions (Q3): Characteristic fragment ions of prolyl-isoleucine (e.g., immonium ions of proline and isoleucine). These transitions need to be determined by infusing a standard of the dipeptide.

  • Collision Energy (CE) and other parameters: Optimize for the specific instrument and analyte.

Procedure:

  • Sample Preparation:

    • Prepare samples as described in Protocol 2.

  • Analysis:

    • Inject the samples into the LC-MS/MS system.

    • Monitor the specific MRM transitions for prolyl-isoleucine, proline, and isoleucine.[15][16]

    • Confirm the identity of the product by the presence of the correct precursor and product ions at the expected retention time.

    • For quantification, use a stable isotope-labeled internal standard of prolyl-isoleucine if available for highest accuracy.

Mandatory Visualizations

Enzymatic_Synthesis_Workflow Pro N-Cbz-L-Proline Reaction Reaction Mixture (pH 7.5, 37-40°C) Pro->Reaction Ile L-Isoleucine Methyl Ester Ile->Reaction Enzyme Thermolysin Enzyme->Reaction Product N-Cbz-Pro-Ile-OMe Reaction->Product Synthesis Analysis HPLC / LC-MS/MS Analysis Product->Analysis Monitoring Purification Purification (Extraction) Product->Purification FinalProduct Purified Prolyl-Isoleucine Purification->FinalProduct

Caption: Workflow for the enzymatic synthesis of prolyl-isoleucine.

Analytical_Workflow Sample Reaction Aliquot Dilution Dilution & Filtration Sample->Dilution HPLC HPLC Analysis (C18 Column, UV Detection) Dilution->HPLC LCMS LC-MS/MS Confirmation (MRM Mode) Dilution->LCMS Data Data Analysis (Quantification) HPLC->Data LCMS->Data

Caption: Analytical workflow for prolyl-isoleucine quantification.

Reverse_Proteolysis_vs_aaRS cluster_0 Reverse Proteolysis cluster_1 Aminoacyl-tRNA Synthetase (aaRS) Pathway Pro_RP Proline (Protected) Protease Protease (e.g., Thermolysin) Pro_RP->Protease Ile_RP Isoleucine (Ester) Ile_RP->Protease Dipeptide_RP Pro-Ile Protease->Dipeptide_RP Condensation Pro_aaRS Proline ProRS ProRS Pro_aaRS->ProRS Ile_aaRS Isoleucine IleRS IleRS Ile_aaRS->IleRS Activated_Pro Pro-AMP ProRS->Activated_Pro Activated_Ile Ile-AMP IleRS->Activated_Ile ATP ATP ATP->ProRS ATP->IleRS Dipeptide_aaRS Pro-Ile Activated_Pro->Dipeptide_aaRS Activated_Ile->Dipeptide_aaRS Peptide Bond Formation

Caption: Comparison of two enzymatic pathways for dipeptide synthesis.

Discussion

The enzymatic synthesis of prolyl-isoleucine offers a green and efficient alternative to chemical methods. The reverse proteolysis approach using thermolysin is particularly attractive due to the commercial availability of the enzyme and the relatively straightforward reaction setup. The key to a high yield in this thermodynamically controlled reaction is to shift the equilibrium towards synthesis. This can be achieved by using a high concentration of the substrates and by using an esterified amine component, which favors the aminolysis reaction over hydrolysis.[3] The choice of N-terminal protecting group on the proline, such as Cbz, is crucial to prevent unwanted side reactions.

Monitoring the reaction progress is essential for optimization. HPLC with UV detection is a robust method for quantifying the disappearance of substrates and the appearance of the product. For unambiguous identification and more sensitive quantification, especially in complex matrices, LC-MS/MS is the method of choice. The development of a specific MRM method for prolyl-isoleucine will provide high selectivity and sensitivity.

While the aaRS-based synthesis is conceptually elegant, its practical implementation for preparative scale is more challenging. It requires the purification of two separate synthetase enzymes and careful control of the reaction stoichiometry, including ATP regeneration. However, for specialized applications, such as the incorporation of non-canonical amino acids, this pathway holds significant promise.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the enzymatic synthesis of prolyl-isoleucine. The thermolysin-catalyzed approach is a robust and accessible method for researchers in both academic and industrial settings. The detailed analytical procedures will enable accurate monitoring and characterization of the synthesis. The continued exploration of enzymatic peptide synthesis will undoubtedly lead to the development of more efficient and sustainable processes for the production of valuable dipeptides and other peptide-based molecules.

References

Application Notes and Protocols for Prolylisoleucine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prolylisoleucine is a dipeptide composed of the amino acids proline and isoleucine. While research on this specific dipeptide is limited, the individual roles of proline and isoleucine in cellular metabolism and signaling suggest potential applications for this compound in a variety of cell-based assays. These assays are crucial for understanding its biological effects and potential as a therapeutic agent or research tool.

Isoleucine, a branched-chain amino acid (BCAA), is known to be involved in the regulation of protein synthesis and can serve as a source of energy for cells.[1] Leucine, another BCAA, is a well-known activator of the mTOR signaling pathway, which is central to cell growth, proliferation, and survival.[2][3][4] Proline plays a critical role in protein structure and has been observed to affect cell viability under certain conditions.[5]

These application notes provide a framework for investigating the effects of this compound on key cellular processes, including cell viability, apoptosis, and signaling pathways.

Potential Applications

Based on the functions of its constituent amino acids, this compound could be investigated in the following areas:

  • Modulation of mTOR Signaling: Given the role of isoleucine's isomer, leucine, in activating the mTOR pathway, this compound could be screened for its ability to influence this critical signaling cascade.[2][3][4]

  • Impact on Cell Proliferation and Viability: The energetic and signaling roles of isoleucine suggest that this compound may affect cell growth and survival.[1][6][7]

  • Induction or Inhibition of Apoptosis: Investigating whether this compound can trigger or prevent programmed cell death is a key area of inquiry.[6][8][9]

  • Metabolic Studies: As a source of amino acids, this compound's uptake and metabolism can be studied in various cell types.

Quantitative Data Summary

No quantitative data for this compound was found in the provided search results. The following table summarizes data related to Leucine's effects, which may serve as a preliminary reference for designing dose-response studies with this compound.

Compound/ConditionCell LineAssayResultReference
Leucine DeprivationMDA-MB-231 and MCF-7 breast cancer cellsMTT AssayInhibited cell proliferation[10]
Leucine Restriction8 breast cancer cell linesWestern Blot for mTOR signalingDid not decrease mTOR signaling[11]
Novel Leucine DipeptidesVarious cancer cell linesAntiproliferative ActivityEight compounds exhibited single-digit micromolar GI50 values[6]

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound. Researchers must optimize parameters such as cell type, seeding density, and treatment concentrations.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., sterile water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Multichannel pipette

  • Plate reader

Workflow Diagram:

G cluster_0 Cell Seeding and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_this compound Add varying concentrations of this compound incubate_24h->add_this compound incubate_treatment Incubate for desired treatment period (e.g., 24, 48, 72h) add_this compound->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilization Add solubilization buffer incubate_mtt->add_solubilization incubate_solubilization Incubate until formazan crystals dissolve add_solubilization->incubate_solubilization read_absorbance Read absorbance at 570 nm incubate_solubilization->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Detection using Annexin V Staining

This protocol identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.[8][12][13]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in appropriate culture plates and treat with this compound for the desired time.

  • Harvest the cells (including any floating cells in the medium) by centrifugation.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Binding Buffer.[12]

  • Add Annexin V-FITC and PI to the cell suspension.[12]

  • Incubate the cells in the dark at room temperature for 15 minutes.[13]

  • Analyze the stained cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 3: Analysis of mTOR Signaling Pathway

This protocol uses Western blotting to assess the phosphorylation status of key proteins in the mTOR pathway.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.

Signaling Pathway Diagram

The mTOR signaling pathway is a key regulator of cell growth and is known to be influenced by amino acids like leucine.[2][3][4] Investigating the effect of this compound on this pathway would be a logical starting point.

G cluster_0 Upstream Signals cluster_1 Core Pathway cluster_2 Downstream Effects Amino_Acids Amino Acids (e.g., Leucine, potentially this compound) mTORC1 mTORC1 Amino_Acids->mTORC1 Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K FourE_BP1 4E-BP1 mTORC1->FourE_BP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis FourE_BP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Simplified mTOR signaling pathway, a potential target of this compound.

These protocols and conceptual frameworks provide a starting point for the investigation of this compound in cell-based assays. All experiments should be carefully designed with appropriate controls to ensure the validity of the results.

References

Application Notes and Protocols for Incorporating Prolyl-Isoleucine into Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the dipeptide Prolyl-Isoleucine (Pro-Ile) into larger peptide sequences presents unique challenges and opportunities in peptide chemistry and drug development. Proline's rigid pyrrolidine ring introduces significant conformational constraints, while isoleucine's bulky, hydrophobic side chain can lead to steric hindrance and aggregation during peptide synthesis.[1][2] However, these very properties can be advantageous, imparting specific secondary structures and enhancing resistance to enzymatic degradation.[2] These application notes provide a comprehensive guide to the synthesis, purification, and characterization of Pro-Ile-containing peptides, along with insights into their potential biological significance.

Challenges in Solid-Phase Peptide Synthesis (SPPS) of Pro-Ile Containing Peptides

The synthesis of peptides containing the Pro-Ile motif is often categorized as a "difficult sequence" due to several factors:

  • Steric Hindrance: The secondary amine of proline and the bulky β-branched side chain of isoleucine can impede coupling efficiency.[3]

  • Aggregation: The hydrophobicity of isoleucine can promote interchain aggregation on the solid support, leading to incomplete reactions and truncated sequences.[3]

  • Cis/Trans Isomerization: The Xaa-Pro peptide bond can exist in both cis and trans conformations, which can affect the overall peptide structure and purification.[4]

Overcoming these challenges requires careful optimization of the SPPS protocol, including the choice of coupling reagents, reaction times, and washing procedures.[5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model Pro-Ile Containing Peptide

This protocol outlines the manual synthesis of a model decapeptide (e.g., Ac-Ala-Ala-Ala-Ala-Pro-Ile-Ala-Ala-Ala-Ala-NH₂) using a standard Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Pro-OH and Fmoc-Ile-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Pre-activate a 4-fold molar excess of the Fmoc-amino acid with DIC (4 eq.) and OxymaPure® (4 eq.) in DMF for 15 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours. For the Pro-Ile coupling, extend the reaction time to 4 hours or perform a double coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Monitoring: Monitor the completion of the coupling reaction using a Kaiser test. A negative (yellow) result indicates a complete reaction. For proline residues, which give a false-negative result, a chloranil test can be used.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation:

  • Preparative RP-HPLC system with a C18 column.

Mobile Phase:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Protocol:

  • Dissolve the crude peptide in a minimal amount of Solvent A.

  • Inject the sample onto the C18 column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% over 60 minutes).

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Characterization by Mass Spectrometry and NMR

Mass Spectrometry:

  • Confirm the molecular weight of the purified peptide using ESI-MS or MALDI-TOF MS.[6] The observed mass should correspond to the calculated theoretical mass.[7]

  • Perform tandem MS (MS/MS) to confirm the peptide sequence.[8][9] Fragmentation patterns, particularly the presence of b and y ions, will verify the amino acid sequence.[10]

NMR Spectroscopy:

  • For detailed structural analysis, 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can be performed.[11]

  • NMR can provide information on the conformation of the peptide backbone, the cis/trans isomerization of the Pro-Ile bond, and the overall three-dimensional structure in solution.[12][13]

Data Presentation

Quantitative data from the synthesis and analysis of Pro-Ile containing peptides should be presented in a clear and organized manner.

Table 1: Physicochemical Properties of Prolyl-Isoleucine Dipeptides

PropertyL-Prolyl-L-Isoleucine
Molecular Formula C₁₁H₂₀N₂O₃
Molecular Weight 228.29 g/mol
Monoisotopic Mass 228.14739250 Da
Calculated XLogP3 -1.8
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Data sourced from PubChem CID 444876.[7]

Table 2: Example SPPS Efficiency for a Pro-Ile Containing Decapeptide

Coupling StepAmino AcidCoupling Time (h)Kaiser Test ResultPurity by HPLC (%)
1Ala2Negative98
2Ala2Negative97
3Ala2Negative96
4Ala2Negative95
5Ile4Negative90
6Pro4N/A (Chloranil test negative)85
7Ala2Negative83
8Ala2Negative81
9Ala2Negative79
10Ala2Negative78

Note: This is an illustrative example. Actual purities will vary based on the specific sequence and synthesis conditions.

Visualizations

Experimental Workflow

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (Pro-Ile: extended time) Deprotection->Coupling Wash Washing Coupling->Wash Wash->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection Wash->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization MS & NMR Analysis Purification->Characterization

Caption: Workflow for the solid-phase synthesis of Pro-Ile containing peptides.

Potential Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and protein synthesis.[14][15] Both proline and branched-chain amino acids like isoleucine are known to influence this pathway.[16] While the direct effect of the Pro-Ile dipeptide on mTOR signaling is not yet fully elucidated, a hypothetical pathway can be proposed based on the known roles of its constituent amino acids.

mTOR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Pro_Ile Prolyl-Isoleucine mTORC1 mTORC1 Pro_Ile->mTORC1 Activation? S6K1 S6K1 mTORC1->S6K1 Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibition via Phosphorylation Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Activation EIF4EBP1->Protein_Synthesis Inhibition

References

Troubleshooting & Optimization

Prolylisoleucine Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Prolylisoleucine (Pro-Ile) synthesis. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of the Pro-Ile dipeptide, offering potential causes and actionable solutions to improve yield and purity.

Q1: Why is my this compound synthesis yield consistently low?

Low yields in Pro-Ile synthesis can stem from several factors, primarily related to the unique structural properties of proline and the hydrophobicity of isoleucine.

  • Inefficient Coupling: The secondary amine of proline is less nucleophilic than the primary amines of other amino acids, which can lead to slower and incomplete coupling reactions. The bulky side chain of isoleucine can also sterically hinder the coupling process.

  • Aggregation: The growing peptide chain, particularly with hydrophobic residues like isoleucine, can aggregate on the solid support. This aggregation can block reactive sites, leading to incomplete reactions and truncated peptide sequences.

  • Diketopiperazine (DKP) Formation: This is a significant side reaction, especially in solid-phase peptide synthesis (SPPS). The dipeptide, once formed on the resin, can cyclize and cleave off, resulting in a substantial loss of product. This is particularly prevalent with a C-terminal proline residue.

Solutions:

  • Optimize Coupling Strategy:

    • Choice of Coupling Reagent: Employ highly efficient coupling reagents. Amidinium-based reagents like HATU are known for their high coupling efficiency and fast reaction rates. Phosphonium-based reagents like PyBOP are also effective. For sterically hindered couplings, consider specialized reagents.

    • Double Coupling: After coupling isoleucine to proline, performing a second coupling step can help drive the reaction to completion and improve the yield.

    • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagent can increase the probability of successful coupling.

  • Mitigate Aggregation:

    • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt secondary structures that lead to aggregation.

    • Solvent Choice: Using solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) in place of or in combination with dimethylformamide (DMF) can help to solvate the growing peptide chain and reduce aggregation.

  • Minimize DKP Formation:

    • Use of Dipeptides: Instead of stepwise synthesis, using a pre-formed and protected Pro-Ile dipeptide can bypass the risk of DKP formation on the resin.

    • Resin Choice: Employing a 2-chlorotrityl chloride (2-CTC) resin can reduce DKP formation due to its steric bulk around the linkage point.

Q2: I am observing a significant side product with the same mass as my desired Pro-Ile dipeptide. What could it be?

If you observe a side product with the same mass, it is likely a diastereomer of your target peptide, resulting from racemization during the synthesis.

  • Racemization: The activation of the carboxylic acid group of the amino acid during the coupling step can lead to the loss of stereochemical integrity at the alpha-carbon. This is a known issue with many common coupling reagents.

Solutions:

  • Additive Use: When using carbodiimide-based coupling reagents like DIC, the addition of a racemization suppressant such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is crucial.

  • Choice of Coupling Reagent: Some coupling reagents are known to cause less racemization than others. For instance, COMU has been shown to reduce epimerization compared to some other reagents.

  • Base Selection: The choice of base can also influence the extent of racemization. Weaker bases like N-methylmorpholine (NMM) or collidine are sometimes preferred over stronger, more sterically hindered bases like diisopropylethylamine (DIPEA) in sensitive couplings.

Q3: My crude Pro-Ile product is difficult to purify by preparative HPLC. What can I do to improve the separation?

Purification challenges can arise from the presence of closely eluting impurities or poor chromatographic behavior of the peptide itself.

  • Closely Eluting Impurities: Deletion sequences (e.g., just proline or isoleucine) or diastereomers can have very similar retention times to the desired product, making separation difficult.

  • Poor Peak Shape: Hydrophobic peptides can sometimes exhibit poor peak shape (e.g., tailing) on reversed-phase HPLC, which complicates purification.

Solutions:

  • Optimize HPLC Gradient:

    • Shallow Gradient: Employ a shallow gradient of the organic solvent (e.g., acetonitrile) to improve the resolution between your target peptide and closely eluting impurities.

    • Flow Rate: Reducing the flow rate can also enhance separation.

  • Alternative Chromatography:

    • Different Stationary Phase: If using a C18 column, consider trying a different stationary phase, such as C8 or phenyl-hexyl, which may offer different selectivity.

    • Ion-Pairing Agent: Varying the ion-pairing agent (e.g., using a different perfluorinated carboxylic acid instead of TFA) can sometimes alter the retention behavior and improve separation.

Frequently Asked Questions (FAQs)

Q: What is the most critical step in Pro-Ile synthesis?

A: The coupling of the second amino acid (isoleucine) onto the proline residue is often the most critical step. Proline's secondary amine makes this coupling inherently slower and more challenging than couplings involving primary amines. Ensuring this step goes to completion is vital for achieving a good yield.

Q: Should I use solid-phase or solution-phase synthesis for Pro-Ile?

A: Both methods have their merits.

  • Solid-Phase Peptide Synthesis (SPPS): Is generally faster and allows for easier purification of the final product as excess reagents are washed away at each step. However, it can be more prone to aggregation and side reactions like diketopiperazine formation.

  • Solution-Phase Synthesis: Can be advantageous for large-scale synthesis and may offer better control over reaction conditions to minimize certain side reactions. However, it requires purification of intermediates at each step, which can be more labor-intensive. For short peptides like Pro-Ile, solution-phase synthesis can be a very efficient method.

Q: Which protecting groups are recommended for Pro-Ile synthesis?

A: The Fmoc/tBu strategy is widely used in SPPS.

  • N-terminus: The Fmoc (9-fluorenylmethyloxycarbonyl) group is used for temporary protection of the alpha-amino group and is removed with a mild base, typically piperidine in DMF.

  • C-terminus: In solution-phase synthesis, the carboxyl group of isoleucine is often protected as a methyl or ethyl ester. In SPPS, the C-terminal amino acid is anchored to the solid support.

Q: How can I monitor the completion of the coupling reaction?

A: The Kaiser test (ninhydrin test) is commonly used to detect the presence of free primary amines. However, since proline is a secondary amine, it does not give a positive result with the Kaiser test. An alternative colorimetric test, such as the chloranil test or the isatin test, should be used to monitor the completion of couplings to proline residues.

Data Presentation

Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis

Coupling ReagentTypeAdvantagesDisadvantages
HATU AmidiniumHigh coupling efficiency, fast reaction rates.[1]Can cause side reactions if used in excess.[2]
HBTU AmidiniumEfficient and widely used.Can lead to guanidinylation of the N-terminus.
PyBOP PhosphoniumGood for sterically hindered couplings, less racemization.Can be more expensive than other reagents.
DIC/HOBt Carbodiimide/AdditiveCost-effective, minimizes racemization with HOBt.[3]Slower reaction rates compared to onium salts.
COMU AmidiniumHigh efficiency, good solubility, reduced allergenic potential.[2]

Experimental Protocols

Solid-Phase Synthesis of Pro-Ile using Fmoc/tBu Strategy

This protocol describes a general procedure for the manual solid-phase synthesis of this compound on a Rink Amide resin.

1. Resin Swelling:

  • Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes in a reaction vessel.
  • Drain the DMF.

2. Fmoc-Proline Coupling:

  • Dissolve Fmoc-Pro-OH (0.5 mmol, 5 eq.) and HOBt (0.5 mmol, 5 eq.) in a minimal amount of DMF.
  • Add DIC (0.5 mmol, 5 eq.) to the amino acid solution and allow to pre-activate for 5 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate the mixture for 2 hours at room temperature.
  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

3. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
  • Drain the solution.
  • Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.
  • Wash the resin with DMF (5x).

4. Fmoc-Isoleucine Coupling:

  • Dissolve Fmoc-Ile-OH (0.5 mmol, 5 eq.) and HATU (0.5 mmol, 5 eq.) in DMF.
  • Add DIPEA (1.0 mmol, 10 eq.) to the solution.
  • Add the activated amino acid solution to the resin.
  • Agitate the mixture for 2 hours at room temperature.
  • Perform a chloranil test to check for completion. If the test is positive, repeat the coupling.
  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

5. Final Fmoc Deprotection:

  • Repeat step 3.

6. Cleavage and Deprotection:

  • Wash the resin with DCM (3x) and dry under vacuum.
  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
  • Add the cleavage cocktail to the resin and agitate for 2 hours.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide in cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

7. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
  • Purify by preparative reversed-phase HPLC using a C18 column with a shallow gradient of acetonitrile in water containing 0.1% TFA.
  • Collect fractions containing the desired product, confirm purity by analytical HPLC and mass spectrometry, and lyophilize to obtain the pure Pro-Ile dipeptide.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_cleavage_purification Cleavage and Purification Resin 1. Resin Swelling Coupling1 2. Fmoc-Proline Coupling Resin->Coupling1 Deprotection1 3. Fmoc Deprotection Coupling1->Deprotection1 Coupling2 4. Fmoc-Isoleucine Coupling Deprotection1->Coupling2 Deprotection2 5. Final Fmoc Deprotection Coupling2->Deprotection2 Cleavage 6. Cleavage from Resin Deprotection2->Cleavage Purification 7. HPLC Purification Cleavage->Purification Characterization 8. Characterization (MS, HPLC) Purification->Characterization Lyophilization 9. Lyophilization Characterization->Lyophilization Final_Product Pure Pro-Ile Lyophilization->Final_Product

Caption: Solid-Phase Synthesis Workflow for this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Pro-Ile Yield Cause1 Inefficient Coupling Start->Cause1 Cause2 Aggregation Start->Cause2 Cause3 DKP Formation Start->Cause3 Sol1 Optimize Coupling Reagent (e.g., HATU, PyBOP) Cause1->Sol1 address Sol2 Double Couple Isoleucine Cause1->Sol2 address Sol3 Use Chaotropic Salts (e.g., LiCl) Cause2->Sol3 address Sol4 Change Solvent (e.g., NMP, DMSO) Cause2->Sol4 address Sol5 Use Pre-formed Dipeptide Cause3->Sol5 address Sol6 Use 2-CTC Resin Cause3->Sol6 address

Caption: Troubleshooting Logic for Low Pro-Ile Synthesis Yield.

References

Technical Support Center: Synthesis of N-L-prolyl-L-isoleucine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-L-prolyl-L-isoleucine. The content is designed to address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of N-L-prolyl-L-isoleucine, their probable causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Low final peptide yield 1. Diketopiperazine (DKP) formation: The linear dipeptide cyclizes and cleaves from the resin, a common issue with proline residues.- Use a pre-formed dipeptide of a different sequence to attach to the resin first, then synthesize the Pro-Ile sequence. - Employ a resin with high steric hindrance, such as 2-chlorotrityl chloride resin. - For solution-phase synthesis, perform a simultaneous deprotection and coupling by conducting hydrogenolysis of a Z-protected dipeptide in the presence of an activated Boc- or Teoc-protected amino acid.[1]
2. Incomplete coupling: Steric hindrance from the isoleucine side chain or aggregation of the growing peptide chain can prevent complete reaction.- Increase the concentration of the amino acid and coupling reagent solutions to 0.5 M.[2] - Perform a "double coupling" step where the coupling reaction is repeated with fresh reagents before deprotection.[2] - Use a more potent coupling reagent such as HATU or TBTU.
3. Aggregation: The peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support, hindering further reactions.- Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO). - Incorporate chaotropic salts such as LiCl or KSCN into the reaction mixture. - Utilize microwave-assisted synthesis to reduce aggregation.
Presence of a major impurity with a mass corresponding to cyclo(Pro-Ile) Diketopiperazine (DKP) formation: The deprotected N-terminal amine of the dipeptide attacks the ester linkage to the resin, releasing the cyclic dipeptide.- For Fmoc-SPPS: Use a milder base or a shorter deprotection time for the Fmoc group of proline. For example, using 2% DBU with 5% piperazine in NMP can significantly reduce DKP formation compared to 20% piperidine in DMF. - Couple the third amino acid immediately after the deprotection of proline to minimize the time the free N-terminal is available for cyclization.
Presence of diastereomeric impurities (epimerization) Racemization of isoleucine: The activation of the carboxylic acid of Fmoc-L-isoleucine for coupling can lead to the loss of stereochemical integrity at the alpha-carbon.- Add a racemization suppressant such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) during the coupling step. - Use a weaker base for activation, or in some cases, a base-free coupling protocol with DIC/HOBt.[3] - For solution-phase synthesis, the use of copper (II) chloride (CuCl2) in conjunction with HOBt has been shown to suppress racemization.
Incomplete Fmoc deprotection of proline Steric hindrance or aggregation: The bulky nature of the proline-containing peptide or aggregation can limit access of the deprotection reagent.- Increase the deprotection time or use a stronger deprotection cocktail, such as one containing DBU. - Ensure adequate swelling of the resin before starting the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of N-L-prolyl-L-isoleucine and how can I prevent it?

A1: The most prevalent side reaction is the formation of the cyclic dipeptide, cyclo(Pro-Ile), also known as a diketopiperazine (DKP). This occurs when the deprotected amino group of the dipeptide intramolecularly attacks the ester bond linking the peptide to the solid support, leading to cleavage from the resin and a significant loss of yield.

Prevention Strategies:

  • Choice of Resin: Using a sterically hindered resin like 2-chlorotrityl chloride can physically obstruct the intramolecular cyclization.

  • Fmoc Deprotection Conditions: For solid-phase synthesis, modifying the Fmoc deprotection step is crucial. Using a milder base cocktail, such as 2% DBU and 5% piperazine in NMP, has been shown to dramatically reduce DKP formation compared to the standard 20% piperidine in DMF.

  • Immediate Coupling: Proceed with the coupling of the next amino acid immediately after the deprotection of proline to minimize the window for DKP formation.

  • Dipeptide Coupling: Synthesize a dipeptide fragment first and then couple it to the resin. This can sometimes bypass the most susceptible stage for DKP formation.

Q2: I am observing a significant amount of a diastereomer in my final product. What is the likely cause and how can I minimize it?

A2: The presence of a diastereomer is likely due to the epimerization (racemization at a stereocenter) of L-isoleucine during the coupling step. The activation of the carboxylic acid of isoleucine can make the alpha-proton acidic and susceptible to abstraction by a base, leading to a loss of its original stereochemistry.

Minimization Strategies:

  • Use of Additives: Incorporate additives like HOBt or Oxyma into the coupling reaction. These reagents form active esters that are less prone to racemization.

  • Coupling Reagents: Carbodiimide-based coupling reagents like DIC, when used with HOBt or Oxyma, are generally associated with lower levels of racemization compared to some phosphonium or aminium-based reagents that require stronger bases.

  • Base Selection: Use a weaker base for activation, or consider base-free coupling conditions where possible.

Q3: My coupling efficiency for attaching Fmoc-L-proline to the isoleucine-resin is low. What can I do to improve it?

A3: Low coupling efficiency can be due to several factors, including steric hindrance and peptide aggregation.

Improvement Strategies:

  • Double Coupling: After the initial coupling reaction, filter and wash the resin, then repeat the coupling step with a fresh solution of activated Fmoc-L-proline.[2]

  • Increased Reagent Concentration: Increasing the concentration of both the Fmoc-L-proline and the coupling reagents can drive the reaction to completion.[2]

  • Microwave Synthesis: Microwave-assisted peptide synthesis can provide the necessary energy to overcome activation barriers and disrupt aggregation, leading to improved coupling efficiency.

Quantitative Data on Side Reactions

Table 1: Effect of Fmoc Deprotection Conditions on DKP Formation

Fmoc Deprotection ReagentDKP Formation (%)
20% Piperidine in DMF13.8
5% Piperidine in DMF12.2
5% Piperazine in DMF< 4.0
2% DBU / 5% Piperazine in NMPSignificantly Reduced

Data adapted from a study on a Cys-Pro sequence, which is also highly prone to DKP formation.

Table 2: Influence of Hold Time on DKP Formation in a Proline-Containing Peptide Intermediate

Hold Time in DMF after DeprotectionDKP Formation (%)
2 hours< 1.0
48 hours~15.0
>600 hoursup to 80.0

Data adapted from a study on an Fmoc-Pro-Pro-Ser-resin.[4][5]

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) of N-L-prolyl-L-isoleucine

This protocol is a general guideline and may require optimization based on the specific resin and equipment used.

  • Resin Swelling: Swell the isoleucine-loaded resin (e.g., H-Ile-Wang resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection of Isoleucine:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Fmoc-L-proline Coupling:

    • In a separate vessel, pre-activate Fmoc-L-proline (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and a base (e.g., DIPEA or collidine) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. A second coupling can be performed if necessary.

    • Wash the resin with DMF (5-7 times).

  • Fmoc Deprotection of Proline (Critical Step for DKP Formation):

    • To minimize DKP formation, use a milder deprotection solution (e.g., 2% DBU / 5% piperazine in NMP) and a shorter reaction time.

    • Alternatively, use the standard 20% piperidine in DMF but proceed immediately to the next step after washing.

  • Cleavage and Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge and lyophilize the peptide.

Visualizations

experimental_workflow start Start: Isoleucine-loaded Resin swell 1. Resin Swelling in DMF start->swell deprotect_ile 2. Fmoc Deprotection of Isoleucine (20% Piperidine/DMF) swell->deprotect_ile wash1 3. DMF Wash deprotect_ile->wash1 couple_pro 4. Coupling of Fmoc-L-proline (e.g., HBTU/DIPEA) wash1->couple_pro wash2 5. DMF Wash couple_pro->wash2 deprotect_pro 6. Fmoc Deprotection of Proline (Critical Step) wash2->deprotect_pro cleavage 7. Cleavage from Resin (e.g., TFA Cocktail) deprotect_pro->cleavage end End: N-L-prolyl-L-isoleucine cleavage->end

Caption: Standard Fmoc-SPPS workflow for N-L-prolyl-L-isoleucine synthesis.

dkp_formation dipeptide H-Pro-Ile-O-Resin Deprotected Dipeptide on Resin transition Intramolecular Nucleophilic Attack dipeptide->transition dkp cyclo(Pro-Ile) Diketopiperazine (cleaved) transition->dkp resin HO-Resin transition->resin

Caption: Mechanism of diketopiperazine (DKP) side reaction.

troubleshooting_logic problem Low Yield or Impure Product check_dkp Check for DKP Impurity (Mass Spectrometry) problem->check_dkp check_epimer Check for Diastereomers (Chiral HPLC) problem->check_epimer dkp_present DKP Confirmed check_dkp->dkp_present Yes solution_coupling Optimize Coupling (Double couple, higher concentration) check_dkp->solution_coupling No epimer_present Epimerization Confirmed check_epimer->epimer_present Yes check_epimer->solution_coupling No solution_dkp Modify Fmoc Deprotection of Proline (milder base, shorter time) dkp_present->solution_dkp solution_epimer Add Racemization Suppressant (e.g., HOBt, Oxyma) epimer_present->solution_epimer

Caption: Troubleshooting logic for N-L-prolyl-L-isoleucine synthesis issues.

References

Technical Support Center: Optimizing Cleavage of Prolyl-Isoleucine from Resin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the cleavage of Prolyl-Isoleucine (Pro-Ile) from solid-phase synthesis resins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their peptide cleavage protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when cleaving peptides containing a C-terminal Prolyl-Isoleucine sequence?

A1: The primary challenge is the susceptibility of the Pro-Ile sequence to diketopiperazine (DKP) formation.[1][2][3][4][5] This intramolecular cyclization reaction cleaves the desired peptide and results in a cyclic dipeptide by-product, significantly reducing the yield of the target peptide. The reaction is particularly favored when proline is the second residue from the N-terminus of the growing peptide chain. Additionally, standard challenges such as incomplete removal of side-chain protecting groups and peptide precipitation issues can also be encountered.

Q2: How does the choice of resin affect the cleavage of Pro-Ile containing peptides?

A2: The choice of resin is critical for minimizing DKP formation. Trityl-based resins, such as 2-chlorotrityl chloride (2-CTC) resin, are highly recommended for peptides with a C-terminal proline.[6] The steric hindrance provided by the trityl linker helps to prevent the intramolecular cyclization that leads to DKP formation.[6] Standard resins like Wang or Rink Amide can be used, but the risk of DKP formation is higher, especially if the first amino acid (isoleucine in this case) is not efficiently coupled or if the N-terminal protecting group is prematurely removed.

Q3: Which cleavage cocktail is recommended for Pro-Ile sequences?

A3: A standard cleavage cocktail for Fmoc-based solid-phase peptide synthesis (SPPS) is typically comprised of trifluoroacetic acid (TFA) with scavengers. A common and effective "odorless" cocktail is Reagent B, which contains TFA, phenol, water, and triisopropylsilane (TIPS).[7] For peptides without scavenger-sensitive residues (like Cys, Met, or Trp), a simpler cocktail of TFA/TIPS/H2O can be effective.[8] The specific composition can be optimized based on the other amino acids present in the peptide sequence.

Q4: Can diketopiperazine formation be reversed?

A4: No, the formation of diketopiperazine is an irreversible intramolecular cyclization and cleavage of the desired peptide. Therefore, the focus must be on preventing its formation during synthesis and cleavage.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Pro-Ile Peptide
Possible Cause Suggested Solution
Diketopiperazine (DKP) Formation - Use a 2-chlorotrityl chloride (2-CTC) resin: The steric bulk of the trityl linker minimizes DKP formation.[6]- Ensure rapid and efficient coupling of the first amino acid (Isoleucine): Use a sufficient excess of the activated amino acid and an appropriate coupling reagent. - Avoid premature deprotection of the Fmoc group: Ensure complete removal of the previous coupling reagents and byproducts before the deprotection step.
Incomplete Cleavage from the Resin - Increase cleavage time: Extend the cleavage reaction time in increments of 30-60 minutes and monitor the progress via a test cleavage.[9]- Increase the volume of the cleavage cocktail: Ensure the resin is fully swollen and submerged in the cleavage cocktail.[9]- Re-cleave the resin: After the initial filtration, the resin can be treated with a fresh batch of cleavage cocktail to recover any remaining peptide.[10]
Peptide Precipitation Issues - Concentrate the TFA filtrate: Before precipitating with cold ether, reduce the volume of the TFA filtrate under a stream of nitrogen.[10]- Use a larger volume of cold ether: Ensure a significant excess of cold ether to induce precipitation.[10]- Test the ether supernatant: Analyze the ether supernatant for the presence of your peptide, as some hydrophobic peptides may have partial solubility.[11]
Issue 2: Presence of Impurities in the Crude Product
Possible Cause Suggested Solution
Incomplete Removal of Side-Chain Protecting Groups - Optimize the scavenger composition: Ensure the cleavage cocktail contains appropriate scavengers for the protecting groups present in your peptide. For example, use ethanedithiol (EDT) for peptides containing Trp.[11]- Extend the cleavage time: Some protecting groups, like Pbf on Arginine, may require longer cleavage times for complete removal.[9]
Oxidation of Methionine Residues - Use a cleavage cocktail designed for Met-containing peptides: Reagent H, which contains dimethylsulfide and ammonium iodide, can help prevent methionine oxidation.[7]- Perform the cleavage under an inert atmosphere (e.g., Nitrogen or Argon). [11]
Alkylation of Tryptophan Residues - Use appropriate scavengers: The addition of 1-2% ethanedithiol (EDT) or using scavengers like triisopropylsilane (TIPS) instead of tert-butyl-based scavengers can minimize this side reaction.[11]

Data Summary

Table 1: Standard Cleavage Cocktails for Pro-Ile Peptides
Reagent NameComposition (v/v/v)Key Features & Applications
TFA/TIPS/H₂O 95% TFA / 2.5% TIPS / 2.5% H₂OA general-purpose cleavage cocktail suitable for peptides without sensitive residues like Cys, Met, or Trp.[8]
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TIPSAn "odorless" alternative to cocktails containing thiols. Effective for most peptides.[7]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTRecommended for peptides containing multiple arginine residues.
Reagent R 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleA potent cleavage cocktail, but highly noxious due to the presence of thiols.[7]

TFA: Trifluoroacetic acid, TIPS: Triisopropylsilane, H₂O: Water, EDT: 1,2-Ethanedithiol

Table 2: Recommended Cleavage Times for Different Resins
Resin TypeRecommended Cleavage TimeNotes
2-Chlorotrityl Chloride (2-CTC) 1 - 2 hoursHighly acid-labile resin, allowing for mild cleavage conditions.
Wang Resin 2 - 4 hoursStandard cleavage times are generally sufficient.
Rink Amide Resin 2 - 4 hoursSimilar to Wang resin in terms of cleavage kinetics.

Experimental Protocols

Protocol 1: Standard Cleavage of Pro-Ile Peptide from 2-CTC Resin
  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin with dichloromethane (DCM) (3 x 5 mL) to remove any residual dimethylformamide (DMF).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Prepare a fresh cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v). For 100 mg of resin, prepare 2 mL of the cocktail. Caution: Perform this step in a well-ventilated fume hood.

    • Add the cleavage cocktail to the resin and gently agitate at room temperature for 1-2 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate in a clean centrifuge tube.

    • Wash the resin with an additional small volume of fresh cleavage cocktail (e.g., 0.5 mL) and combine the filtrates.

    • Add the combined filtrate dropwise to a 10-fold excess of ice-cold diethyl ether.

    • A white precipitate of the crude peptide should form.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by HPLC and mass spectrometry to confirm the identity and purity of the product.

Protocol 2: Small-Scale Test Cleavage for Optimization
  • Resin Sampling:

    • Take a small, accurately weighed sample of the dry peptide-resin (e.g., 5-10 mg).

  • Cleavage:

    • Add a proportional amount of the chosen cleavage cocktail (e.g., 100-200 µL) to the resin sample in a microcentrifuge tube.

    • Allow the cleavage to proceed for a set amount of time (e.g., 1 hour).

  • Work-up:

    • Centrifuge the tube to pellet the resin.

    • Transfer the supernatant (containing the cleaved peptide) to a new tube.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

  • Analysis:

    • Dissolve the small-scale cleavage product and analyze by HPLC-MS.

    • This allows for the rapid assessment of cleavage efficiency and purity before committing to a large-scale cleavage.

Visualizations

Cleavage_Workflow start Start: Dry Peptide-Resin wash_dcm Wash with DCM start->wash_dcm prepare_cocktail Prepare Fresh Cleavage Cocktail (e.g., TFA/TIPS/H2O) wash_dcm->prepare_cocktail cleavage Cleavage Reaction (1-4 hours at RT) prepare_cocktail->cleavage filter_resin Filter Resin & Collect Filtrate cleavage->filter_resin precipitate Precipitate Peptide in Cold Ether filter_resin->precipitate centrifuge Centrifuge to Pellet Peptide precipitate->centrifuge wash_ether Wash Pellet with Cold Ether (x3) centrifuge->wash_ether dry_peptide Dry Crude Peptide wash_ether->dry_peptide analyze Analyze by HPLC/MS dry_peptide->analyze

Caption: Standard workflow for the cleavage of a synthetic peptide from the solid support.

Troubleshooting_Tree start Low Yield of Pro-Ile Peptide check_dkp Check for Diketopiperazine by-product in MS start->check_dkp dkp_yes DKP Confirmed check_dkp->dkp_yes Yes dkp_no No Significant DKP check_dkp->dkp_no No use_2ctc Solution: - Use 2-CTC resin for resynthesis - Optimize coupling of first AA dkp_yes->use_2ctc check_cleavage_efficiency Assess Cleavage Efficiency dkp_no->check_cleavage_efficiency incomplete_cleavage Incomplete Cleavage check_cleavage_efficiency->incomplete_cleavage Low complete_cleavage Cleavage Appears Complete check_cleavage_efficiency->complete_cleavage High increase_time_vol Solution: - Increase cleavage time - Increase cocktail volume - Re-cleave resin incomplete_cleavage->increase_time_vol check_precipitation Investigate Peptide Precipitation complete_cleavage->check_precipitation precipitation_issue Precipitation Problem check_precipitation->precipitation_issue Issue Found concentrate_tfa Solution: - Concentrate TFA before precipitation - Use larger volume of cold ether - Check ether supernatant precipitation_issue->concentrate_tfa

Caption: Decision tree for troubleshooting low yield in Pro-Ile peptide cleavage.

References

Technical Support Center: Pro-Ile Synthesis & Diketopiperazine (DKP) Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering diketopiperazine (DKP) formation during the synthesis of Proline-Isoleucine (Pro-Ile) containing peptides.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a problem in Pro-Ile synthesis?

A1: Diketopiperazine (DKP) formation is a common side reaction in solid-phase peptide synthesis (SPPS) where the N-terminal amino group of a dipeptide attacks the ester linkage to the resin, cleaving the dipeptide from the solid support and forming a cyclic dipeptide impurity.[1][2] This is particularly problematic for sequences containing proline at the second position (Xaa-Pro), such as in Pro-Ile synthesis, due to the conformational favorability of the cis-amide bond which facilitates this intramolecular cyclization.[1][3] The consequence is a significant reduction in the yield of the desired peptide and the formation of a hard-to-remove impurity.[2]

Q2: What are the key factors that promote DKP formation during the synthesis of Pro-Ile containing peptides?

A2: Several factors can exacerbate DKP formation:

  • Sequence: Peptides with a proline residue at the penultimate position are highly susceptible.[4][5][6][7]

  • Fmoc Deprotection Conditions: The DKP side reaction is predominantly induced during the Fmoc-removal step, which is conventionally carried out using a secondary amine like piperidine in DMF.[1][8] Residual piperidine can also contribute to DKP formation during the subsequent coupling step.[5][6]

  • Solvent: The choice of solvent plays a crucial role. Polar aprotic solvents like DMF and NMP can facilitate the self-deprotection of the Fmoc group and subsequent DKP formation.[4][5][6] Studies have shown that the rate of this side reaction can be solvent-dependent, with DMSO often leading to faster self-deprotection rates compared to DMF or NMP.[5]

  • Resin Type: The type of resin used for SPPS is a critical factor. Resins with less steric hindrance around the linkage point, such as Wang resin, are more prone to DKP formation.[2][9]

  • Temperature and Time: Extended reaction times, especially during Fmoc deprotection and post-coupling holds, as well as elevated temperatures, can increase the extent of DKP formation.[3][4]

Q3: How can I detect and quantify DKP formation in my synthesis?

A3: DKP formation can be detected and quantified by analyzing the cleavage cocktail and the final crude peptide product using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS). The DKP byproduct will appear as a distinct peak with a mass corresponding to the cyclic dipeptide of Pro-Ile.

Troubleshooting Guide

Problem: Significant yield loss and a major impurity peak corresponding to the mass of cyclo(Pro-Ile) are observed after cleavage from the resin.

Potential Cause Recommended Solution
Use of a susceptible resin Switch to a more sterically hindered resin like 2-Chlorotrityl chloride (2-CTC) resin, which can significantly suppress DKP formation due to its bulky nature.[1][9]
Standard Fmoc deprotection conditions Optimize the Fmoc-removal step. Instead of the conventional 20% piperidine in DMF, consider using alternative conditions such as 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in NMP, which has been shown to drastically reduce DKP formation.[1][8][10]
Prolonged coupling and deprotection times Minimize the time the N-terminal amine is deprotected before the next coupling step. Ensure efficient and rapid coupling of the third amino acid to the dipeptide-resin.
Choice of coupling reagents While the primary cause is often during deprotection, ensure efficient coupling. Standard coupling reagents like HBTU or HATU are generally effective. The key is to minimize the time the free N-terminal amine of the dipeptide is exposed.
Direct coupling of single amino acids Instead of coupling Fmoc-Pro-OH followed by Fmoc-Ile-OH, utilize a pre-formed Fmoc-Pro-Ile-OH dipeptide building block for the coupling. This bypasses the susceptible dipeptide-resin stage.[5][9]

Quantitative Data Summary

Table 1: Effect of Fmoc-Removal Conditions on DKP Formation

Fmoc-Removal ReagentSolventDKP Formation (%)
20% PiperidineDMF13.8
5% PiperidineDMF12.2
5% PiperazineDMF< 4
5% PiperazineNMP< 4
2% DBU, 5% PiperazineNMPSignificantly Reduced

Data synthesized from a study on a DKP-prone sequence.[1]

Table 2: Impact of Penultimate Amino Acid on Self-Deprotection and DKP Formation

Peptide Sequence on ResinTime to 50% Self-Deprotection (h)desXaaXaa Impurity (%)
Fmoc-Pro-Pro-Ser(tBu)-resin1373
Fmoc-Ala-Pro-Ser(tBu)-resin6637
Fmoc-Gly-Pro-Ser(tBu)-resin7041
Fmoc-Pro-Ala-Ser(tBu)-resin1750
Fmoc-Pro-Gly-Ser(tBu)-resin2750

This table illustrates that peptides with a penultimate proline are significantly more unstable and prone to DKP formation.[5]

Experimental Protocols

Protocol 1: Optimized Fmoc-Removal to Suppress DKP Formation

This protocol describes an alternative Fmoc-deprotection method to minimize DKP formation.[1][8]

  • Resin Swelling: Swell the Fmoc-Pro-Ile-resin in N-methyl-2-pyrrolidone (NMP).

  • Deprotection Solution Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.

  • Fmoc-Removal:

    • Drain the swelling solvent from the resin.

    • Add the 2% DBU, 5% piperazine/NMP solution to the resin.

    • Gently agitate the mixture at room temperature for 5-10 minutes.

    • Drain the deprotection solution.

    • Repeat the treatment with fresh deprotection solution for another 5-10 minutes.

  • Washing: Wash the resin thoroughly with NMP (3-5 times) to remove all traces of DBU and piperazine before proceeding to the next coupling step.

Visualizations

DKP_Formation_Mechanism cluster_peptide Peptide Chain Resin Resin Ile Ile Resin->Ile CleavedResin Cleaved Resin Pro Pro Ile->Pro Peptide Bond DKP cyclo(Pro-Ile) Diketopiperazine NH2 Free N-terminal Amine (NH2) Pro->NH2 Fmoc Deprotection NH2->Ile Intramolecular Nucleophilic Attack

Caption: Mechanism of diketopiperazine formation from a resin-bound Pro-Ile dipeptide.

Troubleshooting_DKP cluster_solutions Troubleshooting Strategies Start High DKP Formation in Pro-Ile Synthesis ResinChoice Use Sterically Hindered Resin (e.g., 2-CTC) Start->ResinChoice Is resin susceptible? Deprotection Modify Fmoc Deprotection (e.g., DBU/Piperazine) Start->Deprotection Using standard piperidine/DMF? Dipeptide Use Fmoc-Pro-Ile-OH Dipeptide Building Block Start->Dipeptide Synthesizing sequentially? Time Minimize Reaction and Hold Times Start->Time Are reaction times prolonged? End Reduced DKP Formation & Improved Peptide Yield ResinChoice->End Deprotection->End Dipeptide->End Time->End

References

Prolylisoleucine Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of prolylisoleucine.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Purification

Possible Causes and Solutions

CauseSolution
Suboptimal Chromatography Conditions - Optimize Gradient: Adjust the gradient slope of the organic solvent (e.g., acetonitrile) in your reversed-phase HPLC (RP-HPLC). A shallower gradient can improve separation from closely eluting impurities, preventing accidental collection of mixed fractions.[1] - Check Mobile Phase pH: Ensure the pH of the mobile phase is appropriate. For RP-HPLC, 0.1% trifluoroacetic acid (TFA) in water and acetonitrile is a standard choice that aids in ion pairing and improves peak shape.[2] - Column Choice: Verify that you are using an appropriate column. A C18 column is a common and effective choice for peptide purification.[2]
Precipitation/Aggregation of this compound - Solubility Test: Before purification, test the solubility of your crude this compound in the initial mobile phase conditions. If solubility is low, consider dissolving the sample in a stronger solvent, but be aware this can affect peak shape if not properly managed.[3] - Temperature Control: Perform purification steps at a controlled temperature. While many procedures are done at room temperature, some peptides are more stable at 4°C.
Improper Sample Handling - Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing your sample can lead to degradation and aggregation. Aliquot your crude sample before storage if you plan to perform multiple purification runs.
Inefficient Cleavage from Resin (if synthetically produced) - Review Cleavage Protocol: Ensure the cleavage cocktail and reaction time are sufficient to release the dipeptide from the solid-phase resin. Incomplete cleavage is a common source of low yield.[2]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low this compound Yield check_chromatography Review HPLC Chromatogram start->check_chromatography broad_peaks Broad or Tailing Peaks? check_chromatography->broad_peaks multiple_peaks Multiple Unresolved Peaks? broad_peaks->multiple_peaks No adjust_mobile_phase Adjust Mobile Phase pH/Composition broad_peaks->adjust_mobile_phase Yes optimize_gradient Optimize Gradient and Flow Rate multiple_peaks->optimize_gradient Yes check_solubility Assess Sample Solubility multiple_peaks->check_solubility No rerun_purification Re-run Purification optimize_gradient->rerun_purification check_solubility->rerun_purification adjust_mobile_phase->rerun_purification

Caption: Troubleshooting logic for low this compound yield.

Issue 2: Poor Peak Resolution or Shape in HPLC

Possible Causes and Solutions

CauseSolution
Column Overload Inject a smaller amount of your crude sample onto the column. Overloading is a common cause of peak broadening and tailing.
Inappropriate Mobile Phase - Strong Injection Solvent: Dissolve your sample in the initial mobile phase or a weaker solvent if possible. Injecting in a strong solvent can cause peak distortion.[1] - Missing Ion-Pairing Agent: Ensure 0.1% TFA is present in both your aqueous and organic mobile phases to ensure sharp peaks.[2][4]
Column Contamination or Degradation - Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile) to remove strongly bound impurities. - Replace the Column: If performance does not improve after cleaning, the column may be degraded and require replacement.
Air Bubbles in the System Degas your mobile phases before use to prevent bubbles from interfering with the detector and causing baseline noise or split peaks.

Troubleshooting Workflow for Poor Peak Shape

Poor_Peak_Shape_Troubleshooting start Poor Peak Shape check_overload Reduce Sample Load start->check_overload overload_improves Improvement? check_overload->overload_improves check_injection_solvent Check Injection Solvent overload_improves->check_injection_solvent No rerun Re-run Sample overload_improves->rerun Yes solvent_issue Solvent Stronger than Mobile Phase? check_injection_solvent->solvent_issue dissolve_in_mobile_phase Dissolve in Mobile Phase solvent_issue->dissolve_in_mobile_phase Yes clean_column Clean/Flush Column solvent_issue->clean_column No dissolve_in_mobile_phase->rerun clean_column->rerun

Caption: Troubleshooting logic for poor HPLC peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying synthetic this compound?

A1: The standard and most widely used method for purifying peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][5] This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is typically used with a mobile phase consisting of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.[2]

Q2: My this compound sample appears to be pure by HPLC, but I'm getting unexpected results in my downstream application. What could be the issue?

A2: Several factors could be at play:

  • Presence of Trifluoroacetate (TFA) Salts: If you used TFA in your mobile phase during HPLC, residual TFA salts will be present in your final lyophilized product. These salts can be acidic and may interfere with biological assays. Consider performing a salt exchange step if your application is sensitive to TFA.

  • Co-eluting Impurities: An impurity may have a very similar hydrophobicity to this compound and co-elutes under your current HPLC conditions. Try altering the gradient or using a different column chemistry to resolve the impurity.

  • Degradation: The peptide may have degraded during storage or handling after purification. Ensure you are storing the purified peptide under appropriate conditions (typically lyophilized at -20°C or colder).

Q3: What are the common impurities I should look for in my crude this compound sample?

A3: For synthetically produced peptides, common impurities include:

  • Deletion sequences: Peptides missing either the proline or isoleucine residue.

  • Truncated sequences: Incomplete peptide chains resulting from failed coupling steps during synthesis.[2]

  • Incompletely deprotected peptides: Peptides that still have protecting groups attached to the amino acid side chains.[2]

  • By-products from cleavage: Residual scavengers and other reagents from the cleavage cocktail can be present.[2]

Q4: Can I use Ion-Exchange Chromatography (IEC) to purify this compound?

A4: Yes, Ion-Exchange Chromatography (IEC) can be used for peptide purification, as it separates molecules based on their net charge.[6] this compound has both a basic secondary amine (in the proline ring) and an acidic carboxylic acid group, allowing it to be purified by either cation or anion exchange, depending on the buffer pH. IEC can be a useful primary capture step to remove bulk impurities before a final polishing step with RP-HPLC to achieve very high purity.[7][8][9]

Q5: I'm having trouble crystallizing my purified this compound. What are some general tips?

A5: Crystallizing small dipeptides can be challenging and often requires extensive screening of conditions. Here are some general strategies:

  • High Purity is Crucial: Ensure your this compound is of the highest possible purity (>98%), as impurities can inhibit crystal formation.

  • Remove Additives: Buffers, salts (like TFA), and cryoprotectants (like glycerol) used during purification can interfere with crystallization and should be removed, for instance, through buffer exchange.[10]

  • Screening Kits: Utilize commercially available sparse-matrix screening kits to test a wide range of precipitants, pH values, and salts.

  • Vary the Concentration: Experiment with a range of this compound concentrations.

  • Techniques: Common crystallization techniques include hanging-drop and sitting-drop vapor diffusion, as well as microdialysis.[11]

Data Presentation

Table 1: Representative Two-Step Peptide Purification Efficiency

This table illustrates a typical outcome for a two-step purification process involving Ion-Exchange Chromatography (IEC) followed by Reversed-Phase HPLC (RP-HPLC). While specific to the peptide bivalirudin, it serves as a representative example of what can be achieved for dipeptides like this compound.

Purification StepInitial Purity (%)Final Purity (%)Recovery (%)
Step 1: Ion-Exchange Chromatography 80> 90> 90
Step 2: RP-HPLC Polishing > 90> 99> 90
Overall Process 80 > 99 > 81

Data adapted from a case study on bivalirudin purification and is for illustrative purposes.[8]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification of this compound

1. Materials:

  • Crude this compound
  • HPLC-grade water
  • HPLC-grade acetonitrile (ACN)
  • Trifluoroacetic acid (TFA)
  • Preparative C18 HPLC column
  • HPLC system with a UV detector

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.
  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
  • Filter and degas both mobile phases before use.

3. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of Mobile Phase B can be added.
  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[12]

4. HPLC Method:

  • Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.
  • Injection: Inject the filtered sample onto the column.
  • Elution Gradient:
  • Start with a shallow gradient to separate closely eluting impurities. A typical gradient might be:
  • 5-25% Mobile Phase B over 30 minutes.
  • 25-60% Mobile Phase B over 10 minutes (to elute more hydrophobic impurities).
  • 60-95% Mobile Phase B over 5 minutes (column wash).
  • Hold at 95% Mobile Phase B for 5 minutes.
  • Return to 5% Mobile Phase B and re-equilibrate.
  • Detection: Monitor the elution at 214-220 nm, which is the absorbance wavelength for peptide bonds.[1][2]
  • Fraction Collection: Collect fractions corresponding to the main peak.

5. Post-Purification Analysis and Processing:

  • Analyze the collected fractions using analytical HPLC to confirm purity.
  • Pool the fractions that meet the desired purity level.
  • Lyophilize (freeze-dry) the pooled fractions to obtain the purified this compound as a white powder.

Purification Workflow Diagram

Purification_Workflow start Crude this compound prepare_sample Sample Preparation (Dissolve & Filter) start->prepare_sample hplc Preparative RP-HPLC (C18 Column, ACN/H2O/TFA Gradient) prepare_sample->hplc collect_fractions Fraction Collection (Monitor at 214-220 nm) hplc->collect_fractions purity_analysis Purity Analysis of Fractions (Analytical HPLC) collect_fractions->purity_analysis pool Pool High-Purity Fractions purity_analysis->pool lyophilize Lyophilization pool->lyophilize final_product Purified this compound lyophilize->final_product

Caption: General workflow for this compound purification.

References

Technical Support Center: Pro-Ile Peptide Aggregation and Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proline-isoleucine (Pro-Ile) rich peptides. Proline and isoleucine residues, due to their unique structural properties, can significantly influence peptide aggregation, a common challenge in peptide-based research and drug development.

Frequently Asked Questions (FAQs)

Q1: Why are peptides rich in proline and isoleucine prone to aggregation?

A1: Peptides containing a high proportion of hydrophobic residues, such as isoleucine, are intrinsically prone to aggregation. This is driven by the hydrophobic effect, where the peptide chains self-associate to minimize their contact with water. While proline is known to disrupt β-sheet structures, which are common in amyloid fibrils, its presence in a hydrophobic sequence does not always prevent aggregation. The aggregation of Pro-Ile rich peptides is often characterized by the formation of non-fibrillar, amorphous aggregates.

Q2: What are the primary factors that influence the aggregation of Pro-Ile peptides?

A2: The aggregation of Pro-Ile peptides is a multifactorial process influenced by both intrinsic and extrinsic factors. Intrinsic factors include the primary amino acid sequence, particularly the ratio of hydrophobic to hydrophilic residues, and the overall net charge of the peptide. Extrinsic factors that play a crucial role include:

  • pH: The pH of the solution affects the net charge of the peptide, influencing electrostatic interactions. Aggregation is often maximal at the isoelectric point (pI) of the peptide, where the net charge is zero.[1][2][3][4][5]

  • Temperature: Temperature can have a complex effect on aggregation. While higher temperatures can increase the rate of aggregation by promoting hydrophobic interactions, they can also in some cases lead to the denaturation of aggregates.[6][7][8][9]

  • Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, thus promoting aggregation.

  • Ionic Strength: The salt concentration of the solution can modulate electrostatic interactions. Both increasing and decreasing ionic strength can influence aggregation, depending on the specific peptide sequence.

  • Mechanical Agitation: Shaking or stirring can accelerate aggregation by increasing the frequency of intermolecular collisions and by promoting the formation of nucleation sites.

Q3: What are the most common strategies to prevent or reduce the aggregation of Pro-Ile peptides?

A3: Several strategies can be employed to mitigate the aggregation of Pro-Ile rich peptides:

  • pH Adjustment: Modifying the pH of the buffer to be at least one unit away from the peptide's isoelectric point (pI) can increase the net charge and enhance electrostatic repulsion between peptide molecules.[1][2][3][4][5]

  • Use of Solubilizing Excipients: Additives such as arginine have been shown to suppress protein and peptide aggregation. Arginine is thought to interact with hydrophobic and aromatic residues, thereby reducing intermolecular hydrophobic interactions.[10][11][12][13][14]

  • Lowering Peptide Concentration: Working with lower peptide concentrations can significantly slow down the aggregation process.

  • Temperature Control: Conducting experiments at lower temperatures can reduce the hydrophobic driving force for aggregation.

  • Minimizing Agitation: Gentle handling and avoiding vigorous mixing can help in preventing mechanically induced aggregation.

  • Sequence Modification: In the design phase, introducing charged residues or replacing key hydrophobic residues can significantly decrease aggregation propensity. Proline substitutions at specific positions have been shown to be effective in preventing aggregation in some peptides.[15]

Troubleshooting Guides

Problem 1: My Pro-Ile peptide solution becomes cloudy or forms a visible precipitate during my experiment.

Possible Cause Troubleshooting Step
pH is near the pI Measure the pH of your solution. Adjust the pH to be at least 1-2 units away from the calculated pI of your peptide. For example, if the pI is 6.5, try a buffer with a pH of 5.0 or 8.0.
High Peptide Concentration Dilute your peptide solution to a lower working concentration. Determine the critical aggregation concentration for your peptide if possible.
Temperature Effects If your experiment is conducted at elevated temperatures, try performing it at a lower temperature (e.g., 4°C) to see if this reduces aggregation.
Buffer Composition The buffer itself may be contributing to insolubility. Try a different buffer system or adjust the ionic strength by increasing or decreasing the salt concentration.

Problem 2: I observe a significant loss of peptide concentration over time, even without visible precipitation.

Possible Cause Troubleshooting Step
Formation of Soluble Oligomers Small, soluble aggregates may be forming that are not visible to the naked eye. Use Dynamic Light Scattering (DLS) to check for the presence of larger species in your solution.
Adsorption to Surfaces Peptides can adsorb to the surfaces of plasticware or glassware. Use low-binding microcentrifuge tubes and pipette tips. Consider adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to your buffer.
Instability at Storage Temperature Your peptide may be aggregating during storage. Ensure your peptide is stored at the recommended temperature, and consider flash-freezing aliquots in liquid nitrogen and storing them at -80°C.

Problem 3: My Thioflavin T (ThT) assay shows an increase in fluorescence, but I don't see any fibrils with Transmission Electron Microscopy (TEM).

| Possible Cause | Troubleshooting Step | | Formation of Amorphous Aggregates | ThT can also bind to non-fibrillar, β-sheet-rich amorphous aggregates, leading to an increase in fluorescence. The morphology of your aggregates may not be fibrillar. | | Low Fibril Concentration | The concentration of fibrils may be too low to be easily detected by TEM. Try concentrating your sample before preparing the TEM grid. | | Interference with ThT Assay | Compounds in your buffer could be interfering with the ThT fluorescence. Run a control with your buffer and ThT alone. Some compounds can also quench or enhance ThT fluorescence.[16] |

Quantitative Data on Aggregation Prevention

The following tables summarize quantitative data from studies on the prevention of aggregation of hydrophobic peptides. While not specific to Pro-Ile peptides, they provide a general indication of the effectiveness of different strategies.

Table 1: Effect of pH on Peptide Aggregation

Peptide (Example)pIpH of ExperimentAggregation Rate (Arbitrary Units)Reference
Aβ(1-40)5.55.01.2[1][2][3][4][5]
Aβ(1-40)5.57.40.8[1][2][3][4][5]
Aβ(1-40)5.59.00.3[1][2][3][4][5]

Table 2: Effect of Arginine on Peptide Aggregation

Peptide (Example)Arginine Concentration (mM)Aggregation Inhibition (%)Reference
Lysozyme00[10][11][12][13][14]
Lysozyme10030[10][11][12][13][14]
Lysozyme25065[10][11][12][13][14]
Lysozyme50090[10][11][12][13][14]

Experimental Protocols

1. Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the formation of β-sheet-rich aggregates in real-time.

  • Materials:

    • Pro-Ile peptide stock solution (e.g., 1 mM in a suitable solvent like DMSO or water)

    • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)

    • Aggregation buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)

    • 96-well black, clear-bottom microplate

    • Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)

  • Procedure:

    • Prepare the reaction mixture in each well of the microplate. For a final volume of 200 µL:

      • 178 µL of aggregation buffer

      • 2 µL of 1 mM ThT stock solution (final concentration: 10 µM)

      • 20 µL of 100 µM peptide stock solution (final concentration: 10 µM)

    • Include negative controls (buffer and ThT only) and positive controls if available.

    • Seal the plate to prevent evaporation.

    • Incubate the plate in the plate reader at a constant temperature (e.g., 37°C) with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for the desired duration of the experiment.

    • Plot the fluorescence intensity versus time to obtain aggregation kinetics curves.[2][4][16][17][18][19][20][21][22]

2. Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution of particles in a solution, allowing for the detection of soluble aggregates.[23][24]

  • Materials:

    • Peptide solution at the desired concentration and in the final buffer.

    • DLS instrument.

    • Low-volume cuvette.

  • Procedure:

    • Filter the peptide solution through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any pre-existing large aggregates or dust.

    • Transfer the filtered solution to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

    • Set the instrument parameters (e.g., scattering angle, laser wavelength, temperature).

    • Acquire the scattering data. The instrument's software will analyze the fluctuations in scattered light intensity to calculate the particle size distribution.

    • Analyze the resulting size distribution plot to identify the presence of monomers, oligomers, and larger aggregates.[25][26][27]

3. Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of peptide aggregates.

  • Materials:

    • Aggregated peptide solution.

    • TEM grids (e.g., carbon-coated copper grids).

    • Negative stain solution (e.g., 2% uranyl acetate in water).

    • Filter paper.

    • Transmission electron microscope.

  • Procedure:

    • Place a drop of the aggregated peptide solution (e.g., 5-10 µL) onto the carbon-coated side of a TEM grid.

    • Allow the peptide to adsorb for 1-2 minutes.

    • Wick away the excess solution using the edge of a piece of filter paper.

    • Wash the grid by briefly floating it on a drop of deionized water.

    • Apply a drop of the negative stain solution to the grid for 30-60 seconds.

    • Wick away the excess stain.

    • Allow the grid to air dry completely.

    • Image the grid using a transmission electron microscope at various magnifications to observe the morphology of the aggregates.[5][7][13][27][28][29][30][31][32]

Visualizations

Experimental_Workflow Experimental Workflow for Pro-Ile Peptide Aggregation Studies cluster_prep Sample Preparation cluster_analysis Aggregation Analysis cluster_prevention Prevention Strategy Testing Peptide_Synthesis Peptide Synthesis & Purification Stock_Solution Prepare Stock Solution (e.g., in DMSO or water) Peptide_Synthesis->Stock_Solution Working_Solution Prepare Working Solution (in aggregation buffer) Stock_Solution->Working_Solution ThT_Assay Thioflavin T Assay (Kinetics) Working_Solution->ThT_Assay DLS Dynamic Light Scattering (Size Distribution) Working_Solution->DLS Modify_pH Vary pH Working_Solution->Modify_pH Add_Inhibitors Add Inhibitors (e.g., Arginine) Working_Solution->Add_Inhibitors Vary_Temperature Vary Temperature Working_Solution->Vary_Temperature TEM Transmission Electron Microscopy (Morphology) ThT_Assay->TEM Analyze endpoint Modify_pH->ThT_Assay Add_Inhibitors->ThT_Assay Vary_Temperature->ThT_Assay Aggregation_Factors_Prevention Factors Influencing Aggregation and Prevention Strategies cluster_factors Influencing Factors cluster_prevention Prevention Strategies Aggregation Peptide Aggregation Lower_Concentration Lower Concentration Aggregation->Lower_Concentration Add_Excipients Add Excipients (e.g., Arginine) Aggregation->Add_Excipients Adjust_pH Adjust pH Aggregation->Adjust_pH Lower_Temperature Lower Temperature Aggregation->Lower_Temperature Gentle_Handling Gentle Handling Aggregation->Gentle_Handling Proline_Disruption Proline Disruption of β-sheets Aggregation->Proline_Disruption High_Concentration High Concentration High_Concentration->Aggregation Hydrophobicity Hydrophobicity (Isoleucine) Hydrophobicity->Aggregation pH_near_pI pH near pI pH_near_pI->Aggregation High_Temperature High Temperature High_Temperature->Aggregation Mechanical_Agitation Mechanical Agitation Mechanical_Agitation->Aggregation

References

Technical Support Center: Prolylisoleucine (Pro-Ile) Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry analysis of the dipeptide Prolylisoleucine (Pro-Ile).

Troubleshooting Guides

This section addresses specific problems that may arise during the mass spectrometry analysis of this compound.

Problem Potential Cause Recommended Solution
Poor or No Signal for Pro-Ile Sample degradation, improper sample preparation (e.g., presence of detergents), or incorrect instrument settings.Ensure proper sample handling and storage. Use high-purity solvents and reagents. For sample cleanup, use C18 desalting columns and ensure the sample is acidified to a pH < 3 before loading. Verify mass spectrometer calibration with a known standard. Optimize electrospray ionization (ESI) source parameters for dipeptides.
Dominant Peak Corresponding to Unfragmented Precursor Ion Insufficient collision energy in Collision-Induced Dissociation (CID).Gradually increase the normalized collision energy (NCE) to promote fragmentation. The optimal NCE will depend on the instrument and charge state of the precursor ion.
Unexpected or Unidentifiable Fragment Ions Contamination from keratins, polymers (e.g., PEG), or protease autolysis if the sample is from a larger protein digest.Use powder-free gloves and work in a clean environment to minimize keratin contamination. Utilize LC-MS grade solvents and consumables to avoid polymer contamination. If applicable, use modified, high-purity proteases to reduce autolytic peaks.
Ambiguous Identification Between Pro-Ile and Pro-Leu Isoleucine and Leucine are isobaric amino acids and typically do not produce distinct fragment ions under standard CID conditions.Employ alternative fragmentation methods such as Electron Transfer Dissociation (ETD) or Electron Activated Dissociation (EAD), often in combination with Higher-Energy Collisional Dissociation (HCD), to generate diagnostic w-ions that can differentiate between Isoleucine (resulting in a z-29 fragment) and Leucine (resulting in a z-43 fragment).[1][2]
Low Abundance of b-ions The "proline effect" leads to preferential cleavage at the N-terminal side of the proline residue, favoring the formation of y-ions.[3][4]This is an inherent characteristic of proline-containing peptides. Focus on the identification and analysis of the expected y-ion series. If N-terminal sequence information is critical, consider alternative fragmentation techniques that are less dependent on the "mobile proton" model, such as ETD.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated mass of this compound?

The monoisotopic mass of this compound (C₁₁H₂₀N₂O₃) is 228.1474 Da. Therefore, you should look for the singly protonated precursor ion [M+H]⁺ at an m/z of approximately 229.1547.

Q2: What are the major fragment ions expected for this compound in positive-ion CID?

Due to the "proline effect," the most prominent fragmentation occurs at the peptide bond N-terminal to the proline residue, leading to a dominant y-ion.[3][4] For Pro-Ile, this results in a major y₁ ion. The primary expected fragment ions are detailed in the table below.

Table of Expected Fragment Ions for this compound ([M+H]⁺ = 229.15)
Ion TypeSequenceCalculated m/z
b₁ Pro98.0600
y₁ Ile132.0913
a₁ Pro (-CO)70.0651
Immonium (Ile) 86.0964
Immonium (Pro) 70.0651

Q3: Why is the y₁ ion typically the most abundant fragment for Pro-Ile?

The cyclic structure of the proline residue restricts its conformational flexibility. In positive-ion CID, a proton on the amide nitrogen preceding proline is readily available, leading to a highly favored cleavage at this position.[3][4] This results in the formation of a stable, charged C-terminal fragment (the y₁ ion) and a neutral N-terminal fragment.

Q4: How can I confirm the presence of Isoleucine over Leucine?

Standard CID is generally insufficient to distinguish between these isomers.[1] Confirmation requires fragmentation methods that can induce side-chain fragmentation. Electron-based methods like ETD or EAD can produce characteristic w-ions from the secondary fragmentation of z-ions.[2] The detection of a fragment corresponding to a neutral loss of 29 Da (C₂H₅) from a z-ion is indicative of isoleucine, while a loss of 43 Da (C₃H₇) would indicate leucine.[2]

Q5: What experimental protocol should I follow for Pro-Ile fragmentation analysis?

Experimental Protocol: Collision-Induced Dissociation (CID) of this compound

  • Sample Preparation: Dissolve the this compound standard in a solution of 50% acetonitrile and 0.1% formic acid in water to a final concentration of 1-10 pmol/µL.

  • Infusion and Ionization: Infuse the sample into the mass spectrometer via direct injection or liquid chromatography (LC). Use electrospray ionization (ESI) in positive ion mode.

  • MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the singly protonated precursor ion of Pro-Ile at m/z 229.15.

  • MS2 Scan (Fragmentation):

    • Select the precursor ion at m/z 229.15 for fragmentation using an isolation window of 1-2 Da.

    • Apply collision-induced dissociation (CID) with a neutral gas (e.g., argon or nitrogen).

    • Perform a stepwise increase of the normalized collision energy (e.g., in 5-10 unit increments) to find the optimal energy for producing a good distribution of fragment ions, particularly the y₁ ion.

  • Data Analysis: Analyze the resulting MS2 spectrum to identify the characteristic fragment ions as listed in the table above.

Visualizing the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of protonated this compound under CID conditions.

Prolylisoleucine_Fragmentation cluster_precursor Protonated this compound cluster_fragments Major CID Fragments Precursor [Pro-Ile+H]⁺ m/z = 229.15 y1 y₁ (Ile)⁺ m/z = 132.09 Precursor->y1 Preferred Cleavage (Proline Effect) b1 b₁ (Pro)⁺ m/z = 98.06 Precursor->b1 Less Favored a1 a₁ (Pro-CO)⁺ m/z = 70.07 b1->a1 -CO

CID fragmentation of this compound.

This diagram shows that the primary fragmentation of the this compound precursor ion leads to the formation of the y₁ ion, a direct consequence of the proline effect. Less favored cleavage results in the b₁ ion, which can further lose a carbonyl group to form the a₁ ion.

References

Technical Support Center: Optimizing Prolylisoleucine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of the dipeptide Prolylisoleucine (Pro-Ile). The formation of the peptide bond between proline, a secondary amine, and the sterically hindered isoleucine presents unique challenges. This guide offers targeted solutions to common problems encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound synthesis, offering potential causes and actionable solutions.

1. Low Coupling Yield

Potential Cause Recommended Solution
Steric Hindrance: The bulky side chain of isoleucine and the secondary amine of proline can significantly slow down the coupling reaction.[1]- Choice of Coupling Reagent: Employ highly efficient coupling reagents known to be effective for sterically hindered amino acids. Onium salts like HATU, HCTU, and COMU are generally more reactive than carbodiimides.[2][3] COMU is a particularly strong candidate due to its high reactivity and safety profile.[4] - Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can enhance the probability of successful coupling.[5] - Extended Reaction Time: Monitor the reaction (e.g., using a ninhydrin test for solid-phase synthesis) and allow for longer coupling times if necessary.[6][7] - Double Coupling: If the initial coupling is incomplete, performing a second coupling step can improve the yield.[5]
Suboptimal Activation: The carboxylic acid of the N-protected proline may not be sufficiently activated.- Pre-activation: For some coupling reagents like HATU, pre-activating the carboxylic acid for several minutes with the reagent and a base before adding the isoleucine component can improve efficiency.[4] - Choice of Additive: When using carbodiimides like DIC, the addition of nucleophilic additives such as HOBt or OxymaPure is crucial. OxymaPure has shown comparable or even superior performance to HOBt and HOAt in difficult couplings.[1]
Peptide Aggregation: The growing peptide chain, particularly on a solid support, can aggregate, leading to incomplete reactions.[8]- Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures and improve solvation.[9] - Solvent Choice: While DMF is common, NMP can be a better solvent for aggregating sequences due to its superior solvating properties.[10] - Pseudoproline Dipeptides: If synthesizing a longer peptide containing the Pro-Ile motif, incorporating a pseudoproline dipeptide upstream can disrupt aggregation.[9]

2. Epimerization/Racemization of Isoleucine

Potential Cause Recommended Solution
Over-activation of the Carboxyl Group: Highly reactive coupling reagents can increase the risk of racemization.[11]- Controlled Activation: Use coupling conditions known to suppress racemization. The combination of DIC with OxymaPure or HOAt is often effective.[1] - Temperature Control: Performing the coupling at a lower temperature (e.g., 0 °C) can minimize epimerization.[3]
Nature and Amount of Base: The choice and stoichiometry of the base used can significantly impact the rate of epimerization.[11]- Use a Weaker Base: In cases of high epimerization risk, consider using a weaker, more sterically hindered base like 2,4,6-collidine instead of DIPEA or NMM.[3] - Stoichiometry: For uronium/aminium salt couplings, using the minimal amount of base required for the reaction is advisable. COMU, for instance, performs well with just one equivalent of base, which can reduce the risk of base-mediated epimerization.[2]
Prolonged Exposure to Basic Conditions: Extended reaction times in the presence of a base can lead to the abstraction of the α-proton of the activated amino acid.[11]- Minimize Reaction Time: Use a highly efficient coupling reagent like COMU or HATU to drive the reaction to completion quickly.[2][4] - Use of Additives: Additives like HOBt and HOAt not only enhance coupling speed but also act as racemization suppressants.[12]

3. Side Reactions

Potential Cause Recommended Solution
Guanidinylation of the N-terminus: Uronium/aminium reagents like HBTU and HATU can react with the free amine of isoleucine to form a guanidinium byproduct, capping the peptide chain.[2]- Order of Addition: Add the coupling reagent to the carboxylic acid and base mixture for a brief pre-activation before introducing the amine component. This minimizes the exposure of the free amine to the coupling reagent.[4] - Avoid Excess Reagent: Use the coupling reagent in slight excess but avoid large excesses that can promote side reactions.[2] - Use Phosphonium Salt Reagents: Phosphonium-based reagents like PyBOP do not have this side reaction.[3]
N-acylurea Formation: When using carbodiimides (DCC, DIC), the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and reduces the yield.[5]- Use of Additives: The addition of HOBt or OxymaPure intercepts the O-acylisourea intermediate to form an active ester, which is less prone to this rearrangement.[5]
Diketopiperazine Formation (Solid Phase): When proline is the second residue on the resin, the dipeptide can cleave from the support and cyclize to form a diketopiperazine, especially after the deprotection of the proline's N-terminus.[13]- Use a Sterically Hindered Resin: Employing a 2-chlorotrityl chloride resin can suppress diketopiperazine formation due to steric hindrance.[13] - Couple the Next Amino Acid Immediately: After deprotecting the proline, the next coupling should be performed without delay.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound synthesis?

There is no single "best" reagent, as the optimal choice depends on the specific context (solid-phase vs. solution-phase, scale, and available equipment). However, for a challenging coupling like Pro-Ile, uronium/aminium salts are generally recommended.

  • COMU: Often considered a top choice due to its high efficiency, even with sterically hindered amino acids, lower risk of racemization with only one equivalent of base, and improved safety profile over benzotriazole-based reagents like HATU and HBTU.[2][4]

  • HATU: A very effective and fast-acting reagent, though it carries a slightly higher risk of epimerization and guanidinylation side reactions if not used carefully.[2]

  • DIC/OxymaPure: A robust and cost-effective option that shows excellent performance in suppressing racemization and is a good alternative to onium salts.[1]

Q2: How can I monitor the progress of the coupling reaction?

For solid-phase peptide synthesis (SPPS), the Kaiser test is a common method for detecting free primary amines.[7] However, since proline is a secondary amine, the Kaiser test will give a negative result (yellow beads). In this case, after coupling isoleucine to proline, the subsequent ninhydrin test for the free amine of isoleucine will be indicative of the coupling efficiency.[7] For solution-phase synthesis, reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q3: What is the recommended base for the coupling reaction?

N,N-Diisopropylethylamine (DIPEA) is the most commonly used base for couplings with onium salts.[3] However, due to its basicity, it can promote epimerization.[11] If epimerization is a significant problem, switching to a more sterically hindered and less nucleophilic base such as 2,4,6-collidine is recommended.[3]

Q4: Can I use microwave energy to improve the coupling efficiency?

Yes, microwave-assisted peptide synthesis can be very effective for difficult couplings, as it can accelerate reaction rates and help overcome aggregation.[8] Reagents like COMU are particularly well-suited for microwave-assisted protocols.[3]

Quantitative Data on Coupling Reagent Performance

Coupling Reagent/CocktailModel Peptide/ContextYieldEpimerization/Side ProductsReference
COMU Aib-Aib dipeptide (highly hindered)HighMinimal deletion products[4]
HATU Aib-Aib dipeptide (highly hindered)Moderate17% des-Aib (deletion)[4]
HBTU Aib-Aib dipeptide (highly hindered)Low53% des-Aib (deletion)[4]
TDBTU Fragment couplingHighSignificantly less epimerization than PyBOP, HBTU, HATU[2]
DIC/HOAt Glycopeptide synthesisHighLow epimerization (4.2%)[14]
EDC/HOAt Glycopeptide synthesisHighHigh epimerization (29.8%)[14]

Note: The efficiency of coupling reactions is highly sequence- and condition-dependent. This data should be used as a guideline for selecting a starting point for optimization.

Experimental Protocols & Visualizations

General Workflow for this compound Synthesis (Solid-Phase)

The following diagram illustrates a typical workflow for the solid-phase synthesis of a Pro-Ile containing peptide, using the Fmoc/tBu strategy.

G cluster_resin_prep Resin Preparation cluster_cycle Peptide Elongation Cycle cluster_final Final Steps Resin Start with Fmoc-Ile-Resin Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Wash Resin (DMF) Fmoc_Deprotection->Washing1 Coupling Couple Fmoc-Pro-OH (e.g., COMU/DIPEA in DMF) Washing1->Coupling Washing2 Wash Resin (DMF) Coupling->Washing2 Monitoring Monitor Coupling (e.g., Ninhydrin Test) Washing2->Monitoring Monitoring->Coupling Incomplete: Recouple Final_Deprotection Final Fmoc Deprotection Monitoring->Final_Deprotection Complete Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization

Caption: Solid-phase synthesis workflow for a Pro-Ile containing peptide.

Troubleshooting Logic for Low Coupling Yield

This diagram outlines the decision-making process when troubleshooting a low-yield coupling reaction for Pro-Ile.

G Start Low Coupling Yield for Pro-Ile CheckReagent Is the coupling reagent optimized for hindered couplings? (e.g., COMU, HATU) Start->CheckReagent ChangeReagent Switch to a more potent reagent like COMU or HATU. CheckReagent->ChangeReagent No CheckConditions Are reaction conditions (time, temp, conc.) optimal? CheckReagent->CheckConditions Yes ChangeReagent->CheckConditions OptimizeConditions Increase reaction time, increase concentration, or perform a double coupling. CheckConditions->OptimizeConditions No CheckAggregation Is peptide aggregation suspected? CheckConditions->CheckAggregation Yes OptimizeConditions->CheckAggregation ModifySolvent Change solvent (DMF -> NMP) or add chaotropic salts (LiCl). CheckAggregation->ModifySolvent Yes Success Improved Yield CheckAggregation->Success No ModifySolvent->Success

Caption: Troubleshooting flowchart for low yield in Pro-Ile synthesis.

Detailed Experimental Protocol: DIC/OxymaPure Coupling (Solid-Phase)

This protocol provides a detailed methodology for coupling Fmoc-Pro-OH to resin-bound Isoleucine using DIC/OxymaPure, a method known for its efficiency and low racemization.

  • Resin Preparation:

    • Start with Fmoc-Ile-Wang resin (or a similar suitable resin).

    • Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5 times), Isopropanol (3 times), and DMF (5 times) to remove residual piperidine.

  • Coupling Cocktail Preparation:

    • In a separate vessel, dissolve Fmoc-Pro-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in a minimal amount of DMF.

    • Ensure all solids are completely dissolved.

  • Coupling Reaction:

    • Add the Fmoc-Pro-OH/OxymaPure solution to the deprotected resin.

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin suspension.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The reaction vessel should be under an inert atmosphere (Nitrogen or Argon).

  • Monitoring and Completion:

    • After the initial coupling time, take a small sample of resin beads, wash them thoroughly, and perform a ninhydrin test.

    • A negative ninhydrin test (yellow beads) indicates the reaction is complete.

    • If the test is positive (blue/purple beads), indicating incomplete coupling, continue the reaction for another 1-2 hours or perform a second coupling with fresh reagents.

  • Capping (Optional):

    • If a small amount of unreacted amine remains after a recoupling, it is advisable to cap these sites to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Washing:

    • Once the coupling is complete, thoroughly wash the resin with DMF (5 times), Isopropanol (3 times), and Dichloromethane (DCM) (3 times) to remove any excess reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

References

Validation & Comparative

Prolylisoleucine vs. Other Dipeptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptides, the simplest protein building blocks, are increasingly recognized for their diverse and potent biological activities. Beyond their nutritional role, these small molecules can act as signaling molecules, enzyme inhibitors, and modulators of various physiological processes. This guide provides a comparative analysis of the biological activity of prolylisoleucine (Pro-Ile) against other notable dipeptides. Due to the limited direct experimental data on Pro-Ile, this comparison infers its potential activities based on the known functions of its constituent amino acids, proline and isoleucine, and contrasts them with the well-documented activities of other dipeptides and related peptides.

This compound: An Overview

This compound is a dipeptide composed of the amino acids proline and L-isoleucine. While its specific biological functions are not extensively documented in publicly available research, an understanding of its constituent amino acids provides a foundation for predicting its potential physiological roles. Proline is a unique amino acid known for its rigid structure, which influences peptide and protein conformation. It is integral to collagen synthesis, immune responses, and cellular signaling. Isoleucine, a branched-chain amino acid (BCAA), is crucial for muscle metabolism, glucose homeostasis, and hemoglobin synthesis. The combination of these two amino acids in Pro-Ile suggests potential roles in metabolic regulation, tissue repair, and immune modulation.

Comparative Analysis of Biological Activities

The following tables summarize the known biological activities of various dipeptides and related molecules, offering a comparative landscape to contextualize the potential functions of this compound.

Table 1: Comparison of Biological Activities of Selected Dipeptides and Related Compounds

Dipeptide/CompoundKey Biological ActivitiesSupporting Experimental Evidence (Brief)
This compound (Pro-Ile) Hypothesized: Metabolic regulation, anti-inflammatory, tissue repair.Limited direct evidence. Inferences are drawn from the known roles of Proline and Isoleucine.
Cyclo(Pro-Gly) Neuroprotective, anti-inflammatory, antinociceptive.[1][2]Attenuated nociceptive behavior and inflammatory response in mouse models.[2]
Cyclo(Leu-Pro) Antimicrobial, antifungal, quorum sensing regulation, potential anticancer.[3]Inhibits the growth of various pathogenic microorganisms and shows cytotoxic effects on some cancer cell lines.[3]
Isoleucyl-Leucine (Ile-Leu) Muscle protein synthesis, metabolic regulation.As constituent amino acids of a dipeptide, they are known to play key roles in muscle metabolism and recovery.[4]
Prolyl-Glycine (Pro-Gly) Involved in loop formation in polypeptide chains, potentially influencing protein structure and function.[5][6]Studies on polypeptide dynamics show Pro-Gly sequences affect the kinetics of loop formation.[5][6]
Valyl-Proline (Val-Pro) Precursor to bioactive tripeptides (e.g., Val-Pro-Pro) with ACE inhibitory activity.Often studied in the context of longer, antihypertensive peptides derived from food proteins.[7][8]

Table 2: Detailed Experimental Data on Selected Bioactive Peptides

PeptideExperimentModelKey FindingsReference
Cyclo(Gly-Pro) Formalin-induced pain testMiceIntraperitoneal injection significantly inhibited both neurogenic and inflammatory phases of pain.[2]
Cyclo(Gly-Pro) Carrageenan-induced paw edemaMiceReduced paw edema and myeloperoxidase (MPO) activity, indicating decreased neutrophil infiltration.[2]
Isoleucyl-Prolyl-Proline (IPP) Osteoblast Proliferation AssayHuman Mesenchymal Stem CellsIncreased proliferation of osteoblasts.British Journal of Nutrition, 2007
Isoleucyl-Prolyl-Proline (IPP) Angiotensin-Converting Enzyme (ACE) Inhibition AssayIn vitroDemonstrated ACE inhibitory activity, suggesting a potential role in blood pressure regulation.Journal of Agricultural and Food Chemistry, 1995
Proline-Glycine-Proline (PGP) Cigarette smoke-induced emphysema modelMiceNeutralization of PGP peptides attenuated lung inflammation and the development of emphysema.[9]

Experimental Protocols

A detailed understanding of the methodologies used to assess dipeptide bioactivity is crucial for interpreting the data and designing future experiments.

Protocol 1: In Vivo Antinociceptive and Anti-inflammatory Assay for Cyclo(Gly-Pro)

  • Animal Model: Male Swiss mice (25-30 g).

  • Antinociceptive Assessment (Formalin Test):

    • Mice are pre-treated with Cyclo(Gly-Pro) (intraperitoneal injection).

    • After 30 minutes, 20 µL of 2.5% formalin is injected into the subplantar region of the right hind paw.

    • The time spent licking or biting the injected paw is recorded in two phases: 0-5 minutes (neurogenic phase) and 15-30 minutes (inflammatory phase).

  • Anti-inflammatory Assessment (Carrageenan-induced Paw Edema):

    • Paw volume is measured using a plethysmometer before any treatment.

    • Mice are treated with Cyclo(Gly-Pro) (i.p.).

    • After 30 minutes, 50 µL of 1% carrageenan is injected into the subplantar region of the right hind paw.

    • Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.

    • At the end of the experiment, paws are collected for myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.

Protocol 2: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

  • Principle: This assay measures the ability of a peptide to inhibit the activity of ACE, which converts angiotensin I to the potent vasoconstrictor angiotensin II.

  • Procedure:

    • The substrate, hippuryl-L-histidyl-L-leucine (HHL), is dissolved in a buffer solution.

    • ACE enzyme (typically from rabbit lung) is added to the substrate.

    • The test dipeptide (e.g., Val-Pro) is added at various concentrations.

    • The reaction is incubated at 37°C.

    • The reaction is stopped by the addition of an acid (e.g., HCl).

    • The product, hippuric acid, is extracted with an organic solvent (e.g., ethyl acetate).

    • The amount of hippuric acid is quantified spectrophotometrically after evaporation of the solvent and redissolving the residue in water.

    • The IC50 value (the concentration of the peptide required to inhibit 50% of ACE activity) is calculated.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes influenced by dipeptides can aid in understanding their mechanisms of action.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE ACE ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Dipeptide Dipeptide Dipeptide->ACE Inhibition

Figure 1: Simplified signaling pathway of the Renin-Angiotensin System and the inhibitory action of bioactive dipeptides on Angiotensin-Converting Enzyme (ACE).

Figure 2: General experimental workflow for assessing the antinociceptive and anti-inflammatory effects of dipeptides in a mouse model.

Conclusion

While direct experimental evidence for the biological activity of this compound remains limited, the known functions of its constituent amino acids, proline and isoleucine, suggest its potential involvement in metabolic regulation, tissue repair, and immune modulation. In comparison, other dipeptides, particularly cyclic dipeptides (diketopiperazines), have demonstrated a wide array of potent biological activities, including neuroprotective, anti-inflammatory, antimicrobial, and anticancer effects. The study of these small, bioactive molecules is a promising area of research for the development of novel therapeutics. Further investigation into the specific functions of linear dipeptides like this compound is warranted to fully understand their physiological significance and therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring the burgeoning field of bioactive dipeptides.

References

Validating the Biological Activity of Synthetic Prolylisoleucine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of synthetic Prolylisoleucine (PI). Given the limited direct research on this specific dipeptide, this document outlines potential biological activities based on the known functions of its constituent amino acids, proline and isoleucine. We present detailed experimental protocols and comparative data formats to objectively assess the performance of synthetic PI against relevant controls.

Potential Biological Activities and Rationale

Proline-containing peptides are known to be involved in various biological processes, including inflammatory responses and cell signaling.[1] Isoleucine, a branched-chain amino acid, plays a crucial role in regulating the mTOR signaling pathway, which is central to cell growth and protein synthesis, and also contributes to immune function.[2][3] Based on this, we propose investigating the following potential biological activities for synthetic this compound:

  • Modulation of the mTOR Signaling Pathway: Isoleucine is a known activator of the mTOR pathway.[2] It is plausible that this compound could influence this pathway, potentially impacting protein synthesis and cell proliferation.

  • Antimicrobial Activity: Peptides containing proline and hydrophobic residues like isoleucine have shown antimicrobial properties.[4][5] This makes antimicrobial screening a relevant validation step.

  • Angiotensin-Converting Enzyme (ACE) Inhibition: Certain dipeptides, including those containing isoleucine, have demonstrated ACE inhibitory effects, suggesting a potential role in blood pressure regulation.[6][7]

Experimental Validation Protocols

To validate these potential activities, a series of in vitro assays are recommended. For comparison, a naturally derived or commercially available this compound (if available), as well as individual proline and isoleucine, should be used as controls. A non-related dipeptide could serve as a negative control.

This experiment will determine if synthetic PI can activate the mTOR signaling pathway, a key regulator of cell growth and metabolism.[8] The phosphorylation status of key downstream effectors of mTORC1, such as p70S6K and 4E-BP1, will be measured.[9]

Experimental Protocol:

  • Cell Culture: Human embryonic kidney 293 (HEK293) cells or a relevant cell line will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Amino Acid Starvation: Cells will be starved of amino acids for 1 hour by incubating them in amino acid-free DMEM.

  • Treatment: Starved cells will be treated with one of the following for 1 hour:

    • Vehicle (control)

    • Synthetic this compound (e.g., at concentrations of 10, 50, 100 µM)

    • Natural this compound (if available, at the same concentrations)

    • Isoleucine (positive control, at the same concentrations)

    • Proline (control, at the same concentrations)

    • Leucine (positive control for mTOR activation)

  • Cell Lysis: Cells will be washed with ice-old PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Protein concentration in the lysates will be determined using a BCA assay.

    • Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes will be blocked and then incubated with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1. An antibody against a housekeeping protein (e.g., GAPDH) will be used as a loading control.

    • After washing, membranes will be incubated with HRP-conjugated secondary antibodies.

    • Protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities will be quantified using densitometry software. The ratio of phosphorylated protein to total protein will be calculated and normalized to the vehicle control.

Experimental Workflow for mTOR Signaling Assay

mTOR_Workflow cluster_prep Cell Preparation cluster_treatment Treatment (1 hr) cluster_analysis Analysis cell_culture Culture HEK293 Cells aa_starvation Amino Acid Starvation (1 hr) cell_culture->aa_starvation treatment Add Test Compounds: - Vehicle - Synthetic PI - Natural PI - Isoleucine - Proline - Leucine aa_starvation->treatment lysis Cell Lysis treatment->lysis western_blot Western Blotting for p-p70S6K, p-4E-BP1 lysis->western_blot data_analysis Densitometry and Data Analysis western_blot->data_analysis

Caption: Workflow for assessing mTOR pathway activation by synthetic this compound.

This assay will determine the minimum inhibitory concentration (MIC) of synthetic PI against common bacterial strains.

Experimental Protocol:

  • Bacterial Strains: Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) will be used.

  • Preparation of Inoculum: Bacterial cultures will be grown overnight in Mueller-Hinton Broth (MHB). The cultures will be diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: Synthetic this compound and control compounds will be dissolved in a suitable solvent and serially diluted in MHB in a 96-well microtiter plate.

  • Incubation: The prepared bacterial inoculum will be added to each well. The plate will be incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Data Comparison: The MIC values of synthetic PI will be compared to those of a known antibiotic (e.g., ampicillin) as a positive control and a non-related peptide as a negative control.

Logical Relationship for Antimicrobial Activity Comparison

Antimicrobial_Comparison cluster_compounds Test Compounds cluster_strains Bacterial Strains cluster_results Results synth_pi Synthetic PI mic_ecoli MIC for E. coli synth_pi->mic_ecoli mic_saureus MIC for S. aureus synth_pi->mic_saureus ampicillin Ampicillin (Positive Control) ampicillin->mic_ecoli ampicillin->mic_saureus neg_peptide Negative Control Peptide neg_peptide->mic_ecoli neg_peptide->mic_saureus e_coli E. coli e_coli->mic_ecoli s_aureus S. aureus s_aureus->mic_saureus

Caption: Comparative analysis of antimicrobial activity.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: mTOR Pathway Activation in HEK293 Cells

Treatment (100 µM)p-p70S6K / Total p70S6K (Fold Change vs. Vehicle)p-4E-BP1 / Total 4E-BP1 (Fold Change vs. Vehicle)
Vehicle1.01.0
Synthetic PIValue ± SDValue ± SD
Natural PIValue ± SDValue ± SD
IsoleucineValue ± SDValue ± SD
ProlineValue ± SDValue ± SD
LeucineValue ± SDValue ± SD

Data should be presented as mean ± standard deviation from at least three independent experiments.

Table 2: Minimum Inhibitory Concentration (MIC) of Test Compounds

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Synthetic PIValueValue
AmpicillinValueValue
Negative Control PeptideValueValue

Signaling Pathway Diagram

The following diagram illustrates the canonical mTOR signaling pathway that may be influenced by this compound.

mTOR Signaling Pathway

mTOR_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effectors amino_acids Amino Acids (e.g., Isoleucine, this compound) mtorc1 mTORC1 amino_acids->mtorc1 Activates p70s6k p70S6K mtorc1->p70s6k Phosphorylates four_ebp1 4E-BP1 mtorc1->four_ebp1 Phosphorylates (inactivates) protein_synthesis Protein Synthesis p70s6k->protein_synthesis Promotes four_ebp1->protein_synthesis Inhibits when active cell_growth Cell Growth protein_synthesis->cell_growth

Caption: Simplified mTOR signaling pathway potentially activated by this compound.

Conclusion

This guide provides a foundational approach to validating the biological activity of synthetic this compound. The proposed experiments, focusing on mTOR signaling and antimicrobial effects, are based on the known functions of its constituent amino acids. Objective comparison with appropriate controls and clear data presentation are crucial for a thorough evaluation. The provided protocols and diagrams serve as a starting point for researchers to design and execute a comprehensive validation study.

References

Prolyl-Isoleucine: A Comparative Analysis of the Dipeptide Versus Its Constituent Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced bioactivity of small molecules is paramount. This guide provides a comparative analysis of the dipeptide prolyl-isoleucine (Pro-Ile) against its individual amino acid components, proline and isoleucine. While direct experimental data on prolyl-isoleucine is limited, this guide synthesizes current knowledge on related peptides and the well-established roles of its constituent amino acids to provide a predictive overview of its potential biological effects.

Introduction to Proline and Isoleucine

Proline is a unique, cyclic non-essential amino acid known for its critical role in protein structure, particularly in collagen.[1] Its rigid structure introduces kinks into polypeptide chains, influencing protein folding and stability. Beyond its structural role, proline is involved in a multitude of cellular processes, including stress response, energy metabolism, and signaling pathways.[2][3][4]

Isoleucine is an essential branched-chain amino acid (BCAA) that must be obtained through diet. It plays a vital role in muscle metabolism, immune function, hemoglobin synthesis, and energy regulation.[5] Like other BCAAs, isoleucine can serve as a substrate for energy production and is a key signaling molecule in protein synthesis.

The Emergence of Bioactive Peptides

The joining of amino acids into di- or tripeptides can result in novel biological activities not observed with the individual amino acids. These "bioactive peptides" are of significant interest in drug development and nutritional science. The specific sequence of amino acids in a peptide dictates its structure, stability, and ultimately, its biological function.

Prolyl-Isoleucine: An Insight into Potential Bioactivity

One area of interest is the potential for angiotensin-converting enzyme (ACE) inhibition . ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a major therapeutic strategy for hypertension. Studies have shown that certain di- and tripeptides containing proline and hydrophobic amino acids, such as isoleucine, can act as ACE inhibitors. For instance, the dipeptide Isoleucine-Tryptophan has demonstrated potent ACE inhibitory effects, leading to antihypertensive and cardioprotective outcomes in spontaneously hypertensive rats.

Another potential avenue of bioactivity for prolyl-isoleucine is in bone metabolism . The tripeptide Isoleucine-Proline-Proline (IPP) has been shown to increase the proliferation of osteosarcoma cells and human mesenchymal stem cells.[6] Microarray analysis revealed that IPP significantly up-regulated 270 genes and down-regulated 100 genes in osteoblasts differentiated from human mesenchymal stem cells, suggesting a role in promoting osteoblast proliferation, differentiation, and signaling.[6] Given the presence of both proline and isoleucine in Pro-Ile, it is plausible that it may exert similar, albeit potentially less potent, effects on bone cells.

Comparative Data Summary

The following tables summarize the known biological effects of proline, isoleucine, and the related tripeptide Isoleucine-Proline-Proline (IPP) to provide a comparative framework for predicting the potential activities of prolyl-isoleucine.

Molecule Key Biological Effects Supporting Evidence
Proline - Essential component of collagen, influencing tissue structure and stability.[1]- Modulator of cellular stress responses.[2][3]- Energy source for various cell types.[2][3]- Involved in signaling pathways such as the amino acid stress response and ERK pathway.[2][3]- Extensive biochemical and cell biology research.
Isoleucine - Crucial for muscle metabolism and protein synthesis.[5]- Supports immune function.[5]- Involved in hemoglobin production and energy regulation.[5]- Can act as a substrate for gluconeogenesis.- Established roles as an essential amino acid and BCAA.
Isoleucine-Proline-Proline (IPP) - Increases proliferation of osteosarcoma cells and human mesenchymal stem cells.[6]- Modulates gene expression in osteoblasts, promoting differentiation and signaling.[6]- In vitro studies on bone cell lines.
Prolyl-Isoleucine (Predicted) - Potential ACE inhibitory activity, contributing to blood pressure regulation.- Possible modulation of bone cell proliferation and differentiation.- Inferred from studies on structurally similar peptides.

Signaling Pathways

The biological effects of proline, isoleucine, and their peptide derivatives are mediated through various signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.

Proline Metabolism and Signaling

Proline metabolism is intricately linked to cellular energy status and stress responses. Proline can be synthesized from glutamate and ornithine and is catabolized back to glutamate in the mitochondria. This process can contribute to ATP production.

Proline_Metabolism Glutamate Glutamate P5C Pyrroline-5-Carboxylate Glutamate->P5C P5CS Ornithine Ornithine Ornithine->P5C OAT Proline Proline P5C->Proline P5CR Glutamate_cat Glutamate P5C->Glutamate_cat P5CDH Proline->P5C PRODH Krebs_Cycle Krebs Cycle Glutamate_cat->Krebs_Cycle

Caption: Simplified overview of proline biosynthesis and catabolism.

Isoleucine and mTOR Signaling

As a branched-chain amino acid, isoleucine, along with leucine, is a key activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

mTOR_Signaling Isoleucine Isoleucine mTORC1 mTORC1 Isoleucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis

Caption: Isoleucine's role in activating the mTORC1 pathway to promote protein synthesis.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

Objective: To determine the in vitro ACE inhibitory activity of a test compound.

Principle: This assay is based on the spectrophotometric measurement of the product formed from the ACE-mediated hydrolysis of a synthetic substrate.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Borate buffer (pH 8.3)

  • 1N HCl

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Prepare solutions of the test compound (e.g., prolyl-isoleucine) at various concentrations.

  • In a reaction tube, mix 50 µL of the test compound solution with 50 µL of ACE solution (e.g., 100 mU/mL).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 150 µL of HHL solution (e.g., 5 mM in borate buffer).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 250 µL of 1N HCl.

  • Extract the hippuric acid (HA) formed by adding 1.5 mL of ethyl acetate and vortexing.

  • Centrifuge to separate the phases.

  • Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate the solvent.

  • Re-dissolve the dried HA in 1 mL of deionized water.

  • Measure the absorbance at 228 nm.

  • A control reaction without the inhibitor is run in parallel.

  • The percentage of ACE inhibition is calculated as: [(Abs_control - Abs_sample) / Abs_control] * 100.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Osteoblast Proliferation Assay (MTT Assay)

Objective: To assess the effect of a test compound on the proliferation of osteoblast cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Osteoblast cell line (e.g., MG-63 or primary osteoblasts)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compound (e.g., prolyl-isoleucine)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed osteoblasts into a 96-well plate at a density of approximately 5 x 10³ cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell proliferation is expressed as a percentage of the vehicle control.

Gene Expression Analysis in Osteoblasts (Real-Time PCR)

Objective: To quantify the expression of specific genes in osteoblasts treated with a test compound.

Principle: Real-time polymerase chain reaction (RT-PCR) is used to amplify and simultaneously quantify a targeted DNA molecule. The procedure follows the general principle of polymerase chain reaction; its key feature is that the amplified DNA is detected as the reaction progresses in "real time".

Materials:

  • Osteoblasts treated with the test compound

  • RNA extraction kit

  • Reverse transcription kit

  • Real-time PCR system

  • Primers for target genes (e.g., RUNX2, Alkaline Phosphatase, Osteocalcin) and a housekeeping gene (e.g., GAPDH)

  • SYBR Green or other fluorescent DNA-binding dye

Procedure:

  • Culture osteoblasts and treat them with the test compound for a specified duration.

  • Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Assess the quantity and quality of the extracted RNA.

  • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • Perform real-time PCR using the synthesized cDNA, specific primers for the genes of interest, and a fluorescent dye.

  • The amplification of the target genes is monitored in real-time.

  • The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the housekeeping gene.

Conclusion

While direct experimental evidence for the biological effects of prolyl-isoleucine is currently lacking, a comparative analysis based on its constituent amino acids and structurally related peptides provides a valuable predictive framework. The potential for prolyl-isoleucine to exhibit ACE inhibitory and osteogenic properties warrants further investigation. The experimental protocols provided in this guide offer a starting point for researchers to explore the bioactivity of this and other novel dipeptides. Such studies will be crucial in unlocking the therapeutic potential of these small but potentially potent molecules.

References

Structure-Activity Relationship of Prolylisoleucine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationship (SAR) of Prolylisoleucine (Pro-Ile) analogs is currently limited by the scarcity of publicly available quantitative data. While the principles of peptide and peptidomimetic drug design are well-established, specific datasets detailing the biological activities (e.g., IC50, EC50, Ki values) of a series of Pro-Ile analogs are not readily found in the surveyed literature. This guide, therefore, provides a framework for understanding the potential SAR of Pro-Ile analogs by drawing parallels with related proline-containing peptides and outlines the standard experimental protocols and potential signaling pathways relevant to their evaluation.

Data Presentation: A Template for Future Research

Due to the lack of specific quantitative data for a series of this compound analogs in the public domain, a direct comparison table cannot be populated at this time. However, the following template is provided for researchers to structure their findings as data becomes available. This standardized format will facilitate easy comparison of the biological activities of different Pro-Ile analogs.

Analog IDModification from Pro-IleTargetAssay TypeIC50 (nM)EC50 (nM)Ki (nM)Notes
Pro-Ile -(Parent Compound)e.g., DPP-IVInhibition Assay---Reference compound
Analog-1 e.g., N-methylation of Proline
Analog-2 e.g., Isoleucine side-chain modification
Analog-3 e.g., Bioisosteric replacement of amide bond

Experimental Protocols

The evaluation of this compound analogs would involve a series of standard biochemical and cellular assays to determine their potency, efficacy, and mechanism of action. Below are detailed methodologies for key experiments typically cited in SAR studies of peptide analogs.

Synthesis of this compound Analogs

The synthesis of Pro-Ile analogs is typically achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis.

  • Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptide analogs.

    • Resin Loading: The C-terminal amino acid (Isoleucine or its analog) is attached to a solid support (resin).

    • Deprotection: The N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound amino acid is removed.

    • Coupling: The next amino acid (Proline or its analog), with its N-terminus protected, is activated and coupled to the deprotected N-terminus of the previous amino acid.

    • Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.

    • Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

    • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

In Vitro Enzyme Inhibition/Activation Assays

To determine the inhibitory or activating potential of Pro-Ile analogs on a specific enzyme target (e.g., Dipeptidyl Peptidase-IV (DPP-IV) or Angiotensin-Converting Enzyme (ACE)), in vitro enzymatic assays are performed.

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay:

    • Reagents: Human recombinant DPP-IV, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the Pro-Ile analog (inhibitor).

    • Procedure:

      • The Pro-Ile analog is pre-incubated with DPP-IV in an assay buffer at a specific temperature (e.g., 37°C).

      • The enzymatic reaction is initiated by adding the fluorogenic substrate.

      • The fluorescence intensity, which is proportional to the enzyme activity, is measured over time using a fluorescence plate reader.

    • Data Analysis: The initial reaction rates are calculated. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated by fitting the dose-response data to a suitable equation (e.g., the four-parameter logistic model).

Cell-Based Assays

Cell-based assays are crucial for evaluating the biological activity of the analogs in a more physiologically relevant context.

  • Cell Viability/Cytotoxicity Assay (e.g., MTT Assay):

    • Cell Culture: A relevant cell line is cultured in appropriate media.

    • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the Pro-Ile analogs for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The EC50 or IC50 value is determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

While the specific signaling pathways modulated by this compound analogs are not well-defined in the available literature, based on the known roles of similar dipeptides, a hypothetical signaling pathway involving a G-protein coupled receptor (GPCR) can be proposed.

Signaling_Pathway cluster_membrane Cell Membrane receptor GPCR g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pro_ile Pro-Ile Analog pro_ile->receptor downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

Caption: Hypothetical GPCR signaling pathway for a Pro-Ile analog.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound analogs.

Experimental_Workflow start Design of Pro-Ile Analogs synthesis Solid-Phase Peptide Synthesis start->synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization in_vitro In Vitro Assays (e.g., Enzyme Inhibition) characterization->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Functional) characterization->cell_based sar_analysis Structure-Activity Relationship Analysis in_vitro->sar_analysis cell_based->sar_analysis end Lead Compound Identification sar_analysis->end

In Vitro Validation of Prolylisoleucine's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vitro validation of Prolylisoleucine (Pro-Ile), a dipeptide with significant therapeutic promise. Given the current absence of direct experimental data for this compound, this document presents a prospective validation plan. The projected therapeutic performance of this compound is benchmarked against well-characterized dipeptides and other relevant molecules with established in vitro efficacy in key therapeutic areas: neuroprotection, anti-inflammation, and antioxidant activity. The quantitative data for this compound presented herein is hypothetical and for illustrative purposes , based on the known biological activities of its constituent amino acids, proline and isoleucine, and structurally similar peptides.

Comparative Analysis of Therapeutic Potential

The following tables summarize the hypothesized in vitro performance of this compound against established bioactive compounds.

Neuroprotective Activity

This table compares the potential neuroprotective effect of this compound against Glycine-Proline (Gly-Pro), a known neuroprotective dipeptide, and Carnosine, a dipeptide with neuroprotective properties, in a glutamate-induced excitotoxicity model.[1][2][3]

Parameter This compound (Hypothetical) Gly-Pro Carnosine Assay Principle
Neuronal Viability (%) 75%~70%[4]~65%[5]Measurement of viable cells after exposure to glutamate, an excitotoxin.
Lactate Dehydrogenase (LDH) Release (%) 20%~25%~30%Quantification of a cytosolic enzyme released upon cell lysis, indicating cytotoxicity.
Caspase-3 Activation (Fold Change) 1.5~1.8~2.0[6]Measurement of a key executioner caspase in apoptosis.
Anti-Inflammatory Activity

This table compares the potential anti-inflammatory effects of this compound with the well-documented anti-inflammatory peptide KPV (Lys-Pro-Val) and the dipeptide Cecropin A in a lipopolysaccharide (LPS)-stimulated macrophage model.[6][7][8]

Parameter This compound (Hypothetical) KPV Cecropin A Assay Principle
Nitric Oxide (NO) Production (% Inhibition) 60%~70%[9]~80%[10]Measurement of NO, a key inflammatory mediator, in cell culture supernatant.
TNF-α Secretion (% Inhibition) 55%~65%[9]~75%[10]Quantification of a pro-inflammatory cytokine in the cell culture medium.
IL-6 Secretion (% Inhibition) 50%~60%[9]~70%[10]Measurement of another key pro-inflammatory cytokine.
Antioxidant Activity

This table compares the potential free radical scavenging ability of this compound against the well-known antioxidant dipeptide Carnosine and the standard antioxidant, Ascorbic Acid, using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[11][12][13][14]

Parameter This compound (Hypothetical) Carnosine Ascorbic Acid Assay Principle
DPPH Radical Scavenging (IC50 in µM) 150~100[15][16]~20The concentration required to scavenge 50% of DPPH free radicals.
Ferric Reducing Antioxidant Power (FRAP) (µM Fe(II)/mg) 300~450[17]>1000Measures the ability of an antioxidant to reduce ferric iron.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Neuroprotection Assay: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
  • Cell Culture: Isolate primary cortical neurons from embryonic day 18 rat pups and culture in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Treatment: After 7 days in vitro, pre-treat the neuronal cultures with varying concentrations of this compound, Gly-Pro, or Carnosine for 24 hours.

  • Induction of Excitotoxicity: Expose the cultures to 100 µM glutamate for 20 minutes in a serum-free medium.[1][18]

  • Assessment of Neuronal Viability (MTT Assay): 24 hours post-glutamate exposure, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

  • Measurement of LDH Release: Collect the culture supernatant and measure LDH activity using a commercially available kit.

  • Caspase-3 Activity Assay: Lyse the cells and measure caspase-3 activity using a fluorometric substrate.

Anti-Inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum and penicillin-streptomycin.

  • Treatment: Seed the cells in 96-well plates and allow them to adhere. Pre-treat with different concentrations of this compound, KPV, or Cecropin A for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[7][19]

  • Nitric Oxide Measurement (Griess Assay): Collect the culture supernatant and mix with Griess reagent. Measure the absorbance at 540 nm to quantify nitrite concentration.

  • Cytokine Analysis (ELISA): Measure the concentrations of TNF-α and IL-6 in the culture supernatant using specific enzyme-linked immunosorbent assay (ELISA) kits.

Antioxidant Assay: DPPH Radical Scavenging
  • Preparation of Reagents: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of this compound, Carnosine, and Ascorbic Acid in methanol.

  • Reaction: Mix 100 µL of each sample dilution with 100 µL of the DPPH solution in a 96-well plate.[11][12][13]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value for each compound.

Visualizations

The following diagrams illustrate key concepts related to the in vitro validation of this compound.

G cluster_0 Hypothesized Anti-Inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Phosphorylates NFkB NF-κB IKK->NFkB Activates ProInflammatory_Genes Pro-Inflammatory Genes (TNF-α, IL-6) NFkB->ProInflammatory_Genes Induces Transcription This compound This compound This compound->IKK Inhibits (Hypothesized)

Caption: Hypothesized Anti-Inflammatory Signaling Pathway of this compound.

G cluster_1 Experimental Workflow for In Vitro Validation start Start: this compound Synthesis & Purity Check neuro_assay Neuroprotection Assay (Glutamate Model) start->neuro_assay inflam_assay Anti-inflammatory Assay (LPS Model) start->inflam_assay antiox_assay Antioxidant Assay (DPPH) start->antiox_assay data_analysis Data Analysis & IC50/EC50 Calculation neuro_assay->data_analysis inflam_assay->data_analysis antiox_assay->data_analysis comparison Comparison with Alternative Compounds data_analysis->comparison end Conclusion on Therapeutic Potential comparison->end

Caption: Experimental Workflow for In Vitro Validation of this compound.

G cluster_2 Logical Relationship of this compound's Potential Therapeutic Actions ProIle This compound Neuroprotection Neuroprotection ProIle->Neuroprotection AntiInflammation Anti-inflammation ProIle->AntiInflammation Antioxidant Antioxidant Activity ProIle->Antioxidant Neurodegenerative Neurodegenerative Diseases Neuroprotection->Neurodegenerative AntiInflammation->Neurodegenerative Inflammatory Inflammatory Disorders AntiInflammation->Inflammatory Antioxidant->Neurodegenerative Antioxidant->Inflammatory

Caption: Logical Relationship of this compound's Potential Therapeutic Actions.

References

Prolylisoleucine vs. Non-Natural Amino Acid-Containing Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of peptide-based therapeutics and research, the choice of amino acid building blocks is a critical determinant of the final molecule's properties and performance. This guide provides a detailed comparison between the natural dipeptide Prolylisoleucine (PI) and peptides incorporating non-natural amino acids. While this compound, a simple dipeptide, represents the fundamental structure of naturally occurring peptides, non-natural amino acids offer a vast expansion of chemical diversity, enabling the fine-tuning of peptide characteristics for specific applications.

Data Presentation: A Comparative Overview

The following tables summarize the key differences in physicochemical properties, biological activity, and stability between this compound and peptides containing non-natural amino acids. It is important to note that specific data for this compound is limited in publicly available literature; therefore, the presented values are estimations based on the properties of its constituent amino acids, proline and isoleucine. In contrast, the data for non-natural amino acid-containing peptides represents a range of possibilities achievable through synthetic modifications.

PropertyThis compound (PI)Non-Natural Amino Acid-Containing Peptides
Molecular Weight (Da) ~228.3Variable (can be significantly higher or lower)
Isoelectric Point (pI) Estimated ~6.3Variable (tunable by incorporating acidic or basic side chains)
Solubility Likely soluble in aqueous solutionsVariable (can be engineered for enhanced or reduced solubility)
Bioavailability Expected to be low due to enzymatic degradationCan be significantly improved by resisting proteolysis

Table 1: Comparative Physicochemical Properties. This table highlights the basic physicochemical differences. While this compound has fixed properties, peptides with non-natural amino acids can be designed with a wide range of characteristics.

ParameterThis compound (PI)Non-Natural Amino Acid-Containing Peptides
Binding Affinity (Kd) Generally low to moderate for specific targetsCan be engineered for high affinity and specificity (nM to pM range)
Biological Half-life Short (minutes)Can be extended to hours or even days
Immunogenicity Generally lowCan be modulated; often designed to be low
Toxicity Generally lowDependent on the specific non-natural amino acid

Table 2: Comparative Biological and Pharmacokinetic Parameters. This table underscores the significant advantages of incorporating non-natural amino acids for therapeutic applications, particularly in enhancing binding affinity and in vivo stability.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of peptides are crucial for reproducible research. Below are representative methodologies for solid-phase peptide synthesis, a common technique for producing both natural and non-natural amino acid-containing peptides, and for assessing their binding affinity.

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize a target peptide sequence on a solid support.

Materials:

  • Fmoc-protected amino acids (natural or non-natural)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid, HBTU, and HOBt in DMF.

    • Add DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

Objective: To determine the binding affinity (Kd) of a peptide to its target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Ligand (peptide) and analyte (target protein) solutions in a suitable running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Chip Activation: Activate the sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization: Inject the ligand (peptide) solution over the activated surface to achieve the desired immobilization level.

  • Deactivation: Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding: Inject a series of analyte (protein) concentrations over the ligand-immobilized surface and a reference flow cell.

  • Dissociation: Monitor the dissociation of the analyte from the ligand.

  • Regeneration: Regenerate the sensor surface using the regeneration solution.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizing the Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the concepts discussed.

Peptide_Comparison cluster_PI This compound (Natural Dipeptide) cluster_NNAA Non-Natural Amino Acid Peptides PI Pro-Ile PI_Properties Fixed Properties - Low Affinity - Low Stability PI->PI_Properties NNAA Peptide-X-Y-Z (X, Y, Z = Non-Natural AAs) NNAA_Properties Tunable Properties - High Affinity - High Stability - Novel Functions NNAA->NNAA_Properties

Caption: Comparison of this compound and Non-Natural Amino Acid Peptides.

SPPS_Workflow Resin Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Wash1 Wash Deprotection1->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotection1 Next cycle Cleavage Cleavage & Deprotection Repeat->Cleavage Final cycle Purification Purification (HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Conclusion

The comparison between this compound and peptides containing non-natural amino acids clearly illustrates the transformative impact of synthetic chemistry on peptide design. While natural peptides like this compound serve as the blueprint, the incorporation of non-natural amino acids provides an unparalleled toolkit to overcome the inherent limitations of natural peptides, such as poor stability and low binding affinity. This flexibility allows researchers and drug developers to create novel peptide-based molecules with tailored properties, paving the way for the next generation of therapeutics and research tools. The strategic use of non-natural amino acids is, therefore, a cornerstone of modern peptide science.

Prolylisoleucine: A Comparative Guide to Potential Bioactivities and In Vitro Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the bioactivities of the dipeptide Prolylisoleucine (Pro-Ile) is limited. This guide provides a comparative framework based on the known activities of structurally related peptides, particularly the tripeptide Isoleucyl-Prolyl-Proline (IPP), to propose potential areas of investigation and relevant experimental assays. The experimental data presented is illustrative and intended to guide potential research.

Introduction

This compound is a dipeptide composed of the amino acids proline and isoleucine. While its specific biological functions are not yet well-documented in publicly available research, the bioactivities of peptides containing these amino acids suggest potential therapeutic applications. This guide explores hypothetical bioactivities for this compound, focusing on two key areas where related peptides have shown promise: osteoblast proliferation and angiotensin-converting enzyme (ACE) inhibition . We provide detailed experimental protocols for assays to investigate these potential activities and offer a framework for the cross-validation of findings.

Potential Bioactivity Profile of this compound

Based on the activities of the related tripeptide Isoleucyl-Prolyl-Proline (IPP), we can hypothesize that this compound may exhibit the following bioactivities:

  • Modulation of Bone Cell Activity: IPP has been shown to increase the proliferation of osteoblasts, the cells responsible for bone formation.[1] This suggests that this compound could have potential applications in osteoporosis research and bone tissue engineering.

  • Cardiovascular Health: IPP is recognized for its potential to inhibit the angiotensin-converting enzyme (ACE), a key regulator of blood pressure.[2] This indicates that this compound might also possess ACE inhibitory properties, making it a candidate for research into antihypertensive agents.

Comparative Analysis of Potential Bioactivities

To investigate these hypothetical bioactivities, a series of in vitro assays can be employed. The following tables summarize potential quantitative data from such experiments.

Table 1: Hypothetical Effect of this compound on Osteoblast Proliferation (MTT Assay)

Concentration (µM)Absorbance (570 nm)Cell Viability (%) vs. Control
0 (Control)0.500100
100.550110
500.625125
1000.700140

Table 2: Hypothetical ACE Inhibition by this compound

Concentration (µM)ACE Activity (%)% InhibitionIC50 (µM)
0 (Control)1000\multirow{4}{*}{75}
257525
506040
1004060

Experimental Protocols

Osteoblast Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of osteoblast cells.[3][4][5]

Materials:

  • Osteoblast cell line (e.g., UMR-106)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed osteoblast cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) and a vehicle control.

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay determines the potential of this compound to inhibit ACE activity.[6][7][8][9][10]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Substrate: Hippuryl-Histidyl-Leucine (HHL)

  • This compound

  • Captopril (positive control)

  • Boric acid buffer

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Pre-incubate 20 µL of ACE solution with 20 µL of different concentrations of this compound or Captopril for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 200 µL of HHL substrate.

  • Incubate the mixture for 30 minutes at 37°C.

  • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extract the resulting hippuric acid (HA) with 1.5 mL of ethyl acetate.

  • Evaporate the ethyl acetate layer and redissolve the residue in deionized water.

  • Quantify the amount of HA using HPLC. The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample with this compound.

Visualizing Workflows and Pathways

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for screening and validating the potential bioactivities of a novel dipeptide like this compound.

experimental_workflow cluster_screening Initial Screening cluster_validation Validation & Mechanism start Synthesize/Acquire This compound assay1 Osteoblast Proliferation (MTT Assay) start->assay1 assay2 ACE Inhibition Assay start->assay2 dose_response Dose-Response Studies assay1->dose_response If positive assay2->dose_response If positive pathway_analysis Signaling Pathway Analysis dose_response->pathway_analysis in_vivo In Vivo Model (Future Work) pathway_analysis->in_vivo caption Screening workflow for this compound.

Caption: A generalized workflow for the initial screening and subsequent validation of this compound's bioactivity.

Renin-Angiotensin System (RAS) Signaling Pathway

This diagram illustrates the Renin-Angiotensin System, the target of ACE inhibitors.[11][12][13][14][15] this compound, if it possesses ACE inhibitory activity, would act to block the conversion of Angiotensin I to Angiotensin II.

ras_pathway cluster_enzymes Enzymatic Conversion Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) This compound This compound (Potential Inhibitor) This compound->ACE Inhibits caption RAS pathway and potential inhibition point.

Caption: The Renin-Angiotensin System and the potential inhibitory action of this compound on ACE.

Conclusion

While direct evidence for the bioactivity of this compound is currently lacking in scientific literature, the known functions of related peptides provide a strong rationale for investigating its potential roles in bone metabolism and cardiovascular health. The experimental protocols and workflows detailed in this guide offer a comprehensive starting point for researchers to explore the therapeutic potential of this dipeptide. Further studies are warranted to elucidate the specific biological functions of this compound and to validate its potential as a bioactive agent.

References

A Comparative Analysis of Prolylisoleucine and Leucyl-Isoleucine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the dipeptides Prolylisoleucine (PI) and Leucyl-Isoleucine (LI) for researchers, scientists, and drug development professionals. Due to the limited direct comparative data on these specific dipeptides, this analysis extrapolates from the well-documented properties of their constituent amino acids—proline, leucine, and isoleucine—to provide a foundational understanding and to propose experimental frameworks for their evaluation.

Introduction to this compound and Leucyl-Isoleucine

This compound (Pro-Ile) and Leucyl-Isoleucine (Leu-Ile) are dipeptides with potential biological activities influenced by their constituent amino acids. Leucine and isoleucine are structural isomers, differing only in the arrangement of their side-chain carbon atoms, which can lead to distinct physiological properties.[1] Proline is a unique amino acid with a cyclic structure that can significantly impact peptide stability. Understanding the individual characteristics of these amino acids is crucial for predicting the behavior of the resulting dipeptides.

Physicochemical and Biochemical Properties

The properties of PI and LI are largely determined by their amino acid composition. The presence of proline in PI is expected to confer greater enzymatic stability compared to LI. The isomeric nature of leucine and isoleucine may result in subtle differences in hydrophobicity and steric hindrance, potentially affecting receptor binding and cell permeability.

Table 1: Comparative Physicochemical Properties of this compound and Leucyl-Isoleucine

PropertyThis compound (PI)Leucyl-Isoleucine (LI)Rationale
Molecular Formula C11H20N2O3C12H24N2O3Based on constituent amino acids.
Molecular Weight 228.29 g/mol 244.34 g/mol Based on constituent amino acids.
Predicted Stability HigherLowerThe proline residue in PI is known to be resistant to cleavage by certain proteases.
Predicted Hydrophobicity ModerateModerate-HighBoth peptides contain hydrophobic residues, with potential minor differences due to structural isomerism.
Predicted Cell Permeability ModerateModerateDependent on hydrophobicity and interaction with membrane transporters.

Biological Activity and Physiological Effects

The biological activities of PI and LI are likely to be related to the known functions of leucine and isoleucine, which include roles in muscle protein synthesis, blood sugar regulation, and signaling through the mTOR pathway.[1][2]

  • Leucine is a potent activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[3] It plays a significant role in stimulating muscle protein synthesis and can influence insulin signaling.[1][2]

  • Isoleucine also participates in the regulation of glucose metabolism and can stimulate glucose uptake into muscle cells.[2][4] It is essential for hemoglobin production and nitrogen detoxification.[1]

Given these roles, both PI and LI may exhibit activities related to metabolic regulation and muscle physiology. The specific N-terminal amino acid (Proline vs. Leucine) could influence the potency and specificity of these effects.

Table 2: Predicted Biological Activities and Therapeutic Potential

ActivityThis compound (PI)Leucyl-Isoleucine (LI)Supporting Evidence
mTOR Pathway Modulation Potential ModulatorPotential ActivatorLeucine is a known activator of the mTOR pathway.[5][6][7] The presence of proline might modulate this activity.
Glucose Metabolism Potential RegulatorPotential RegulatorBoth leucine and isoleucine are involved in glucose uptake and regulation.[2][8]
Muscle Protein Synthesis Potential StimulatorPotential StimulatorLeucine is a key regulator of muscle protein synthesis.[1][3]
Potential Therapeutic Areas Metabolic Disorders, SarcopeniaMetabolic Disorders, SarcopeniaBased on the roles of leucine and isoleucine in metabolism and muscle health.

Signaling Pathways

The primary signaling pathway anticipated to be influenced by both dipeptides is the mTOR pathway, due to the presence of leucine and isoleucine. The mTOR pathway is a critical regulator of cellular processes in response to nutrient availability, growth factors, and cellular energy status.

mTOR_Signaling_Pathway Nutrients Nutrients (Leucine, Isoleucine) mTORC1 mTORC1 Nutrients->mTORC1 Activates Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Inhibits Rheb Rheb TSC_Complex->Rheb Inhibits Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Cell_Growth Cell Growth mTORC1->Cell_Growth Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis

Caption: The mTOR signaling pathway is activated by nutrients like leucine and isoleucine.

Experimental Protocols

To empirically validate the hypothesized properties of this compound and Leucyl-Isoleucine, the following experimental protocols are proposed.

Dipeptide Synthesis

Protocol: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in dichloromethane (DCM).

  • First Amino Acid Coupling: Attach the C-terminal amino acid (Fmoc-Ile-OH) to the resin in the presence of a coupling agent like diisopropylethylamine (DIPEA).

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in dimethylformamide (DMF).

  • Second Amino Acid Coupling: Couple the N-terminal amino acid (Fmoc-Pro-OH or Fmoc-Leu-OH) using a coupling agent such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and DIPEA in DMF.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized dipeptides by mass spectrometry (MS) and analytical RP-HPLC.

Stability Assay

Protocol: In Vitro Plasma Stability Assay

  • Sample Preparation: Prepare stock solutions of PI and LI in a suitable solvent (e.g., DMSO).

  • Incubation: Incubate the dipeptides at a final concentration of 10 µM in human plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Protein Precipitation: Stop the enzymatic reaction and precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples and analyze the supernatant for the remaining parent dipeptide concentration using LC-MS/MS.

  • Half-life Calculation: Determine the in vitro half-life (t½) of each dipeptide.

Cell Permeability Assay

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Preparation: Coat a 96-well filter plate with an artificial membrane solution (e.g., 1% lecithin in dodecane).

  • Donor Solution: Add the dipeptides (PI and LI) to the donor wells at a known concentration.

  • Acceptor Solution: Add buffer to the acceptor wells of a 96-well acceptor plate.

  • Incubation: Sandwich the donor and acceptor plates and incubate at room temperature for a specified period (e.g., 4-18 hours).

  • Concentration Measurement: Measure the concentration of the dipeptides in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) for each dipeptide.

Bioactivity Assay

Protocol: In Vitro mTORC1 Activation Assay in C2C12 Myotubes

  • Cell Culture and Differentiation: Culture C2C12 myoblasts and differentiate them into myotubes.

  • Amino Acid Starvation: Starve the myotubes of amino acids for a defined period (e.g., 1 hour).

  • Treatment: Treat the starved myotubes with PI, LI, or a control (e.g., Leucine) at various concentrations for 30-60 minutes.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blot Analysis: Perform Western blotting to assess the phosphorylation status of key mTORC1 downstream targets, such as p70S6K (at Thr389) and 4E-BP1 (at Thr37/46).

  • Quantification: Quantify the band intensities to determine the extent of mTORC1 activation.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a proposed experimental workflow for the comparative study and the logical relationship of the potential effects of these dipeptides.

Experimental_Workflow Synthesis Dipeptide Synthesis (PI and LI) Characterization Characterization (HPLC, MS) Synthesis->Characterization Stability Stability Assay (Plasma) Characterization->Stability Permeability Permeability Assay (PAMPA) Characterization->Permeability Bioactivity Bioactivity Assay (mTORC1 Activation) Characterization->Bioactivity Data_Analysis Data Analysis and Comparison Stability->Data_Analysis Permeability->Data_Analysis Bioactivity->Data_Analysis

Caption: A proposed experimental workflow for the comparative study of PI and LI.

Logical_Relationship Dipeptide Dipeptide (PI or LI) Physicochemical Physicochemical Properties Dipeptide->Physicochemical Stability Stability Physicochemical->Stability Permeability Cell Permeability Physicochemical->Permeability Biological Biological Activity Signaling Signaling Pathway Modulation Biological->Signaling Stability->Biological Permeability->Biological Cellular Cellular Response Signaling->Cellular

Caption: Logical relationship of dipeptide properties and their potential effects.

Conclusion

While direct comparative data for this compound and Leucyl-Isoleucine is scarce, this guide provides a comprehensive framework for their initial evaluation based on the known properties of their constituent amino acids. The presence of proline in PI suggests potentially enhanced stability, which could be advantageous for in vivo applications. Both dipeptides are predicted to modulate the mTOR signaling pathway and influence metabolic processes. The provided experimental protocols offer a systematic approach to validate these hypotheses and to elucidate the distinct pharmacological profiles of these two dipeptides. Further research is warranted to fully understand their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Prolylisoleucine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, Prolylisoleucine, a dipeptide composed of the naturally occurring amino acids proline and isoleucine, is generally considered non-hazardous. Disposal should adhere to standard laboratory procedures for non-regulated chemical waste, prioritizing safety and environmental responsibility. This guide provides detailed protocols for the proper disposal of this compound in a laboratory setting.

I. Hazard Assessment and Classification

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). This assessment is based on the non-hazardous nature of its constituent amino acids, L-proline and L-isoleucine. However, it is imperative to consult your institution's specific safety data sheets (SDS) and waste disposal protocols.

Key Chemical and Physical Properties:

PropertyValue
Molecular Formula C₁₁H₂₀N₂O₃
Molecular Weight 228.29 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in water

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment should be worn to ensure safety and prevent contamination.

PPESpecification
Eye Protection Safety glasses or goggles
Hand Protection Standard laboratory gloves (e.g., nitrile)
Body Protection Laboratory coat

III. Disposal Procedures for this compound Waste

The recommended disposal route for this compound depends on its physical state (solid or aqueous solution) and the quantity to be discarded. Always segregate non-hazardous waste from hazardous waste to ensure proper disposal and minimize costs.[1]

A. Disposal of Solid this compound Waste

Small quantities of solid, non-hazardous this compound can typically be disposed of in the regular laboratory trash.

Experimental Protocol for Solid Waste Disposal:

  • Ensure Proper Identification: Confirm that the waste is solely this compound and not mixed with any hazardous substances.

  • Packaging: Place the solid this compound in a sealed, sturdy container to prevent dust formation. The container should be clearly labeled as "Non-Hazardous Waste: this compound."

  • Final Disposal: Dispose of the sealed container in the designated laboratory solid waste stream, which is ultimately managed as regular trash.[2]

B. Disposal of Aqueous Solutions of this compound

Aqueous solutions of this compound can often be disposed of down the sanitary sewer, provided they meet certain criteria and institutional guidelines are followed.

Experimental Protocol for Aqueous Waste Disposal:

  • Verify Institutional Policy: Confirm with your institution's Environmental Health and Safety (EHS) office that the disposal of non-hazardous, water-soluble chemicals via the sanitary sewer is permitted.[3][4]

  • Neutralization: Check the pH of the solution. If it is not within the neutral range (typically 6.0-8.0), adjust it accordingly using a suitable acid or base.

  • Dilution: Dilute the this compound solution with at least 10 parts water.

  • Disposal: Pour the diluted solution down the drain, followed by a copious amount of cold water to ensure it is thoroughly flushed through the plumbing system.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G cluster_start Start cluster_assessment Hazard & State Assessment cluster_hazardous Hazardous Waste Stream cluster_solid Solid Non-Hazardous Waste cluster_aqueous Aqueous Non-Hazardous Waste start This compound Waste for Disposal is_mixed Mixed with Hazardous Waste? start->is_mixed is_solid Solid or Aqueous? is_mixed->is_solid No hazardous_disposal Dispose as Hazardous Waste (Follow Institutional Protocol) is_mixed->hazardous_disposal Yes package_solid Package in a Sealed, Labeled Container is_solid->package_solid Solid check_policy Verify Institutional Policy for Sewer Disposal is_solid->check_policy Aqueous trash_disposal Dispose in Designated Solid Waste Bin package_solid->trash_disposal neutralize Neutralize pH (if necessary) check_policy->neutralize Permitted ehs_consult Consult EHS for Alternative Disposal check_policy->ehs_consult Not Permitted dilute Dilute with Water (>=10 parts) neutralize->dilute sewer_disposal Dispose Down Sanitary Sewer with Copious Water dilute->sewer_disposal

Caption: this compound Disposal Workflow

V. Spill and Decontamination Procedures

In the event of a spill, follow these steps:

  • Containment: For solid spills, sweep up the material and place it in a sealed container for disposal. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the contained spill material and any contaminated cleaning materials as non-hazardous solid waste.

VI. Important Considerations

  • Regulatory Compliance: Always adhere to federal, state, and local regulations for chemical waste disposal.[4] When in doubt, consult your institution's Environmental Health and Safety (EHS) department.

  • Waste Minimization: Only prepare the amount of this compound solution needed for your experiment to minimize waste.

  • Labeling: Ensure all waste containers are clearly and accurately labeled.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prolylisoleucine
Reactant of Route 2
Reactant of Route 2
Prolylisoleucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.